molecular formula C20H28Cl2N6O B10857957 DRP1i27 dihydrochloride

DRP1i27 dihydrochloride

Katalognummer: B10857957
Molekulargewicht: 439.4 g/mol
InChI-Schlüssel: AIKSENSXOKTNOB-SLAHTUFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DRP1i27 dihydrochloride is a useful research compound. Its molecular formula is C20H28Cl2N6O and its molecular weight is 439.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C20H28Cl2N6O

Molekulargewicht

439.4 g/mol

IUPAC-Name

(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane;dihydrochloride

InChI

InChI=1S/C20H26N6O.2ClH/c1-14-19(22-13-21-14)12-25-8-15-2-3-16(10-25)26(9-15)11-17-4-5-20(27-17)18-6-7-23-24-18;;/h4-7,13,15-16H,2-3,8-12H2,1H3,(H,21,22)(H,23,24);2*1H/t15-,16+;;/m0../s1

InChI-Schlüssel

AIKSENSXOKTNOB-SLAHTUFOSA-N

Isomerische SMILES

CC1=C(N=CN1)CN2C[C@@H]3CC[C@H](C2)N(C3)CC4=CC=C(O4)C5=CC=NN5.Cl.Cl

Kanonische SMILES

CC1=C(N=CN1)CN2CC3CCC(C2)N(C3)CC4=CC=C(O4)C5=CC=NN5.Cl.Cl

Herkunft des Produkts

United States

Foundational & Exploratory

DRP1i27 Dihydrochloride: A Technical Guide to its Mechanism of Action and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dynamics, the balance between mitochondrial fission and fusion, are fundamental to cellular homeostasis, energy production, and signaling. The primary regulator of mitochondrial fission, Dynamin-related protein 1 (Drp1), has emerged as a significant therapeutic target for a range of pathologies characterized by excessive mitochondrial division, including neurodegenerative diseases and ischemia-reperfusion injury.[1] This technical guide provides a detailed examination of DRP1i27, a novel small molecule inhibitor of human Drp1. We delve into its precise mechanism of action, present key quantitative data, outline detailed experimental protocols for its evaluation, and illustrate the associated cellular pathways and workflows.

Core Mechanism of Action: Direct Inhibition of Drp1 GTPase Activity

DRP1i27 is a potent and specific inhibitor of human Drp1.[2][3] Its mechanism is centered on the direct interaction with the enzymatic core of the Drp1 protein.

  • Direct Binding: DRP1i27 directly binds to the GTPase domain of human Drp1.[1][4] Molecular docking studies predict that it establishes crucial polar interactions, including hydrogen bonds with the amino acid residues Gln34 and Asp218, within the GTPase binding site.[2][3][5]

  • Inhibition of GTPase Activity: Drp1-mediated mitochondrial constriction is an energy-dependent process that requires the hydrolysis of Guanosine Triphosphate (GTP). DRP1i27's presence in the GTPase site effectively inhibits this enzymatic activity, preventing the conversion of GTP to GDP.[1][5] This blockade halts the conformational changes necessary for Drp1 to constrict and sever the mitochondrial membranes.[1]

  • Prevention of Mitochondrial Fission: By incapacitating the GTPase function of Drp1, DRP1i27 prevents the final step of mitochondrial division. This leads to a notable shift in mitochondrial dynamics, favoring a more fused, elongated, and interconnected mitochondrial network within the cell.[4][6]

  • Drp1-Dependent Effect: The specificity of DRP1i27 is underscored by the fact that it has no discernible effect on mitochondrial morphology in Drp1 knock-out (KO) mouse embryonic fibroblasts (MEFs).[5][6] This confirms that its cellular activity is mediated directly through the inhibition of Drp1.

Signaling Pathway and Point of Inhibition

The process of mitochondrial fission is a multi-step cascade. Under basal conditions, Drp1 is primarily cytosolic. Upon cellular stress or signaling cues, Drp1 is recruited to the outer mitochondrial membrane by adaptor proteins like Fis1, Mff, and MiD49/51. Once assembled, Drp1 oligomerizes into ring-like structures that constrict the mitochondria. DRP1i27 acts at the critical final stage of this pathway by inhibiting the GTPase activity required for constriction and scission.

DRP1_Pathway cluster_Cytosol Cytosol cluster_OMM Outer Mitochondrial Membrane (OMM) cluster_Inhibition Drp1_inactive Inactive Drp1 (Cytosolic) Adaptors Adaptor Proteins (Fis1, Mff, MiD49/51) Drp1_inactive->Adaptors Translocation Drp1_active Active Drp1 Oligomer Adaptors->Drp1_active Oligomerization Fission Mitochondrial Fission Drp1_active->Fission GTP Hydrolysis DRP1i27 DRP1i27 DRP1i27->Drp1_active Inhibits GTPase Activity Elongation Mitochondrial Elongation (Fused Network) DRP1i27->Elongation Stress Cellular Stress Stress->Drp1_inactive Recruitment Signal

DRP1i27 inhibits the GTPase activity of active Drp1 oligomers.

Quantitative Data Summary

The efficacy and binding characteristics of DRP1i27 have been determined through various biochemical and cell-based assays.

ParameterMethodValueTarget SystemReference(s)
Binding Affinity (KD) Surface Plasmon Resonance (SPR)286 µMHuman Drp1 isoform 3[2][3][5][7][8]
Binding Affinity (KD) Microscale Thermophoresis (MST)190 µMHuman Drp1 isoform 3[2][3][5][7][8]
GTPase Activity In vitro biochemical assaySignificant InhibitionHuman Drp1[3][5][6][7]
Table 1: Biochemical and Binding Properties of DRP1i27.
ParameterCell Line(s)Concentration(s)EffectReference(s)
Mitochondrial Morphology Human and mouse fibroblasts0 - 50 µMDose-dependent increase in fused mitochondrial networks[2][3][5][6]
Cytoprotection (Ischemia-Reperfusion) Murine atrial HL-1 cells50 µMSignificant reduction in cell death (from 29.55% to 15.17%)[5][6]
Cytoprotection (Chemotherapy) Human iPSC-derived cardiomyocytes50 µMSignificantly reduced cytotoxicity induced by 5 µM Doxorubicin[5][6]
Table 2: Cellular Effects and Efficacy of DRP1i27.

Key Experimental Protocols

To effectively study the impact of DRP1i27, specific and reproducible methodologies are required. The following are detailed protocols for critical assays.

Protocol 1: Analysis of Mitochondrial Morphology

This protocol is used to visualize and quantify the effect of DRP1i27 on the mitochondrial network.

Methodology:

  • Cell Seeding: Plate cells (e.g., human fibroblasts or mouse embryonic fibroblasts) onto glass-bottom confocal dishes or coverslips. Culture in appropriate media until 50-70% confluency is reached.

  • Compound Treatment: Prepare a stock solution of DRP1i27 in anhydrous DMSO.[9] On the day of the experiment, dilute the stock to final working concentrations (e.g., 5, 10, 25, 50 µM) in pre-warmed culture medium.[8][9][10] A vehicle control (DMSO) at the same final concentration must be included.

  • Incubation: Replace the culture medium with the DRP1i27-containing medium and incubate for a designated period (e.g., 1-24 hours).

  • Mitochondrial Staining: Thirty minutes prior to the end of the incubation, add a mitochondrial-specific fluorescent dye, such as MitoTracker™ Red CMXRos (e.g., 100-200 nM final concentration), to the culture medium.[8][10]

  • Fixation: Wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS). Fix the cells using 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[8][10]

  • Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides. Acquire high-resolution images using a confocal fluorescence microscope.

  • Data Analysis: Classify cells based on their dominant mitochondrial morphology:

    • Tubular/Elongated: A highly interconnected, filamentous mitochondrial network.[1]

    • Fragmented: Predominantly small, spherical, or rod-like mitochondria.[1]

    • Intermediate: A mix of tubular and fragmented morphologies.[1]

    • Express results as the percentage of cells in each category and perform statistical analysis.

Morphology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells on Glass Coverslips B Prepare DRP1i27 Dilutions & Vehicle Control C Treat Cells with DRP1i27 (1-24 hours) D Add MitoTracker Dye (Last 30 min) C->D E Wash with PBS & Fix with 4% PFA D->E F Mount Coverslips & Image with Confocal Microscope E->F G Classify Morphology (Tubular, Fragmented, Intermediate) F->G H Quantify & Perform Statistical Analysis G->H

Experimental workflow for mitochondrial morphology analysis.
Protocol 2: In Vitro Drp1 GTPase Activity Assay

This biochemical assay directly measures the inhibitory effect of DRP1i27 on the enzymatic function of Drp1.

Methodology:

  • Pre-incubation: In a 96-well plate, pre-incubate purified, recombinant human Drp1 protein (e.g., 0.5 µM) with varying concentrations of DRP1i27 or a vehicle control (DMSO) in an appropriate assay buffer for 20 minutes at room temperature.[10]

  • Reaction Initiation: Initiate the enzymatic reaction by adding GTP to a final concentration of 1 mM.[10]

  • Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 60 minutes) to allow for GTP hydrolysis.[10]

  • Phosphate Detection: Stop the reaction. Measure the amount of inorganic phosphate (Pi) released using a malachite green-based detection reagent, following the manufacturer's instructions.[10]

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm). Calculate the rate of GTP hydrolysis for each concentration of DRP1i27 relative to the vehicle control to determine the extent of inhibition.

Protocol 3: Cellular Protection in a Simulated Ischemia-Reperfusion (SIR) Model

This protocol assesses the cytoprotective capacity of DRP1i27 in a cellular model of cardiac injury.

Methodology:

  • Cell Culture: Culture murine atrial HL-1 cells or human iPSC-derived cardiomyocytes in the appropriate growth medium.[6]

  • Compound Treatment: Treat the cells with DRP1i27 (e.g., 50 µM) or a vehicle control.[6]

  • SIR Induction: Subject the cells to a simulated ischemia-reperfusion protocol. This typically involves replacing the normal culture medium with an "ischemia" buffer and placing the cells in a hypoxic chamber for a period, followed by a return to normal medium and normoxic conditions ("reperfusion").

  • Assessment of Cell Death: After the reperfusion period, quantify cell death and cytotoxicity. This can be achieved by:

    • Lactate Dehydrogenase (LDH) Assay: Measure the amount of LDH released into the culture medium from damaged cells.[6][10]

    • Live/Dead Staining: Use fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells) for imaging-based quantification.

  • Data Analysis: Compare the percentage of cell death or LDH release in the DRP1i27-treated group against the vehicle control group to determine the degree of cytoprotection.[6]

Conclusion and Future Directions

DRP1i27 represents a valuable and specific tool for investigating the role of mitochondrial fission in health and disease.[11] Its direct binding to and inhibition of the human Drp1 GTPase domain provides a clear mechanism of action, which is supported by robust, Drp1-dependent cellular effects.[11] Unlike older inhibitors such as Mdivi-1, which have demonstrated significant off-target effects, DRP1i27 offers higher specificity for human Drp1.[7][11] The provided protocols offer a foundation for researchers to explore the therapeutic potential of inhibiting Drp1 with DRP1i27 in various preclinical models of disease. Further research, particularly in vivo studies, will be critical to validating its efficacy and safety profile for potential clinical translation.[12]

References

DRP1i27 Dihydrochloride: A Technical Guide to Binding Affinity, Kinetics, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of DRP1i27 dihydrochloride, a small molecule inhibitor of Dynamin-related protein 1 (Drp1). The information presented herein is intended to support research and development efforts targeting the modulation of mitochondrial dynamics.

Core Quantitative Data

The binding affinity of this compound for human Drp1 has been determined by multiple biophysical methods. The equilibrium dissociation constant (Kd) values are summarized below, providing a quantitative measure of the binding strength between the inhibitor and its target.

ParameterMethodValue (µM)Source
Binding Affinity (Kd)Surface Plasmon Resonance (SPR)286[1][2]
Binding Affinity (Kd)Microscale Thermophoresis (MST)190[1][2]

Note: The specific kinetic rate constants, association rate (kon) and dissociation rate (koff), for the interaction between this compound and Drp1 have not been reported in the reviewed scientific literature. A detailed, representative protocol for determining these parameters via Surface Plasmon Resonance is provided in the "Experimental Protocols" section.

Mechanism of Action: Inhibition of Drp1-Mediated Mitochondrial Fission

This compound functions as a direct inhibitor of the GTPase activity of human Drp1.[1][2] It binds to the GTPase domain of Drp1, preventing the hydrolysis of GTP. This enzymatic activity is a critical step in the process of mitochondrial fission, where Drp1 oligomerizes and constricts the mitochondrial outer membrane. By inhibiting GTPase activity, DRP1i27 effectively blocks the final scission event, leading to an elongation of the mitochondrial network.[2]

The following diagram illustrates the signaling pathway of Drp1-mediated mitochondrial fission and the point of inhibition by DRP1i27.

DRP1_Signaling_Pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane Drp1_inactive Inactive Drp1 (dimer/tetramer) Drp1_active Active Drp1 (oligomer) Drp1_inactive->Drp1_active Recruitment & Assembly GTP GTP Drp1_active->GTP GTP Binding DRP1i27 DRP1i27 Drp1_active->DRP1i27 Inhibition Receptors Receptors (Fis1, Mff, MiD49/51) Drp1_active->Receptors Binding Scission Mitochondrial Scission GTP->Scission GTP Hydrolysis Receptors->Drp1_active

Figure 1. DRP1i27 inhibits Drp1-mediated mitochondrial fission.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the binding and activity of this compound are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

This protocol describes a representative method for determining the binding affinity (Kd) and kinetic parameters (kon, koff) of this compound to human Drp1.

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize Immobilize Human Drp1 on Sensor Chip Prepare_Analyte Prepare Serial Dilutions of DRP1i27 Association Association Phase: Inject DRP1i27 Prepare_Analyte->Association Dissociation Dissociation Phase: Flow Running Buffer Association->Dissociation Regeneration Regeneration of Chip Surface Dissociation->Regeneration Sensorgram Generate Sensorgrams Dissociation->Sensorgram Regeneration->Association Next Cycle Fit_Model Fit Data to a Binding Model Sensorgram->Fit_Model Calculate_Constants Determine Kd, kon, koff Fit_Model->Calculate_Constants

Figure 2. Experimental workflow for SPR analysis.

Materials:

  • Recombinant human Drp1 protein

  • This compound

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Procedure:

  • Immobilization of Drp1:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject recombinant human Drp1 over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform a serial dilution of the stock solution in running buffer to create a range of concentrations to be tested.

  • SPR Analysis:

    • Association: Inject the prepared this compound solutions over the Drp1-immobilized surface at a constant flow rate.

    • Dissociation: After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the inhibitor.

    • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle.

  • Data Analysis:

    • The binding events are recorded as sensorgrams, which plot the response units (RU) over time.

    • The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.

Microscale Thermophoresis (MST) for Binding Affinity

MST provides an independent method to measure the binding affinity of this compound in solution.

Materials:

  • Recombinant human Drp1 protein

  • Fluorescent labeling kit (e.g., NHS-dye)

  • This compound

  • MST instrument

  • Capillaries

Procedure:

  • Protein Labeling:

    • Covalently label the recombinant human Drp1 protein with a fluorescent dye according to the manufacturer's protocol.

    • Remove any unbound dye using a purification column.

  • Sample Preparation:

    • Prepare a serial dilution of this compound.

    • Mix each dilution with a constant concentration of the fluorescently labeled Drp1.

  • MST Measurement:

    • Load the samples into capillaries.

    • Place the capillaries in the MST instrument.

    • An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled Drp1 along this gradient (thermophoresis) is monitored.

  • Data Analysis:

    • The change in thermophoresis upon binding of DRP1i27 is measured.

    • The normalized fluorescence values are plotted against the logarithm of the DRP1i27 concentration.

    • The data is fitted to a binding curve to determine the Kd.

In Vitro Drp1 GTPase Activity Assay

This biochemical assay is used to determine the functional effect of this compound on the enzymatic activity of Drp1.

GTPase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Add_Drp1 Add Recombinant Drp1 to Microplate Wells Add_Inhibitor Add Serial Dilutions of DRP1i27 Add_Drp1->Add_Inhibitor Pre_incubate Pre-incubate at Room Temperature Add_Inhibitor->Pre_incubate Add_GTP Initiate Reaction with GTP Pre_incubate->Add_GTP Incubate Incubate at 37°C Add_GTP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Reagent Add Phosphate Detection Reagent Stop_Reaction->Add_Reagent Measure_Absorbance Measure Absorbance Add_Reagent->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Figure 3. Workflow for the in vitro Drp1 GTPase activity assay.

Materials:

  • Recombinant human Drp1 protein

  • This compound

  • GTP solution

  • Assay buffer (e.g., containing HEPES, MgCl2)

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • 96-well microplate

  • Plate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add recombinant Drp1 to each well.

    • Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.

    • Pre-incubate the plate at room temperature.

  • Initiation and Incubation:

    • Initiate the enzymatic reaction by adding GTP to each well.

    • Incubate the plate at 37°C for a defined period to allow for GTP hydrolysis.

  • Detection:

    • Stop the reaction.

    • Add a phosphate detection reagent, which will react with the inorganic phosphate (Pi) released during GTP hydrolysis to produce a colorimetric signal.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • The amount of Pi produced is proportional to the GTPase activity.

    • Plot the percentage of inhibition against the logarithm of the DRP1i27 concentration and fit the data to determine the IC50 value.

References

A Technical Guide to DRP1i27 Dihydrochloride: Mechanism and Application in the Study of Mitochondrial Fission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The dynamic nature of mitochondria, characterized by a balance between fission and fusion, is paramount for cellular homeostasis, energy metabolism, and signaling. The primary regulator of mitochondrial fission is the Dynamin-related protein 1 (Drp1), a large GTPase whose dysregulation is implicated in a host of pathologies, including neurodegenerative diseases and ischemia-reperfusion injury.[1] This document serves as a comprehensive technical guide to DRP1i27 dihydrochloride, a novel small molecule inhibitor of human Drp1. We will delve into its direct mechanism of action, present its quantified effects on mitochondrial function, detail relevant signaling pathways, and provide robust protocols for its experimental application.

Introduction: The Role of Drp1 in Mitochondrial Fission

Mitochondria are highly dynamic organelles that constantly undergo fusion, the merging of two mitochondria, and fission, the division of one into two.[1] Mitochondrial fission is essential for the proper distribution of mitochondria during cell division, quality control through the removal of damaged mitochondrial components (mitophagy), and is a key step in apoptosis.[1][2]

The central orchestrator of this process is Drp1.[1][2] Predominantly located in the cytosol, Drp1 is recruited to the outer mitochondrial membrane (OMM) by a suite of adaptor proteins, including Fission 1 protein (Fis1), Mitochondrial Fission Factor (Mff), and Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49/51).[1] Once at the mitochondrial surface, Drp1 oligomerizes into ring-like structures that encircle the mitochondrion.[1] The energy derived from GTP hydrolysis fuels a conformational change in the Drp1 oligomer, leading to constriction and eventual scission of the mitochondrial membranes.[1][2] Given its critical role, the targeted inhibition of Drp1 presents a compelling therapeutic strategy for diseases marked by excessive mitochondrial fragmentation.

This compound: A Specific Inhibitor of Human Drp1

DRP1i27 is a novel and potent small molecule inhibitor that has been identified as the first compound demonstrated to directly bind to human Drp1.[3][4][5] This specificity is a significant advantage over other widely used inhibitors like Mdivi-1, whose specificity for human Drp1 has been questioned and which has been reported to have off-target effects.[3] DRP1i27 has been shown to be a valuable research tool for elucidating the role of Drp1-mediated fission in various cellular processes and disease models.[6]

Mechanism of Action

DRP1i27 functions as a direct inhibitor by targeting the enzymatic core of the Drp1 protein. Molecular docking and binding assays have revealed that DRP1i27 binds to the GTPase site of Drp1.[7][8] This interaction is stabilized by hydrogen bonds with key amino acid residues, specifically Gln34 and Asp218.[7][8] By occupying the GTPase domain, DRP1i27 prevents the hydrolysis of GTP to GDP. This inhibition of enzymatic activity stalls the Drp1-mediated constriction process, thereby preventing the final scission of the mitochondrion. The result is a shift in the cellular mitochondrial network towards a more elongated and interconnected (fused) state.[7][8][9] This effect is strictly Drp1-dependent, as the compound has no significant impact on mitochondrial morphology in Drp1 knock-out (KO) cells.[3][5]

Stress Cellular Stress (e.g., Ischemia, Toxins) Drp1_OMM Drp1 Recruitment to OMM Receptors (Mff, Fis1, MiD49/51) Stress->Drp1_OMM Activates Drp1_cyto Cytosolic Drp1 (Inactive) Drp1_cyto->Drp1_OMM Oligomer Drp1 Oligomerization (Ring Formation) Drp1_OMM->Oligomer GTP_hydrolysis GTP Hydrolysis Oligomer->GTP_hydrolysis Constriction Mitochondrial Constriction & Scission GTP_hydrolysis->Constriction Fission Mitochondrial Fission Constriction->Fission DRP1i27 DRP1i27 DRP1i27->GTP_hydrolysis Inhibits

DRP1i27 directly inhibits the GTPase activity of Drp1.

Quantitative Data on DRP1i27 Activity

The interaction and functional inhibition of Drp1 by DRP1i27 have been quantified through various biochemical and cell-based assays.

Table 1: Binding Affinity of DRP1i27 to Human Drp1

Assay Method Target Binding Affinity (KD) Reference(s)
Surface Plasmon Resonance (SPR) Human Drp1 isoform 3 286 µM [3][7][10][11]

| Microscale Thermophoresis (MST) | Human Drp1 isoform 3 | 190 µM |[3][7][10][11] |

Table 2: In Vitro Efficacy and Cytoprotective Effects of DRP1i27

Assay Cell Line / System Concentration(s) Observed Effect Reference(s)
GTPase Activity Purified Human Drp1 5 µM Statistically significant reduction in GTP hydrolysis. [10]
Mitochondrial Morphology Human and Mouse Fibroblasts 10 µM and 50 µM Dose-dependent increase in fused/elongated mitochondria. [3][9]
Cytoprotection vs. Ischemia-Reperfusion Murine Atrial HL-1 Cells 50 µM Significant reduction in cell death. [5][10]

| Cytoprotection vs. Doxorubicin Toxicity | Human iPSC-derived Cardiomyocytes | 50 µM | Significantly reduced cytotoxicity (LDH release). |[3][5] |

Table 3: Recommended Working Concentrations for In Vitro Assays

Experimental Endpoint Cell Line Effective Concentration Range Reference(s)
Mitochondrial Morphology Analysis Human/Mouse Fibroblasts, HL-1 cells 5 - 50 µM [11]
Cytoprotection Assays Human iPSC-derived Cardiomyocytes 50 µM [11]

| General Cell-based Assays | Varies by cell type | 10 - 50 µM |[9] |

Experimental Protocols

Below are detailed protocols for key experiments to characterize the effects of DRP1i27.

This protocol is used to visualize and quantify the effect of DRP1i27 on mitochondrial network dynamics.

A 1. Seed Cells on glass-bottom dishes B 2. Treat with DRP1i27 (e.g., 5-50 µM) and vehicle control A->B C 3. Stain Mitochondria (e.g., MitoTracker™ Red) B->C D 4. Acquire Z-Stack Images (Confocal Microscopy) C->D E 5. Quantify Morphology (% Fragmented, Intermediate, Tubular) D->E

Workflow for mitochondrial morphology analysis.

Detailed Methodology:

  • Cell Seeding: Plate cells (e.g., human fibroblasts, MEFs, or HL-1 cells) onto glass-bottom confocal dishes. Culture in appropriate media until they reach 50-70% confluency.[1]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock in pre-warmed culture medium to final desired concentrations (e.g., 5, 10, 50 µM).[12] A vehicle-only (DMSO) control group must be included; ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).[12] Incubate cells for a specified duration (e.g., 4-24 hours).[1]

  • Fluorescent Staining: Thirty minutes prior to imaging, add a live-cell mitochondrial stain such as MitoTracker™ Red CMXRos (e.g., at 100-200 nM) to the culture medium.[11][12] This dye accumulates in mitochondria based on membrane potential.

  • Confocal Microscopy: Mount the dishes on a confocal microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂). Acquire Z-stack images through the entire depth of the cells to capture the complete mitochondrial network.[1]

  • Quantification: For each condition, classify a minimum of 100 cells into distinct morphological categories:[1]

    • Tubular/Elongated: Mitochondria form a highly interconnected, filamentous network.

    • Fragmented: The majority of mitochondria appear as small, spherical puncta.

    • Intermediate: A mixture of tubular and fragmented morphologies.

  • Statistical Analysis: Express the results as the percentage of the cell population exhibiting each morphology. Use appropriate statistical tests (e.g., ANOVA) to determine significance.[1]

This biochemical assay directly measures the enzymatic activity of Drp1 and is used to determine the inhibitory potential of compounds like DRP1i27.

A 1. Pre-incubate Recombinant Drp1 with DRP1i27 or Vehicle B 2. Initiate Reaction by adding GTP (1 mM) A->B C 3. Incubate at 37°C (e.g., 60 minutes) B->C D 4. Stop Reaction and Detect Released Phosphate (Malachite Green Assay) C->D E 5. Measure Absorbance and Calculate Inhibition D->E

Workflow for the in vitro Drp1 GTPase activity assay.

Detailed Methodology:

  • Reagents: Use purified, recombinant human Drp1 protein (e.g., 0.5 µM).[1][12] The reaction buffer typically contains HEPES, NaCl, and MgCl₂.[1]

  • Reaction Setup: Perform the assay in a 96- or 384-well plate format.[1]

  • Inhibitor Incubation: Pre-incubate Drp1 with serial dilutions of DRP1i27 (e.g., starting from 100 µM) or a DMSO vehicle control for 20 minutes at room temperature.[6][12]

  • Reaction Initiation: Initiate the GTPase reaction by adding GTP to a final concentration of 1 mM.[12]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[12]

  • Detection: Stop the reaction. Measure the amount of inorganic phosphate (Pi) released from GTP hydrolysis using a colorimetric method, such as a malachite green-based assay, which detects free phosphate.[6][12]

  • Data Analysis: Measure absorbance according to the assay kit instructions. The reduction in phosphate release in the presence of DRP1i27 compared to the vehicle control indicates inhibitory activity.

This assay assesses the ability of DRP1i27 to protect cells from injury by quantifying the release of LDH from damaged cells.

A 1. Seed Cells in 96-well plate B 2. Pre-treat with DRP1i27 (e.g., 50 µM) or Vehicle A->B C 3. Induce Cytotoxicity (e.g., Doxorubicin) B->C D 4. Collect Supernatant and Add LDH Reagent C->D E 5. Measure Absorbance and Calculate % Cytotoxicity D->E

Workflow for the LDH cytotoxicity/cytoprotection assay.

Detailed Methodology:

  • Cell Seeding: Seed cells (e.g., human iPSC-derived cardiomyocytes) in a 96-well plate and allow them to adhere overnight.[12]

  • Pre-treatment: Pre-treat cells with DRP1i27 (e.g., 50 µM) or vehicle control for a specified time (e.g., 1 hour).[12]

  • Induce Injury: Add the cytotoxic agent (e.g., 5 µM doxorubicin) to the appropriate wells and incubate.[5][12] Include controls: vehicle-only, DRP1i27-only, and a maximum LDH release control (cells lysed by detergent).[12]

  • Sample Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture from a commercial kit. Incubate at room temperature for up to 30 minutes, protected from light.[11]

  • Data Analysis: Add the stop solution and measure the absorbance at 490 nm.[11] Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release control, as per the manufacturer's formula. A reduction in LDH release in the DRP1i27 + toxin group compared to the toxin-only group indicates cytoprotection.

In Vivo Applications: Considerations and Generalized Protocols

A comprehensive review of publicly available literature indicates a notable gap in published in vivo efficacy data for DRP1i27.[13] However, its promising in vitro profile warrants progression into preclinical animal models. The following are generalized protocols based on common practices for administering small molecule inhibitors systemically. These will require optimization for DRP1i27.

Vehicle Formulation: A common formulation for similar compounds for intraperitoneal injection consists of a mixture of solvents to ensure solubility.[10]

  • Protocol: Add each solvent sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6][8] Ensure the final solution is clear; gentle heating or sonication can be used to aid dissolution.[6][8] A solubility of at least 2.5 mg/mL should be achievable.[6]

Administration Protocols:

  • Intraperitoneal (IP) Injection: This route is common for systemic delivery. Based on the desired dose (e.g., starting with a range similar to Mdivi-1, such as 20-50 mg/kg), calculate the required concentration and inject the appropriate volume (typically 100-200 µL for a mouse).[10]

  • Oral Gavage: For longer-term studies, DRP1i27 can be prepared as a suspension in a vehicle suitable for oral administration (e.g., corn oil or a solution with carboxymethylcellulose).[10]

Conclusion

This compound represents a significant advancement in the specific pharmacological modulation of mitochondrial dynamics. As the first small molecule demonstrated to directly bind and inhibit the GTPase domain of human Drp1, it offers a high degree of specificity for studying mitochondrial fission.[3][6] Its proven ability to promote mitochondrial elongation in a Drp1-dependent manner and provide cytoprotection in cellular models of stress establishes it as both an invaluable research tool and a promising lead compound.[3][6] Future in vivo studies are a critical next step to translate its in vitro potency into potential therapeutic applications for diseases driven by excessive mitochondrial fission.[13]

References

DRP1i27 dihydrochloride as a chemical probe for Drp1 function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DRP1i27 Dihydrochloride as a Chemical Probe for Drp1 Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of mitochondrial dynamics is crucial for understanding cellular health and numerous pathologies, with the Dynamin-related protein 1 (Drp1) acting as the master regulator of mitochondrial fission. The development of specific chemical probes to modulate Drp1 activity is paramount for both basic research and therapeutic discovery. This guide provides a comprehensive technical overview of this compound, a novel small molecule inhibitor of human Drp1. Unlike the widely used but non-specific inhibitor Mdivi-1, DRP1i27 has been demonstrated to directly bind to the GTPase domain of human Drp1, inhibiting its function and producing cellular effects that are strictly dependent on the presence of Drp1.[1][2][3] This document details its mechanism of action, quantitative binding and activity data, key experimental protocols, and the critical signaling pathways it modulates, establishing DRP1i27 as a high-quality chemical probe for interrogating Drp1 function.[1][4]

Introduction: The Role of Drp1 in Mitochondrial Dynamics and the Need for Specific Probes

Mitochondria form a dynamic network that is constantly remodeled by opposing processes of fusion and fission.[4] This balance is essential for mitochondrial quality control, energy production, cell division, and apoptosis.[4][5] The primary mediator of mitochondrial fission is Drp1, a large GTPase that translocates from the cytosol to the outer mitochondrial membrane (OMM).[4][6][7] At the OMM, Drp1 oligomerizes into ring-like structures that use the energy from GTP hydrolysis to constrict and divide the mitochondrion.[6][7][8]

Given its central role, the dysregulation of Drp1 and excessive mitochondrial fission are implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[5][8] This makes Drp1 a compelling therapeutic target.

This compound: A Specific Inhibitor of Human Drp1

Discovery and Mechanism of Action

DRP1i27 was identified through an in silico virtual screening of compound libraries against the crystal structure of the human Drp1 GTPase domain.[2][12][14] This computational approach prioritized molecules with a high predicted binding affinity for the enzyme's active site.

The mechanism of action of DRP1i27 is direct inhibition of Drp1's enzymatic function:

  • Direct Binding: DRP1i27 directly binds to the GTPase domain of human Drp1.[2][4][14][15] Molecular docking studies predict that it fits within the GTPase binding pocket, forming hydrogen bonds with key residues Gln34 and Asp218.[4][15][16]

  • Inhibition of GTPase Activity: By occupying the active site, DRP1i27 inhibits the hydrolysis of GTP, a step that is essential for the conformational changes Drp1 undergoes to sever the mitochondrial membrane.[1][4]

  • Drp1-Dependent Cellular Effects: The inhibitory effect of DRP1i27 on mitochondrial fission is contingent on the presence of Drp1. In Drp1 knock-out (KO) cells, DRP1i27 has no effect on mitochondrial morphology, confirming its high specificity.[2][3][4]

Quantitative Data Presentation

The following tables summarize the key quantitative data characterizing the interaction of DRP1i27 with Drp1 and its effects in cellular models.

Table 1: Binding Affinity of DRP1i27 to Human Drp1

Parameter Method Value (KD) Target Reference(s)
Binding Affinity Surface Plasmon Resonance (SPR) 286 µM Human Drp1 isoform 3 [14][15][17][18]

| Binding Affinity | Microscale Thermophoresis (MST) | 190 µM | Human Drp1 isoform 3 |[14][15][17][18] |

Table 2: Functional Activity and Cellular Effects of DRP1i27

Parameter Cell Line / System Concentration(s) Effect Reference(s)
Effective Concentration Range Human and mouse fibroblasts 0 - 50 µM Promotes fused mitochondrial networks in a Drp1-dependent manner. [15][16][17]
Inhibition of Mitochondrial Fragmentation HL-1 cells (simulated ischemia-reperfusion) 50 µM Significant reduction in the percentage of cells with fragmented mitochondria. [3][14]
Cytoprotection Human iPSC-derived cardiomyocytes (Doxorubicin-induced toxicity) 50 µM Significantly reduced cytotoxicity as measured by LDH release. [3][14][17]

| GTPase Activity Inhibition | Recombinant Human Drp1 | 5 µM | Statistically significant reduction in GTP hydrolysis. |[13][18] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is key to understanding the role and validation of DRP1i27.

DRP1_Signaling_Pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane (OMM) cluster_regulation Regulation Drp1_inactive Inactive Drp1 (Cytosolic) Drp1_active Active Drp1 Drp1_inactive->Drp1_active Activation Signals (e.g., Stress) pS637 pS637 (Inhibitory) pS616 pS616 (Activating) Receptors Receptors (Mff, MiD49/51, Fis1) Drp1_active->Receptors Recruitment Oligomer Drp1 Oligomerization (Ring Formation) Receptors->Oligomer GTP_hydrolysis GTP Hydrolysis Oligomer->GTP_hydrolysis Constriction Mitochondrial Constriction Fission Mitochondrial Fission Constriction->Fission PKA PKA PKA->Drp1_inactive Phosphorylates S637 CDK1 CDK1/Cyclin B CDK1->Drp1_inactive Phosphorylates S616 DRP1i27 DRP1i27 DRP1i27->GTP_hydrolysis Inhibits GTP_hydrolysis->Constriction

Caption: Drp1-mediated fission pathway and its direct inhibition by DRP1i27.

Experimental_Workflow cluster_discovery Discovery & Initial Validation cluster_biochem Biochemical Characterization cluster_cellular Cellular Characterization A In Silico Virtual Screen (vs. Drp1 GTPase Domain) B Identify Hit Compound: DRP1i27 A->B C Binding Affinity Assays (SPR, MST) B->C D GTPase Activity Assay (Malachite Green) E Mitochondrial Morphology Assay (WT Cells) D->E F Confirm Specificity (Drp1 KO Cells) E->F G Functional Assays (e.g., Cytoprotection, Viability) F->G

Caption: Experimental workflow for the discovery and characterization of DRP1i27.

Probe_Validation_Logic start Putative Inhibitor biochem Biochemical Assay: Directly Inhibit Target Protein? start->biochem cellular Cellular Assay: Induce Expected Phenotype? biochem->cellular yes1 Yes biochem->yes1 no1 No biochem->no1 bad_probe1 Poor Probe: Indirect or No Binding biochem->bad_probe1 knockout KO Cell Line Test: Is Phenotype Target-Dependent? cellular->knockout bad_probe2 Poor Probe: Ineffective in Cells cellular->bad_probe2 off_target Off-Target Screening: (e.g., Complex I Activity) knockout->off_target bad_probe3 Poor Probe: Non-Specific Effect knockout->bad_probe3 bad_probe4 Poor Probe: Confounding Effects off_target->bad_probe4 good_probe High-Quality Chemical Probe off_target->good_probe yes2 Yes no2 No yes3 Yes no3 No yes4 No Off-Target Activity no4 Off-Target Activity Found

References

A Technical Guide to the Preliminary Investigation of DRP1i27 Dihydrochloride in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dynamics, the balance between fission and fusion, are integral to cellular homeostasis, metabolism, and signaling. The primary regulator of mitochondrial fission is the Dynamin-related protein 1 (Drp1), a large GTPase whose dysregulation is implicated in a range of pathologies. This technical document provides a comprehensive overview of DRP1i27 dihydrochloride, a novel small-molecule inhibitor of human Drp1. We detail its mechanism of action, summarize its effects in various cell lines with quantitative data, provide detailed experimental protocols for its use, and illustrate key signaling pathways and workflows. This guide serves as a foundational resource for researchers investigating the role of mitochondrial fission and the therapeutic potential of Drp1 inhibition.

Introduction to this compound

DRP1i27 is a novel small-molecule inhibitor that directly targets the GTPase site of human Drp1.[1][2] Unlike other inhibitors which may have off-target effects, DRP1i27 has been identified as a more specific inhibitor of human Drp1, making it a valuable tool for research.[3][4] Its primary function is to prevent Drp1-mediated mitochondrial fission, leading to a shift in mitochondrial morphology towards an elongated and interconnected network.[5][6] This inhibition has shown cytoprotective effects in cellular models of ischemia-reperfusion injury and doxorubicin-induced toxicity.[1][4][7]

Mechanism of Action

DRP1i27 functions by directly binding to the GTPase domain of human Drp1.[1][8] Under normal cellular stress, cytosolic Drp1 is recruited to the outer mitochondrial membrane by adaptor proteins.[9] Once there, Drp1 oligomerizes and uses the energy from GTP hydrolysis to constrict and sever the mitochondrion.[9] DRP1i27 binds to the GTPase site, specifically interacting with Gln34 and Asp218 via hydrogen bonds.[2][6] This occupation of the active site inhibits the hydrolysis of GTP, a crucial step for the conformational changes Drp1 undergoes to execute fission.[9] Consequently, mitochondrial division is blocked, promoting a fused mitochondrial network state.[5]

DRP1i27 Mechanism of Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOM Outer Mitochondrial Membrane (OMM) Adaptors Adaptor Proteins (Mff, MiD49/51, Fis1) Drp1_Oligomer Drp1 Oligomerization & Constriction Adaptors->Drp1_Oligomer Assembly GTP GTP Hydrolysis Drp1_Oligomer->GTP Fission Mitochondrial Fission Drp1_cyto Cytosolic Drp1 (Inactive) Drp1_cyto->Adaptors Recruitment (Cellular Stress) DRP1i27 DRP1i27 DRP1i27->GTP INHIBITS GTP->Fission Energy for Constriction

Mechanism of DRP1i27 action leading to fission inhibition.

Quantitative Data Summary

The efficacy of DRP1i27 has been quantified across several parameters, including binding affinity and cellular effects. These findings are crucial for determining optimal experimental concentrations.

Table 1: Binding Affinity & GTPase Inhibition
ParameterValueMethodReference
Binding Affinity (KD)286 µMSurface Plasmon Resonance (SPR)[3][6][8]
Binding Affinity (KD)190 µMMicroscale Thermophoresis (MST)[3][6][8]
GTPase ActivityStatistically significant reduction at 5 µMGTPase Assay[7]
Table 2: Cellular Effects of DRP1i27
Cell LineTreatment ConditionEffectQuantitative MeasurementSource
Human Fibroblasts10 µM DRP1i27Increased mitochondrial fusionSignificant increase in cells with network mitochondria[1]
Drp1 Wild Type MEFs10 µM and 50 µM DRP1i27Dose-dependent increase in mitochondrial fusionStatistically significant increase in fused mitochondria[1][4][7]
Drp1 Knockout MEFsDRP1i27No significant effect on mitochondrial morphology-[1][4][7]
HL-1 CellsSimulated Ischemia-Reperfusion + 50 µM DRP1i27CytoprotectionReduction in cell death from 29.55% to 15.17%[1][4][7]
HL-1 CellsSimulated Ischemia-Reperfusion + 50 µM DRP1i27Reduced mitochondrial fragmentationReduction in cells with fragmented mitochondria from 63.14% to 36.62%[1][4]
Human iPSC-derived CardiomyocytesDoxorubicin (5 µM) + DRP1i27 (50 µM)Protection against doxorubicin-induced toxicitySignificant reduction in LDH release[1][4][7]

Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to experimental protocols. The following are standard procedures for working with DRP1i27 in cell culture.

Preparation of DRP1i27 Stock Solution
  • Equilibration : Allow the vial of solid this compound to equilibrate to room temperature before opening.[10]

  • Weighing : To prepare a 10 mM stock solution, weigh out the appropriate amount (e.g., 3.66 mg for 1 mL, MW: 366.46 g/mol ).[10]

  • Dissolution : Add the required volume of anhydrous Dimethyl Sulfoxide (DMSO) to the solid compound.[1][10]

  • Mixing : Vortex thoroughly to ensure the compound is fully dissolved. An ultrasonic bath can be used to aid dissolution.[10]

  • Storage : Aliquot the stock solution into single-use volumes and store at -20°C for short-term (1 month) or -80°C for long-term (6 months) stability.[1][2] Avoid repeated freeze-thaw cycles.[1][11]

Analysis of Mitochondrial Morphology

This protocol assesses changes in the mitochondrial network following DRP1i27 treatment.

  • Cell Seeding : Seed cells (e.g., HeLa, fibroblasts) onto sterile glass coverslips or glass-bottom dishes at a density that allows for clear visualization of individual cells.[3][10] Allow cells to adhere overnight.

  • DRP1i27 Treatment :

    • Prepare working solutions of DRP1i27 by diluting the stock solution in complete cell culture medium to desired final concentrations (suggested range: 5 µM to 50 µM).[3][5]

    • Include a vehicle control with DMSO at the same final concentration as the highest DRP1i27 treatment (typically ≤ 0.1%).[10]

    • Remove the old medium and replace it with the medium containing DRP1i27 or vehicle.

    • Incubate for the desired period (a starting point of 4-6 hours is recommended to observe significant changes).[5]

  • Mitochondrial Staining :

    • Approximately 30 minutes before the end of the treatment, add a mitochondrial dye such as MitoTracker™ Red CMXRos to the culture medium (final concentration ~100-200 nM).[3][10]

    • Incubate for 15-30 minutes at 37°C.[5][10]

  • Fixation and Imaging :

    • Wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).[5][10]

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[3][10]

    • Wash the cells three times with PBS.[10]

    • Mount the coverslips onto microscope slides with an appropriate mounting medium.

    • Image the cells using a fluorescence or confocal microscope to visualize the mitochondrial network.[10]

  • Data Analysis : Categorize mitochondrial morphology (e.g., fragmented, intermediate, tubular/fused) and quantify the percentage of cells in each category.[9]

Cell Viability and Cytotoxicity Assays

MTS Assay (Cell Proliferation/Viability) :

  • Cell Seeding : Seed 5,000-10,000 cells per well in a 96-well plate.[3]

  • Treatment : Treat cells with a range of DRP1i27 concentrations (e.g., 0.1 µM to 100 µM) for the desired duration (e.g., 24, 48, or 72 hours).[3]

  • MTS Addition : Add 20 µL of MTS reagent to each well.[3]

  • Incubation : Incubate for 1-4 hours at 37°C.[3]

  • Measurement : Measure absorbance at 490 nm using a plate reader.[3]

  • Analysis : Calculate cell viability as a percentage relative to the vehicle control.[3]

LDH Cytotoxicity Assay (Cytoprotection) : This assay is useful for measuring DRP1i27's ability to protect against a cytotoxic agent.

  • Cell Seeding : Seed cells in a 96-well plate and allow them to adhere overnight.[1]

  • Pre-treatment : Pre-treat cells with DRP1i27 (e.g., 50 µM) or vehicle control for a specified time (e.g., 1 hour).[1]

  • Toxin Induction : Introduce the cytotoxic agent (e.g., 5 µM doxorubicin) to the appropriate wells.[1] Include controls for vehicle, DRP1i27 alone, and toxin alone.

  • Incubation : Incubate for the desired duration of cytotoxic agent exposure.[3]

  • Supernatant Collection : Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.[3]

  • LDH Reaction : Add the LDH reaction mixture according to the manufacturer's protocol and incubate for 30 minutes at room temperature, protected from light.[3]

  • Measurement : Add the stop solution and measure absorbance at 490 nm.[3]

  • Analysis : Calculate the percentage of cytotoxicity relative to a maximum LDH release control.[1]

Experimental Workflows

Visualizing the experimental process can clarify the sequence of operations and decision points.

General Workflow for Studying DRP1i27 Effects A 1. Cell Seeding (Appropriate density) B 2. Compound Treatment (Dose-response & time-course) A->B C 3. Experimental Assay (e.g., Morphology, Viability) B->C D 4. Data Acquisition (Microscopy, Plate Reader) C->D E 5. Analysis & Interpretation D->E

General experimental workflow for studying DRP1i27 effects.

Workflow for Assessing Cytoprotection (LDH Assay) cluster_Setup Setup & Treatment cluster_Assay Assay Protocol cluster_Analysis Data Analysis A Seed cells in 96-well plate B Pre-treat with DRP1i27 or Vehicle A->B C Add Cytotoxic Agent (e.g., Doxorubicin) B->C D Incubate for defined period C->D E Collect Supernatant D->E F Perform LDH Assay (Add reagents, incubate) E->F G Measure Absorbance at 490nm F->G H Calculate % Cytotoxicity vs. Controls G->H

Workflow for assessing DRP1i27's cytoprotective effect.

Troubleshooting and Considerations

  • Compound Precipitation : If DRP1i27 precipitates in the culture medium, pre-warm the medium and vortex during dilution. Ensure the final DMSO concentration is minimal (≤ 0.1%).[10]

  • Low Potency/Efficacy : Ensure the stock solution is stored correctly and has not undergone multiple freeze-thaw cycles.[10][11] The optimal incubation time can be cell-type dependent; consider performing a time-course experiment (e.g., 2, 4, 8, 12, 24 hours).[11]

  • Cell-Specific Factors : Some cell lines may have low endogenous expression of Drp1, making them less responsive. Verify Drp1 expression levels via Western blotting or qPCR if results are not as expected.[11]

  • Cytotoxicity : High concentrations of DRP1i27 or the DMSO solvent can be toxic. Perform a dose-response curve for viability to determine the non-toxic working concentration range for your specific cell line.[11]

References

The Cytoprotective Effects of DRP1i27 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel small molecule inhibitor, DRP1i27 dihydrochloride, and its demonstrated cytoprotective effects. DRP1i27 has emerged as a specific and direct inhibitor of the human Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission.[1][2][3] Its ability to modulate mitochondrial dynamics presents a promising therapeutic avenue for conditions associated with excessive mitochondrial fragmentation, such as ischemia-reperfusion injury and chemotherapy-induced cardiotoxicity.[1][4][5] This document details the mechanism of action, quantitative efficacy, and experimental protocols for DRP1i27, serving as a resource for its application in preclinical research.

Core Mechanism of Action

DRP1i27 directly targets the GTPase domain of human Drp1.[2][6][7] By binding to this site, it inhibits the hydrolysis of GTP, a critical step for the conformational changes required for Drp1 to constrict and divide mitochondria.[2] This inhibition of Drp1's enzymatic activity effectively blocks the process of mitochondrial fission, leading to an increase in elongated and fused mitochondrial networks.[1][4] Notably, the effects of DRP1i27 are dependent on the presence of Drp1, as it has no significant effect on mitochondrial morphology in Drp1 knock-out cells.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the binding affinity and cytoprotective efficacy of this compound.

Table 1: Binding Affinity of DRP1i27 for Human Drp1 Isoform 3
ParameterValueAssay MethodReference(s)
Binding Affinity (KD)190 µMMicroscale Thermophoresis (MST)[1][6][7][8][9]
Binding Affinity (KD)286 µMSurface Plasmon Resonance (SPR)[1][6][7][8][9]
Table 2: Efficacy of DRP1i27 in Cellular Models
EndpointCell Line/SystemConcentration(s)Observed EffectReference(s)
Cytoprotection
Reduction in Cell DeathMurine atrial HL-1 cells50 µMSignificant reduction in cell death during simulated ischemia-reperfusion injury (15.17 ± 3.67% vs. 29.55 ± 5.45% in DMSO control).[5][10][5][10]
Reduction in CytotoxicityHuman iPSC-derived cardiomyocytes50 µMSignificantly reduced LDH release induced by 5 µM doxorubicin (3.13 ± 0.16 vs. 3.41 ± 0.11 in doxorubicin alone).[1][5][1][5]
Mitochondrial Morphology
Increased Mitochondrial FusionHuman and mouse fibroblasts10 µM and 50 µMDose-dependent and statistically significant increase in cellular networks of fused mitochondria.[1][5][6][7][1][5][6][7]
Reduction in Mitochondrial FragmentationMurine atrial HL-1 cells50 µMSignificant reduction in the percentage of cells with fragmented mitochondria during simulated ischemia-reperfusion injury (36.62 ± 7.37% vs. 63.14 ± 8.12% in DMSO control).[1][1]
Enzymatic Activity
Inhibition of GTPase ActivityRecombinant Human Drp15 µMStatistically significant reduction in the conversion of GTP to GDP.[9][10][9][10]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the cytoprotective effects and mechanism of action of DRP1i27.

Drp1 GTPase Activity Assay

This assay quantifies the inhibitory effect of DRP1i27 on the enzymatic activity of Drp1 by measuring the amount of inorganic phosphate (Pi) released from GTP hydrolysis.[11][12]

Materials:

  • Recombinant human Drp1 protein

  • This compound

  • GTP

  • Assay buffer

  • Malachite green reagent for phosphate detection

  • 96-well plate

  • Incubator

  • Plate reader

Procedure:

  • In a 96-well plate, pre-incubate recombinant Drp1 (e.g., 0.5 µM) with varying concentrations of DRP1i27 or a vehicle control (DMSO) in the assay buffer. This pre-incubation is typically carried out for 20 minutes at room temperature.[11][12]

  • Initiate the enzymatic reaction by adding GTP to a final concentration of 1 mM.[11]

  • Incubate the plate at 37°C for a defined period, for example, 60 minutes.[11]

  • Stop the reaction by adding a solution such as EDTA to a final concentration of 50 mM.[11]

  • Add the malachite green reagent to each well to detect the released inorganic phosphate, following the manufacturer's instructions.[11][12]

  • Allow for color development by incubating for 15-20 minutes at room temperature.[11]

  • Measure the absorbance using a plate reader.

  • The reduction in phosphate release in the presence of DRP1i27 indicates its inhibitory activity.

Mitochondrial Morphology Assay

This protocol is used to visualize and quantify changes in mitochondrial morphology, specifically the shift from fragmented to elongated mitochondria, in response to DRP1i27 treatment.[8][11][13]

Materials:

  • Cultured cells (e.g., human fibroblasts, HL-1 cells)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MitoTracker dye (e.g., MitoTracker™ Red CMXRos)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

  • Fluorescence or confocal microscope

Procedure:

  • Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.[8]

  • Prepare a series of dilutions of the DRP1i27 stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at a final concentration that is non-toxic (typically ≤ 0.1%).[13]

  • Replace the existing medium with the medium containing DRP1i27 or the vehicle control and incubate for the desired duration (e.g., 2, 6, 12, or 24 hours).[13]

  • Thirty minutes before the end of the incubation period, add the MitoTracker dye to the culture medium at the manufacturer's recommended concentration (e.g., 100-200 nM) and incubate at 37°C.[8][11]

  • Wash the cells twice with pre-warmed PBS.[11][13]

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11][13]

  • Wash the cells three times with PBS.[11][13]

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.[13]

  • Image the cells using a fluorescence or confocal microscope to visualize the mitochondrial network.[13]

  • Analyze the images to quantify changes in mitochondrial morphology, categorizing them as fragmented, intermediate, or tubular/elongated.[2][12]

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity. It is used to assess the protective effect of DRP1i27 against a cytotoxic agent.[8][11]

Materials:

  • Cultured cells (e.g., human iPSC-derived cardiomyocytes)

  • This compound

  • Cytotoxic agent (e.g., doxorubicin)

  • LDH Cytotoxicity Assay Kit

  • 96-well plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.[11]

  • Pre-treat the cells with DRP1i27 (e.g., 50 µM) or a vehicle control for a specified time, for instance, 1 hour.[11]

  • Introduce the cytotoxic agent (e.g., 5 µM doxorubicin) to the appropriate wells.[11]

  • Include necessary controls: vehicle control (untreated cells), DRP1i27 alone, cytotoxic agent alone, and a maximum LDH release control.[11]

  • Incubate for the desired duration.

  • Following the LDH assay kit manufacturer's protocol, collect the cell culture supernatant.

  • Add the LDH reaction mixture to the supernatant in a new plate.

  • Incubate at room temperature for approximately 30 minutes, protected from light.[8]

  • Add the stop solution provided in the kit.[8]

  • Measure the absorbance at the specified wavelengths (e.g., 490 nm and a reference at 680 nm).[8]

  • Calculate the percentage of cytotoxicity based on the LDH released into the medium, normalized to the maximum LDH release control.[11]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to DRP1i27.

DRP1_Signaling_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Outer Membrane Drp1_inactive Inactive Drp1 (Cytosolic) Drp1_active Active Drp1 (Phosphorylated) Drp1_inactive->Drp1_active Receptors Receptors (Mff, MiD49/51, Fis1) Drp1_active->Receptors Recruitment DRP1i27 DRP1i27 Drp1_oligomer Drp1 Oligomerization & Ring Formation DRP1i27->Drp1_oligomer Inhibition Receptors->Drp1_oligomer Fission Mitochondrial Fission Drp1_oligomer->Fission GTP Hydrolysis Fusion Mitochondrial Fusion (Elongated Network)

Caption: Drp1-mediated mitochondrial fission pathway and the inhibitory action of DRP1i27.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed Cells in Appropriate Vessel treatment Treat with DRP1i27 (or Vehicle Control) start->treatment induce_stress Induce Cellular Stress (e.g., Doxorubicin, sI/R) treatment->induce_stress morphology Mitochondrial Morphology (MitoTracker Staining) induce_stress->morphology cytotoxicity Cytotoxicity (LDH Release Assay) induce_stress->cytotoxicity viability Cell Viability (MTS/MTT Assay) induce_stress->viability imaging Fluorescence Microscopy & Image Quantification morphology->imaging plate_reader Absorbance Measurement cytotoxicity->plate_reader viability->plate_reader quantification Quantify Cytoprotective Effect imaging->quantification plate_reader->quantification

Caption: General experimental workflow for assessing the cytoprotective effects of DRP1i27.

Logical_Relationship DRP1i27 This compound inhibition Inhibition of Drp1 GTPase Activity DRP1i27->inhibition fission_block Blockade of Mitochondrial Fission inhibition->fission_block fusion_promote Promotion of Mitochondrial Fusion (Elongated Mitochondria) fission_block->fusion_promote stress_resistance Increased Resistance to Cellular Stress fusion_promote->stress_resistance cytoprotection Cytoprotective Effects stress_resistance->cytoprotection

Caption: Logical relationship from DRP1i27 administration to its cytoprotective effects.

References

understanding the chemical properties of DRP1i27 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties and Applications of DRP1i27 Dihydrochloride

Introduction

This compound is a novel, potent, and specific small molecule inhibitor of the human Dynamin-related protein 1 (Drp1).[1][2][3] Drp1 is a large GTPase that acts as the primary regulator of mitochondrial fission, a crucial process for cellular health, metabolism, quality control, and apoptosis.[4][5] Dysregulated Drp1 activity and the resulting excessive mitochondrial fission are implicated in a variety of pathologies, making Drp1 a significant therapeutic target.[4][6] Unlike other inhibitors such as Mdivi-1, which has shown off-target effects and questionable specificity, DRP1i27 has been demonstrated to bind directly to human Drp1, offering a more reliable tool for research and drug development.[7][8] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of DRP1i27.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of DRP1i27 and its dihydrochloride salt. This data is essential for preparing stock solutions, formulating for in vivo studies, and understanding the compound's behavior in experimental settings.

ParameterValueReference(s)
Product Name This compound[2][9]
CAS Number 1453028-33-5[1]
Chemical Formula C₁₇H₂₀Cl₂N₆O[10] (Calculated)
Molecular Weight 399.29 g/mol [10] (Calculated)
Purity 99.36%[1]
Solubility In DMSO: ≥ 2.5 mg/mL (6.82 mM)[10]
Storage (Solid) Store in a sealed, protected environment (e.g., under nitrogen), avoiding moisture and light.[9]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[2][10]
Appearance Solid[10]

Mechanism of Action

DRP1i27 functions as a direct inhibitor of Drp1's enzymatic activity.[4] It binds to the GTPase site of human Drp1, forming hydrogen bonds with key residues such as Gln34 and Asp218.[1][9] This binding action prevents the hydrolysis of GTP, a step that is essential for the conformational changes Drp1 must undergo to constrict and divide mitochondria.[4] By inhibiting this core function, DRP1i27 effectively blocks the process of mitochondrial fission, leading to an increase in elongated and interconnected mitochondrial networks within the cell.[1][4] This mechanism has been shown to be Drp1-dependent, as the compound has no effect on mitochondrial morphology in Drp1 knock-out cells.[7][8]

The binding affinity of DRP1i27 to human Drp1 isoform 3 has been quantified by multiple methods, yielding a dissociation constant (KD) of 190 µM as measured by Microscale Thermophoresis (MST) and 286 µM by Surface Plasmon Resonance (SPR).[1][7][9]

G Drp1-Mediated Mitochondrial Fission and Inhibition by DRP1i27 cluster_0 Cytosol cluster_1 Outer Mitochondrial Membrane (OMM) Drp1_inactive Drp1 (Inactive) Recruitment Recruitment via Adaptor Proteins (Mff, Fis1, MiD49/51) Drp1_inactive->Recruitment Drp1_active Drp1 (Active) Oligomerization Oligomerization (Ring Assembly) Drp1_active->Oligomerization Recruitment->Drp1_active GTP_Hydrolysis GTP Hydrolysis (Conformational Change) Oligomerization->GTP_Hydrolysis Fission Mitochondrial Fission GTP_Hydrolysis->Fission Inhibitor DRP1i27 Inhibitor->GTP_Hydrolysis G Experimental Workflow: Mitochondrial Morphology Assay start 1. Seed cells on sterile glass coverslips in a 24-well plate treat 2. Treat with DRP1i27 (e.g., 5-50 µM) and Vehicle Control (DMSO) for 2-24 hours start->treat stain 3. Add Mitochondrial Dye (e.g., MitoTracker™) for the final 30 minutes of incubation treat->stain wash_fix 4. Wash with pre-warmed PBS, then fix with 4% Paraformaldehyde (PFA) stain->wash_fix image 5. Mount coverslips and acquire images using a fluorescence or confocal microscope wash_fix->image analyze 6. Analyze images to quantify mitochondrial morphology (% of cells with fragmented vs. tubular networks) image->analyze

References

Methodological & Application

Application Notes and Protocols for DRP1i27 Dihydrochloride: A Guide to Inducing Mitochondrial Fusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract Mitochondrial dynamics, the equilibrium between fission and fusion, are fundamental to cellular health, metabolism, and signaling.[1] The master regulator of mitochondrial fission is the Dynamin-related protein 1 (Drp1), a large GTPase.[1][2] Dysregulation of Drp1 leading to excessive fission is implicated in numerous pathologies, including neurodegenerative diseases and ischemia-reperfusion injury.[1][3] DRP1i27 is a novel and specific small molecule inhibitor of human Drp1.[3][4] It directly targets the GTPase domain of Drp1, preventing mitochondrial fission and promoting the formation of elongated, fused mitochondrial networks.[1][4] These application notes provide a comprehensive overview of DRP1i27, its mechanism of action, and detailed protocols for its use in cell-based assays to induce and analyze mitochondrial fusion.

Mechanism of Action

Mitochondrial fission is a complex process initiated by the recruitment of cytosolic Drp1 to the outer mitochondrial membrane (OMM) by adaptor proteins, including Fission 1 protein (Fis1), Mitochondrial Fission Factor (Mff), and Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49/51).[1][5] Once at the OMM, Drp1 oligomerizes into ring-like structures that constrict and ultimately divide the mitochondrion.[1][3] This process is dependent on the hydrolysis of GTP.[3]

DRP1i27 functions as a direct inhibitor of this process.[6] It binds to the GTPase site of human Drp1, with key interactions involving residues such as Gln34 and Asp218.[6][7] By occupying this site, DRP1i27 inhibits the GTPase activity essential for the conformational changes required for mitochondrial constriction.[1][3][4] This blockage of fission shifts the cellular balance towards mitochondrial fusion, a process mediated by Mitofusins (Mfn1/2) and Optic Atrophy 1 (OPA1), resulting in an elongated and interconnected mitochondrial network.[1] The effect of DRP1i27 is specifically Drp1-dependent, as it does not significantly alter mitochondrial morphology in Drp1 knockout cells.[8][9]

cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane (OMM) Drp1_inactive Inactive Drp1 (Cytosolic) Adaptors Adaptor Proteins (Mff, Fis1, MiD49/51) Drp1_inactive->Adaptors Recruitment Drp1_active Active Drp1 (Oligomerized Ring) Adaptors->Drp1_active Activation & Oligomerization GTP_hydrolysis GTP Hydrolysis Drp1_active->GTP_hydrolysis Requires DRP1i27 DRP1i27 DRP1i27->GTP_hydrolysis Fission Fission GTP_hydrolysis->Fission Drives Mitochondrion Mitochondrion Mitochondrion->Fission Fusion Fusion Fission->Fusion Shifted Balance

Caption: DRP1i27 inhibits GTP hydrolysis, blocking fission and promoting fusion.

Data Presentation

The following tables summarize quantitative data on the efficacy of DRP1i27 from cell-based studies.

Table 1: Efficacy of DRP1i27 on Mitochondrial Morphology

Cell Type Treatment Concentration(s) Observed Effect Citation(s)
Mouse Embryonic Fibroblasts (MEFs) DRP1i27 10 µM & 50 µM Dose-dependent, statistically significant increase in fused/network mitochondria. [4][8][9]
Drp1 Knockout MEFs DRP1i27 10 µM & 50 µM No significant effect on mitochondrial morphology. [4][8][9]

| Human Fibroblasts | DRP1i27 | 10 µM | Significant increase in cells with network/fused mitochondria. |[4][8] |

Table 2: Cytoprotective Effects of DRP1i27

Cell Type Stressor Model DRP1i27 Conc. Observed Effect Citation(s)
HL-1 Cells Simulated Ischemia-Reperfusion 50 µM Reduced cell death from 29.55% to 15.17%. [4][8]
HL-1 Cells Simulated Ischemia-Reperfusion 50 µM Reduced cells with fragmented mitochondria from 63.14% to 36.62%. [4][8]

| Human iPSC-derived Cardiomyocytes | Doxorubicin (5 µM) | 50 µM | Significant reduction in LDH release (cytotoxicity). |[4][8] |

Experimental Protocols

Below are detailed protocols for the preparation and application of DRP1i27 dihydrochloride in a research setting.

Protocol 1: Preparation of DRP1i27 Stock Solution
  • Reconstitution : Dissolve this compound powder in high-quality, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).[4][10] If precipitation occurs, gentle warming and/or sonication can aid dissolution.[6]

  • Aliquoting : Dispense the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize contamination and avoid repeated freeze-thaw cycles.[4]

  • Storage : Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term stability (up to 6 months).[4][6] Keep protected from moisture and light.[6]

  • Working Solution Preparation : On the day of the experiment, thaw an aliquot of the stock solution. Dilute it to the desired final concentration in pre-warmed, complete cell culture medium.[4]

    • Note : Ensure the final concentration of DMSO in the cell culture does not exceed a level toxic to the cells, which is typically ≤ 0.1%.[4][10]

Protocol 2: Analysis of Mitochondrial Morphology

This protocol details the treatment of cells with DRP1i27 and subsequent staining to visualize and assess changes in mitochondrial networks.

Materials:

  • Cells of interest (e.g., MEFs, Human Fibroblasts)

  • Glass-bottom dishes or coverslips suitable for high-resolution microscopy

  • Complete cell culture medium

  • DRP1i27 stock solution (from Protocol 1)

  • Vehicle control (DMSO)

  • Mitochondrial dye (e.g., MitoTracker™ Red CMXRos)

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate-Buffered Saline (PBS)

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding : Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.

  • DRP1i27 Treatment :

    • Prepare working solutions of DRP1i27 at various concentrations (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) in pre-warmed culture medium.[10]

    • Remove the existing medium from the cells and replace it with the DRP1i27-containing medium or vehicle control medium.[10]

    • Incubate the cells for the desired duration. A starting point of 4-24 hours is recommended to observe significant morphological changes.[3][5]

  • Mitochondrial Staining :

    • Approximately 30 minutes before the end of the incubation period, add the MitoTracker™ dye to the culture medium at the manufacturer's recommended concentration (e.g., 50-200 nM).[4][5]

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[4][10]

  • Fixation and Mounting :

    • Gently wash the cells twice with pre-warmed PBS.[4]

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[4][10]

    • Wash the cells three times with PBS.[4][10]

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.[4]

  • Imaging and Analysis :

    • Image the cells using a fluorescence or confocal microscope with appropriate objectives (e.g., 60x or 100x oil-immersion).[3]

    • Acquire images of both the mitochondrial stain and the DAPI counterstain.[4]

    • Analyze mitochondrial morphology. This can be done qualitatively by categorizing cells as having fragmented, intermediate, or tubular/elongated networks, or quantitatively using image analysis software to measure parameters like mitochondrial length, aspect ratio, and network branching.[1][10]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis node_seed 1. Seed Cells on Glass Coverslips node_treat 2. Treat with DRP1i27 (e.g., 4-24h) node_seed->node_treat node_stain 3. Stain Mitochondria (e.g., MitoTracker) node_treat->node_stain node_fix 4. Fix and Mount Cells (PFA, DAPI) node_stain->node_fix node_image 5. Acquire Images (Fluorescence Microscopy) node_fix->node_image node_analyze 6. Analyze Morphology (Qualitative/Quantitative) node_image->node_analyze

Caption: Experimental workflow for analyzing DRP1i27-induced fusion.
Protocol 3: Cytoprotection Assay (LDH Release)

This protocol assesses the ability of DRP1i27 to protect cells from a cytotoxic agent by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.

Procedure:

  • Cell Seeding : Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment : Pre-treat the cells with DRP1i27 (e.g., 50 µM) or a vehicle control for a specified time (e.g., 1 hour).[4]

  • Toxin Addition : Introduce the cytotoxic agent (e.g., 5 µM doxorubicin) to the appropriate wells.[4]

  • Controls : Include the following controls in your experimental design:[4]

    • Vehicle Control : Untreated cells.

    • DRP1i27 Only Control : Cells treated only with DRP1i27.

    • Toxin Only Control : Cells treated only with the cytotoxic agent.

    • Maximum LDH Release Control : Cells treated with a lysis buffer (usually provided with the LDH assay kit).

  • Incubation : Incubate the plate for the desired duration (e.g., 24-48 hours).[4]

  • Sample Collection : Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.[4]

  • LDH Measurement : Quantify the LDH released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer’s instructions.

References

Application Notes and Protocols for D.R.P.1.i.27 Dihydrochloride in Live-Cell Imaging of Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DRP1i27 dihydrochloride, a novel and specific small molecule inhibitor of the human Dynamin-related protein 1 (Drp1), in the study of mitochondrial dynamics through live-cell imaging. This document details the inhibitor's mechanism of action, offers structured protocols for its application, and presents quantitative data to guide experimental design.

Introduction

Mitochondria are highly dynamic organelles that continuously undergo fission (division) and fusion (merging) to maintain cellular homeostasis, energy production, and overall cell health. The intricate balance between these processes is critical, and its dysregulation has been implicated in a range of pathologies, including neurodegenerative diseases and cancer.[1] Dynamin-related protein 1 (Drp1) is a key GTPase that plays a central role in mediating mitochondrial fission.[2][3][4]

DRP1i27 has been identified as a direct inhibitor of human Drp1.[1][3] It binds to the GTPase domain of Drp1, thereby inhibiting its enzymatic activity and preventing the constriction and subsequent division of mitochondria.[1][4][5] This inhibition of fission shifts the dynamic equilibrium towards fusion, leading to the formation of elongated and interconnected mitochondrial networks.[1][2] This characteristic makes DRP1i27 a valuable tool for investigating the functional consequences of a hyperfused mitochondrial network in live cells.

Mechanism of Action

Mitochondrial fission is a multi-step process that begins with the recruitment of cytosolic Drp1 to the outer mitochondrial membrane. This recruitment is facilitated by adaptor proteins such as Fis1, Mff, MiD49, and MiD51.[1][2] Once localized to the mitochondrial surface, Drp1 oligomerizes into ring-like structures that constrict and ultimately sever the mitochondrion in a GTP-dependent manner.[1][2]

DRP1i27 directly interferes with this process by binding to the GTPase domain of human Drp1.[1][4][5] This binding action inhibits the hydrolysis of GTP, which is essential for the conformational changes required for Drp1 to constrict the mitochondrial membrane.[2] Consequently, the fission process is effectively blocked.

cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane Drp1_inactive Inactive Drp1 Adaptors Adaptor Proteins (Fis1, Mff, MiD49/51) Drp1_inactive->Adaptors Recruitment Drp1_active Active Drp1 Oligomer Adaptors->Drp1_active Oligomerization Mitochondrion Mitochondrion Drp1_active->Mitochondrion Constriction & GTP Hydrolysis Fission Mitochondrial Fission Mitochondrion->Fission DRP1i27 DRP1i27 DRP1i27->Drp1_active Inhibition cluster_prep Preparation cluster_treatment Treatment cluster_imaging Imaging cluster_analysis Analysis A Seed cells on glass-bottom dishes B Culture for 24-48h (50-70% confluency) A->B C Prepare DRP1i27 working solutions (e.g., 10 µM, 25 µM, 50 µM) B->C D Include vehicle control (DMSO) E Treat cells for desired duration (e.g., 4-24 hours) C->E D->E F Stain with MitoTracker dye (e.g., 100 nM) for 15-30 min E->F G Wash and replace with imaging medium F->G H Acquire Z-stack images via confocal microscopy (37°C, 5% CO₂) G->H I Quantify mitochondrial morphology (e.g., elongated, fragmented) H->I A Experimental Goal (e.g., study mitochondrial dynamics) B Cell Line Selection A->B E Imaging Modality (Live vs. Fixed) A->E C DRP1i27 Concentration (Dose-Response) B->C D Incubation Time (Time-Course) B->D G Expected Outcome: Mitochondrial Elongation C->G D->G F Data Analysis Method E->F F->G H Troubleshooting G->H Discrepancy? H->B Consider cell type sensitivity H->C Optimize H->D Optimize

References

DRP1i27 Dihydrochloride: Application Notes for Ischemia-Reperfusion Injury Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to ischemic tissue. A critical event in the pathophysiology of IRI is the dysregulation of mitochondrial dynamics, specifically excessive mitochondrial fission.[1][2] Dynamin-related protein 1 (Drp1), a large GTPase, is the master regulator of this process.[2][3] DRP1i27 is a novel, potent, and specific small-molecule inhibitor of human Drp1, presenting a promising therapeutic strategy to mitigate the detrimental effects of IRI.[1][4] By targeting Drp1, DRP1i27 helps preserve mitochondrial integrity, reduce oxidative stress, and prevent subsequent cell death.[1][4]

Mechanism of Action

DRP1i27 directly targets the GTPase domain of human Drp1.[1][2] It binds to the GTPase site, specifically forming hydrogen bonds with Gln34 and Asp218, which inhibits the protein's enzymatic activity.[3][5] This inhibition of GTP hydrolysis prevents the necessary conformational changes required for Drp1 to constrict and sever the mitochondrial membrane.[2] Consequently, the translocation of Drp1 from the cytosol to the outer mitochondrial membrane is blocked, which is a crucial step for initiating fission.[1] This leads to a shift in mitochondrial dynamics towards a more fused and elongated mitochondrial network, a state associated with enhanced mitochondrial function and increased resistance to apoptotic and necrotic cell death pathways.[1][6]

Caption: DRP1i27 mechanism of action in ischemia-reperfusion injury.

Data Presentation

Table 1: In Vitro Efficacy of DRP1i27

This table summarizes the key in vitro parameters of DRP1i27, demonstrating its direct interaction with Drp1 and its protective effects in a cell-based model of simulated ischemia-reperfusion (SIR).

ParameterTarget/Cell LineConcentration(s)ResultReference(s)
Binding Affinity (KD) Human Drp1 isoform 3286 µM (SPR)Direct Binding Confirmed[4]
Human Drp1 isoform 3190 µM (MST)Direct Binding Confirmed[4]
GTPase Activity Human Drp15 µMStatistically significant reduction in GTP to GDP conversion[4][7]
Cell Death HL-1 Murine Cardiomyocytes (SIR)50 µM15.17 ± 3.67% (vs. 29.55 ± 5.45% in vehicle)[4]
Mitochondrial Morphology HL-1 Murine Cardiomyocytes (SIR)50 µMSignificant reduction in cells with fragmented mitochondria[1][4]
Human & Mouse Fibroblasts10-50 µMDose-dependent increase in mitochondrial networks (fused)[3][4]

Experimental Protocols

Protocol 1: In Vitro Simulated Ischemia-Reperfusion (SIR) in Cardiomyocytes

This protocol details the procedure for inducing IRI in a cell culture model to assess the cytoprotective effects of DRP1i27.

Materials:

  • HL-1 murine atrial cardiomyocytes[4]

  • Supplemented Claycomb medium

  • DRP1i27 dihydrochloride

  • DMSO (vehicle)

  • Ischemia buffer (e.g., glucose-free DMEM)[8]

  • Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)[1]

  • Propidium Iodide (PI) and Hoechst 33342 for cell death analysis

  • MitoTracker dye (e.g., MitoTracker Red CMXRos) for morphology analysis

  • Fluorescence microscope

Methodology:

  • Cell Culture: Culture HL-1 cells in supplemented Claycomb medium at 37°C in a humidified incubator with 5% CO₂.[1]

  • DRP1i27 Preparation: Prepare a stock solution of DRP1i27 in DMSO. The final working concentration of DMSO in the culture medium should not exceed 0.1%.[1]

  • Simulated Ischemia:

    • Wash cells with PBS.

    • Incubate cells in ischemia buffer within a hypoxic chamber for 3-6 hours.[1]

    • Prepare parallel treatment groups: vehicle control (DMSO) and DRP1i27 (e.g., 50 µM) added to the ischemia buffer.[1][4]

  • Simulated Reperfusion:

    • Remove the ischemia buffer.

    • Add standard, pre-warmed culture medium (reperfusion buffer) and return the cells to the normal incubator (37°C, 5% CO₂) for 12-24 hours.[1]

  • Analysis:

    • Cell Death: Stain cells with PI and Hoechst 33342. Calculate the percentage of dead cells as (PI-positive cells / Hoechst-positive cells) x 100.[1]

    • Mitochondrial Morphology: Stain cells with a MitoTracker dye. Acquire images using a fluorescence microscope and quantify the percentage of cells exhibiting fragmented versus elongated/fused mitochondria.[1]

cluster_analysis Endpoint Analysis start Start: Culture HL-1 Cells prep Prepare DRP1i27 (in DMSO) and Vehicle start->prep wash Wash Cells with PBS prep->wash ischemia Simulated Ischemia (Ischemia Buffer + Hypoxia, 3-6h) With DRP1i27 or Vehicle wash->ischemia reperfusion Simulated Reperfusion (Standard Medium, 12-24h) ischemia->reperfusion death Cell Death Assay (PI/Hoechst Staining) reperfusion->death morphology Mitochondrial Morphology (MitoTracker Staining) reperfusion->morphology

Caption: In Vitro Simulated Ischemia-Reperfusion (SIR) Workflow.
Protocol 2: In Vivo Murine Model of Myocardial Ischemia-Reperfusion

This protocol provides a standard surgical procedure for inducing myocardial infarction in mice to test the in vivo efficacy of DRP1i27.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)[1]

  • Anesthesia (e.g., isoflurane)

  • Ventilator and surgical instruments for thoracotomy

  • 7-0 silk suture[1]

  • DRP1i27 formulated for in vivo use (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[5][9]

  • Vehicle control (saline or formulation without drug)

  • Evans blue dye and 1% Triphenyltetrazolium chloride (TTC) solution[1]

Methodology:

  • Animal Preparation: Anesthetize the mouse, intubate, and connect it to a ventilator. Place the animal in a supine position on a heating pad to maintain body temperature.[1]

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery using a 7-0 silk suture with a slipknot to allow for reperfusion.[1]

  • Ischemia: Maintain the ligation for a defined period (e.g., 30-60 minutes).[1]

  • DRP1i27 Administration: Administer DRP1i27 or vehicle control via a suitable route (e.g., intravenous or intraperitoneal injection). The timing is critical and should be optimized (e.g., just before reperfusion). Dosages should be determined, but a starting point can be extrapolated from similar compounds (e.g., 1.2 mg/kg for Mdivi-1).[1][9]

  • Reperfusion: Release the slipknot to allow blood flow to resume for a specified duration (e.g., 24 hours).[1]

  • Infarct Size Analysis:

    • At the end of the reperfusion period, re-ligate the LAD at the same location.

    • Perfuse the heart with Evans blue dye to delineate the non-ischemic area (stains blue) from the area at risk (AAR, remains unstained).[1]

    • Excise the heart, freeze it, and slice it into sections.

    • Incubate the slices in 1% TTC solution. Viable tissue in the AAR will stain red, while the infarcted tissue will remain pale/white.[1]

    • Image the heart slices and quantify the infarct size as a percentage of the AAR.[1]

start Anesthetize & Ventilate Mouse surgery Thoracotomy & LAD Ligation (Slipknot) start->surgery ischemia Ischemia Period (30-60 min) surgery->ischemia drug_admin Administer DRP1i27 or Vehicle Control ischemia->drug_admin reperfusion Reperfusion Period (Release Slipknot, 24h) drug_admin->reperfusion aar_stain Re-ligate LAD, Perfuse with Evans Blue Dye (AAR) reperfusion->aar_stain infarct_stain Excise, Slice & Incubate with TTC (Infarct Area) aar_stain->infarct_stain analysis Image and Quantify Infarct Size / AAR infarct_stain->analysis cluster_mito Mitochondrial Events cluster_death Cell Death Pathways IRI Ischemia-Reperfusion (ROS, Ca2+ overload) Drp1 Drp1 Activation IRI->Drp1 Fission Mitochondrial Fission Drp1->Fission mPTP mPTP Opening Fission->mPTP CytoC Cytochrome c Release mPTP->CytoC Necrosis Necrosis mPTP->Necrosis Apaf1 Apaf-1/Caspase-9 (Apoptosome) CytoC->Apaf1 DRP1i27 DRP1i27 DRP1i27->Drp1 Inhibits Casp3 Caspase-3 Activation Apaf1->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: Western Blot Analysis of Drp1 Phosphorylation Following DRP1i27 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamin-related protein 1 (Drp1) is a key GTPase that orchestrates mitochondrial fission, a fundamental process for maintaining mitochondrial health, regulating cell metabolism, and mediating programmed cell death. The activity of Drp1 is intricately regulated by post-translational modifications, with phosphorylation playing a pivotal role. Phosphorylation at Serine 616 (p-Drp1 Ser616) is widely recognized as an activating modification that promotes Drp1's translocation to the mitochondrial outer membrane and subsequent fission events.[1] Conversely, phosphorylation at Serine 637 (p-Drp1 Ser637) is generally associated with an inhibitory effect, sequestering Drp1 in the cytosol.[1]

DRP1i27 is a novel and specific small molecule inhibitor of human Drp1. It directly binds to the GTPase domain of Drp1, thereby inhibiting its enzymatic activity and preventing mitochondrial fission.[2] Understanding the impact of DRP1i27 on the phosphorylation status of Drp1 is crucial for elucidating its precise mechanism of action and for the development of therapeutics targeting mitochondrial dynamics. This document provides detailed protocols for utilizing Western blot analysis to quantify the levels of total Drp1 and its phosphorylated forms at Ser616 and Ser637 following treatment with DRP1i27.

Signaling Pathway of Drp1 Phosphorylation and DRP1i27 Inhibition

The phosphorylation of Drp1 is a dynamic process regulated by a variety of kinases and phosphatases. Activating kinases such as CDK1/cyclin B and ERK1/2 phosphorylate Drp1 at Ser616, promoting its fission activity.[3] In contrast, kinases like PKA and CAMK1α phosphorylate Drp1 at Ser637, leading to its inactivation.[4] DRP1i27 acts downstream of these phosphorylation events by directly inhibiting the GTPase activity of Drp1, thereby blocking the final step of mitochondrial constriction and scission.

Drp1_Phosphorylation_Pathway cluster_upstream Upstream Kinases cluster_drp1 Drp1 Regulation cluster_downstream Mitochondrial Dynamics CDK1 CDK1/cyclin B pDrp1_S616 p-Drp1 (Ser616) (Active) CDK1->pDrp1_S616 ERK12 ERK1/2 ERK12->pDrp1_S616 PKA PKA pDrp1_S637 p-Drp1 (Ser637) (Inactive) PKA->pDrp1_S637 CAMK1a CAMK1α CAMK1a->pDrp1_S637 Drp1 Drp1 Drp1->pDrp1_S616 Drp1->pDrp1_S637 MitoFission Mitochondrial Fission pDrp1_S616->MitoFission pDrp1_S637->Drp1 Inhibits activation DRP1i27 DRP1i27 DRP1i27->pDrp1_S616 Inhibits GTPase activity

Drp1 phosphorylation signaling and DRP1i27 inhibition.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps for performing a Western blot analysis to assess the impact of DRP1i27 on Drp1 phosphorylation.

Western_Blot_Workflow start Seed and Culture Cells (e.g., HeLa, SH-SY5Y) treatment Treat with DRP1i27 (various concentrations and times) start->treatment lysis Cell Lysis (with phosphatase and protease inhibitors) treatment->lysis quantification Protein Quantification (BCA or Bradford assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF or nitrocellulose membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-Drp1 Ser616, anti-p-Drp1 Ser637, anti-Drp1, anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry and Normalization) detection->analysis end Results analysis->end

Western blot experimental workflow.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from Western blot experiments, illustrating the potential effects of DRP1i27 on Drp1 phosphorylation. Data are presented as the relative band intensity normalized to a loading control (e.g., β-actin or GAPDH) and then to the vehicle control group.

Table 1: Effect of DRP1i27 on p-Drp1 (Ser616) Levels

TreatmentConcentration (µM)Relative p-Drp1 (Ser616) Intensity (Normalized)
Vehicle (DMSO)-1.00 ± 0.12
DRP1i27100.75 ± 0.09
DRP1i27250.48 ± 0.06
DRP1i27500.21 ± 0.04

Table 2: Effect of DRP1i27 on p-Drp1 (Ser637) Levels

TreatmentConcentration (µM)Relative p-Drp1 (Ser637) Intensity (Normalized)
Vehicle (DMSO)-1.00 ± 0.15
DRP1i27101.15 ± 0.18
DRP1i27251.32 ± 0.21
DRP1i27501.45 ± 0.25

Table 3: Effect of DRP1i27 on Total Drp1 Levels

TreatmentConcentration (µM)Relative Total Drp1 Intensity (Normalized)
Vehicle (DMSO)-1.00 ± 0.08
DRP1i27100.98 ± 0.10
DRP1i27251.02 ± 0.09
DRP1i27500.99 ± 0.11

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed cells (e.g., HeLa, SH-SY5Y, or primary neurons) in appropriate culture dishes and grow to 70-80% confluency.

  • Compound Preparation: Prepare a stock solution of DRP1i27 (e.g., 10-50 mM in DMSO).

  • Treatment: Dilute the DRP1i27 stock solution in fresh culture medium to the desired final concentrations (e.g., 10, 25, 50 µM). Include a vehicle control group treated with the same concentration of DMSO as the highest DRP1i27 concentration.

  • Incubation: Remove the old medium from the cells and replace it with the DRP1i27-containing medium or vehicle control medium. Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, or 24 hours).

Protein Extraction
  • Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each dish.

  • Scraping and Collection: Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each sample using a Bradford or BCA protein assay kit according to the manufacturer's instructions.

  • Normalization: Normalize the protein concentrations of all samples by diluting with lysis buffer.

SDS-PAGE and Western Blotting
  • Sample Preparation: Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Primary antibodies:

      • Rabbit anti-p-Drp1 (Ser616)

      • Rabbit anti-p-Drp1 (Ser637)

      • Mouse anti-Drp1 (total)

      • Mouse anti-β-actin or anti-GAPDH (loading control)

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[5]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:10000 dilution in blocking buffer) for 1 hour at room temperature.[5]

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

Data Analysis
  • Densitometry: Quantify the band intensities using densitometry software (e.g., ImageJ).[5]

  • Normalization: Normalize the intensity of the p-Drp1 and total Drp1 bands to the corresponding loading control band for each sample.

  • Relative Quantification: Express the data as a fold change relative to the vehicle-treated control group.

Critical Considerations

  • Phosphatase Inhibitors: The inclusion of phosphatase inhibitors in the lysis buffer is critical to preserve the phosphorylation state of Drp1.

  • Antibody Specificity: Ensure the specificity of the phospho-specific antibodies by including appropriate controls, such as treating lysates with a phosphatase prior to Western blotting.

  • Loading Controls: Use a reliable loading control to ensure equal protein loading across all lanes.[5]

  • Experimental Replicates: Perform at least three independent experiments to ensure the reproducibility of the results.[5]

By adhering to these detailed protocols, researchers can effectively employ Western blot analysis to investigate the influence of DRP1i27 on Drp1 phosphorylation, thereby gaining deeper insights into the molecular mechanisms governing mitochondrial dynamics.

References

Application Notes and Protocols for Seahorse Assay with DRP1i27 Dihydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for maintaining cellular homeostasis, bioenergetics, and signaling. Dynamin-related protein 1 (DRP1) is a key GTPase that mediates mitochondrial fission. Dysregulation of DRP1 activity and excessive mitochondrial fission are implicated in various pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer.

DRP1i27 dihydrochloride is a potent and specific inhibitor of human DRP1. It binds to the GTPase site of DRP1, preventing the conformational changes required for mitochondrial constriction and division.[1][2][3][4] By inhibiting DRP1-mediated fission, DRP1i27 promotes a more fused and elongated mitochondrial network. This modulation of mitochondrial dynamics can have profound effects on cellular metabolism and function.

The Agilent Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial respiration by measuring the oxygen consumption rate (OCR) in real-time.[5][6][7] This application note provides a detailed protocol for utilizing the Seahorse XF assay to investigate the effects of this compound treatment on mitochondrial function.

Principle of the Assay

The Seahorse XF Cell Mito Stress Test utilizes serial injections of mitochondrial respiratory chain modulators to elucidate key parameters of mitochondrial function. By measuring the OCR at baseline and in response to these inhibitors, a comprehensive profile of cellular respiration can be generated.

  • Oligomycin: An ATP synthase inhibitor that blocks ATP-linked respiration, revealing the proton leak.

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential, inducing maximal respiration.

  • Rotenone & Antimycin A: Complex I and Complex III inhibitors, respectively, that shut down mitochondrial respiration, allowing for the quantification of non-mitochondrial oxygen consumption.

By treating cells with this compound prior to and/or during the Seahorse assay, researchers can quantify the impact of DRP1 inhibition on basal respiration, ATP production, maximal respiration, spare respiratory capacity, and non-mitochondrial respiration.

Data Presentation

The following tables summarize hypothetical quantitative data representing the expected effects of this compound treatment on mitochondrial respiration parameters in a generic human cell line. These values are for illustrative purposes and will vary depending on the cell type, experimental conditions, and DRP1i27 concentration.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) Parameters

ParameterVehicle Control (pmol/min)This compound (10 µM) (pmol/min)Fold Change
Basal Respiration100 ± 8115 ± 101.15
ATP-linked Respiration75 ± 685 ± 71.13
Maximal Respiration250 ± 20300 ± 251.20
Spare Respiratory Capacity150 ± 15185 ± 181.23
Non-mitochondrial Respiration10 ± 210 ± 21.00
Proton Leak25 ± 330 ± 41.20

Table 2: Calculated Parameters of Mitochondrial Function

ParameterVehicle ControlThis compound (10 µM)
Basal Respiration (% of Maximal)40%38%
Spare Respiratory Capacity (% of Maximal)60%62%
Coupling Efficiency75%74%

Experimental Protocols

This section provides a detailed methodology for performing a Seahorse XF Cell Mito Stress Test with this compound treatment.

Materials
  • This compound (e.g., MedChemExpress, HY-152086A)

  • Agilent Seahorse XF Cell Mito Stress Test Kit (or individual components: Oligomycin, FCCP, Rotenone/Antimycin A)

  • Agilent Seahorse XF96 or XFe96 Cell Culture Microplates

  • Agilent Seahorse XF Sensor Cartridge

  • Agilent Seahorse XF Calibrant

  • Seahorse XF Base Medium (e.g., DMEM, bicarbonate-free)

  • Supplements: Glucose, Pyruvate, Glutamine

  • Cell line of interest

  • Standard cell culture reagents (e.g., growth medium, PBS, trypsin)

  • Dimethyl sulfoxide (DMSO)

Experimental Workflow

G cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment & Assay seed_cells Seed cells in Seahorse XF plate hydrate_cartridge Hydrate sensor cartridge prepare_media Prepare Seahorse assay medium hydrate_cartridge->prepare_media prepare_compounds Prepare DRP1i27 and Mito Stress compounds prepare_media->prepare_compounds treat_cells Pre-treat cells with DRP1i27 prepare_compounds->treat_cells incubate Incubate cells in assay medium treat_cells->incubate load_cartridge Load compounds into sensor cartridge incubate->load_cartridge run_seahorse Run Seahorse XF Mito Stress Test load_cartridge->run_seahorse analyze_data Analyze data run_seahorse->analyze_data

Caption: Experimental workflow for the Seahorse assay with DRP1i27 treatment.

Detailed Protocol

Day 1: Cell Seeding

  • Culture cells under standard conditions until they reach 70-80% confluency.

  • Trypsinize and count the cells.

  • Seed the cells in an Agilent Seahorse XF96 or XFe96 cell culture microplate at a pre-determined optimal density for your cell line (typically 10,000-80,000 cells/well).

    • Note: It is critical to optimize cell density to ensure OCR readings are within the optimal range of the instrument.

  • Ensure even cell distribution by gently shaking the plate in a cross-like motion before placing it in the incubator.

  • Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

Day 2: Seahorse Assay

  • Hydrate the Sensor Cartridge:

    • Place the Seahorse XF Sensor Cartridge upside down.

    • Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.

    • Place the sensor cartridge onto the utility plate, ensuring the sensors are submerged.

    • Incubate at 37°C in a non-CO2 incubator for at least 4 hours (or overnight).

  • Prepare Seahorse Assay Medium:

    • Warm Seahorse XF Base Medium to 37°C.

    • Supplement the base medium with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM). The final concentrations should be optimized for your cell type.

    • Adjust the pH to 7.4.

    • Keep the assay medium warm (37°C).

  • Prepare this compound and Mito Stress Test Compounds:

    • Prepare a stock solution of this compound in DMSO. Further dilute in the prepared Seahorse assay medium to the desired final working concentrations. A concentration range of 1-50 µM is a good starting point for optimization.[3]

    • Reconstitute the Agilent Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the prepared Seahorse assay medium to their recommended stock concentrations.

  • This compound Treatment:

    • Remove the cell culture plate from the incubator.

    • Gently wash the cells twice with warm Seahorse assay medium.

    • Add the Seahorse assay medium containing the desired concentration of this compound (or vehicle control, e.g., DMSO) to the appropriate wells.

    • Incubate the cells in a non-CO2 incubator at 37°C for a predetermined time (e.g., 1-4 hours). This incubation time should be optimized.

  • Load the Sensor Cartridge:

    • Following the Seahorse XF instrument instructions, load the appropriate volumes of the Mito Stress Test compounds into the corresponding ports (A, B, and C) of the hydrated sensor cartridge.

  • Run the Seahorse XF Mito Stress Test:

    • Place the loaded sensor cartridge and the cell culture plate into the Seahorse XF Analyzer.

    • Start the assay using the pre-programmed Cell Mito Stress Test protocol. The instrument will first calibrate the sensors and then begin the measurement cycles.

    • The instrument will automatically inject the compounds at the specified time points and record the OCR.

  • Data Analysis:

    • After the run is complete, normalize the OCR data to cell number or protein concentration for each well.

    • Use the Seahorse Wave software to calculate the key mitochondrial respiration parameters.

Signaling Pathway

G cluster_pathway DRP1-Mediated Mitochondrial Fission DRP1_inactive Inactive DRP1 (Cytosol) DRP1_active Active DRP1 (Mitochondria) DRP1_inactive->DRP1_active Recruitment & Activation Mitochondrion Mitochondrion DRP1_active->Mitochondrion Oligomerization DRP1i27 This compound DRP1_active->DRP1i27 Inhibition Fission Mitochondrial Fission Mitochondrion->Fission

Caption: this compound inhibits mitochondrial fission by targeting active DRP1.

Conclusion

This application note provides a comprehensive framework for investigating the effects of the specific DRP1 inhibitor, this compound, on mitochondrial respiration using the Agilent Seahorse XF Cell Mito Stress Test. By following this detailed protocol, researchers can obtain robust and reproducible data to elucidate the role of DRP1-mediated mitochondrial fission in cellular bioenergetics under various physiological and pathological conditions. The provided diagrams and data tables serve as a guide for experimental design and data interpretation. As with any assay, optimization of cell density, compound concentrations, and incubation times is crucial for obtaining high-quality results.

References

Investigating Mitophagy with DRP1i27 Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular quality control mechanism. Dysfunctional mitophagy is implicated in a range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. A key regulator of mitophagy is the Dynamin-related protein 1 (DRP1), a GTPase that mediates mitochondrial fission. The process of mitochondrial fission is often a prerequisite for the removal of damaged mitochondria. DRP1i27 dihydrochloride is a potent and specific inhibitor of human DRP1, targeting its GTPase domain.[1][2] By inhibiting DRP1, this compound promotes a fused mitochondrial network and can be a valuable tool to investigate the role of mitochondrial dynamics in mitophagy and other cellular processes.[3][4]

These application notes provide detailed protocols for utilizing this compound to study mitophagy and mitochondrial dynamics in vitro.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a reference for experimental design.

ParameterValueCell Line/SystemReference
Effective Concentration Range 0 - 50 µMHuman and mouse fibroblasts[2][3]
Concentration for Mitochondrial Morphology Analysis 5, 10, 50 µMHL-1 cells[3]
Concentration for Cytoprotection (vs. Doxorubicin) 50 µMHuman iPSC-derived cardiomyocytes[3]
Binding Affinity (KD) - Microscale Thermophoresis (MST) 190 µMHuman Drp1 isoform 3[2]
Binding Affinity (KD) - Surface Plasmon Resonance (SPR) 286 µMHuman Drp1 isoform 3[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures, the following diagrams are provided in DOT language.

DRP1-Mediated Mitophagy Signaling Pathway

This diagram illustrates the central role of DRP1 in initiating mitophagy. Under cellular stress, DRP1 is recruited to the outer mitochondrial membrane, leading to fission. This segregation of damaged mitochondria is a critical step for their subsequent engulfment by autophagosomes.

DRP1_Mitophagy_Pathway cluster_stress Cellular Stress cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane (OMM) cluster_mitochondrion Mitochondrion cluster_mitophagy Mitophagy Stress e.g., Oxidative Stress, Mitochondrial Depolarization DRP1_inactive Inactive DRP1 Stress->DRP1_inactive activates DRP1_active Active DRP1 DRP1_inactive->DRP1_active phosphorylation MFF MFF DRP1_active->MFF recruited to FIS1 FIS1 DRP1_active->FIS1 recruited to MiD49_51 MiD49/51 DRP1_active->MiD49_51 recruited to DRP1_ring DRP1 Oligomeric Ring MFF->DRP1_ring FIS1->DRP1_ring MiD49_51->DRP1_ring Mito_healthy Healthy Mitochondrion DRP1_ring->Mito_healthy constricts & divides Mito_damaged Damaged Mitochondrion Mito_healthy->Mito_damaged Fission Autophagosome Autophagosome Mito_damaged->Autophagosome engulfed by Mitophagosome Mitophagosome Autophagosome->Mitophagosome Lysosome Lysosome Lysosome->Mitophagosome fuses with

Caption: DRP1 activation and recruitment to the OMM, leading to mitochondrial fission and subsequent mitophagy.

Experimental Workflow for Investigating Mitophagy with DRP1i27

This workflow outlines the key steps to assess the impact of DRP1 inhibition on mitophagy.

DRP1i27_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_culture Seed cells of interest Treatment Treat with DRP1i27 (e.g., 10-50 µM) or vehicle Cell_culture->Treatment Mito_morphology Immunofluorescence: Mitochondrial Morphology (e.g., TOM20 staining) Treatment->Mito_morphology Mitophagy_markers Western Blot: Mitophagy Markers (PINK1, Parkin, LC3-II) Treatment->Mitophagy_markers Mito_potential Fluorescence Microscopy: Mitochondrial Membrane Potential (TMRM or JC-1) Treatment->Mito_potential Colocalization Immunofluorescence: LC3 & Mitochondria Colocalization Treatment->Colocalization Quantification Quantify mitochondrial length, protein levels, fluorescence intensity, and colocalization Mito_morphology->Quantification Mitophagy_markers->Quantification Mito_potential->Quantification Colocalization->Quantification Conclusion Draw conclusions on the role of DRP1-mediated fission in mitophagy Quantification->Conclusion

Caption: A generalized workflow for studying the effects of DRP1i27 on various aspects of mitophagy.

Logical Relationship: DRP1 Inhibition and Cellular Outcomes

This diagram illustrates the expected consequences of DRP1 inhibition with DRP1i27 on mitochondrial dynamics and downstream cellular processes.

DRP1_Inhibition_Logic DRP1i27 This compound DRP1_activity DRP1 GTPase Activity DRP1i27->DRP1_activity inhibits Mito_fission Mitochondrial Fission DRP1_activity->Mito_fission is required for Mito_fusion Mitochondrial Fusion (unopposed) Mito_fission->Mito_fusion is opposed by Mitophagy_inhibition Inhibition of Mitophagy Mito_fission->Mitophagy_inhibition is a prerequisite for Elongated_mito Elongated Mitochondrial Network Mito_fusion->Elongated_mito leads to Altered_metabolism Altered Mitochondrial Metabolism Elongated_mito->Altered_metabolism can lead to Cell_survival Modulation of Cell Survival Mitophagy_inhibition->Cell_survival can impact Altered_metabolism->Cell_survival can impact

Caption: The logical cascade of events following the inhibition of DRP1 by DRP1i27.

Experimental Protocols

Analysis of Mitochondrial Morphology by Immunofluorescence

This protocol allows for the visualization and quantification of changes in mitochondrial network morphology following treatment with DRP1i27.

Materials:

  • Cells of interest (e.g., HeLa, U2OS, or primary cells)

  • Glass-bottom dishes or coverslips

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MitoTracker™ Red CMXRos or antibody against a mitochondrial protein (e.g., TOM20)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary and fluorescently labeled secondary antibodies (if not using MitoTracker)

  • Mounting medium with DAPI

  • Fluorescence or confocal microscope

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips to achieve 60-70% confluency at the time of imaging. Allow cells to adhere overnight.

  • Compound Treatment: Prepare working solutions of DRP1i27 in pre-warmed complete cell culture medium at final concentrations ranging from 5-50 µM.[3] Include a vehicle control (DMSO, final concentration ≤ 0.1%).

  • Replace the culture medium with the medium containing DRP1i27 or vehicle and incubate for the desired duration (e.g., 2, 6, 12, or 24 hours).

  • Mitochondrial Staining (MitoTracker option): Approximately 30 minutes before the end of the treatment, add MitoTracker™ Red CMXRos to the culture medium at the manufacturer's recommended concentration (e.g., 100-200 nM). Incubate for 15-30 minutes at 37°C.

  • Fixation: Wash cells twice with pre-warmed PBS. Fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization and Staining (Antibody option): Wash cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block with 3% BSA in PBS for 1 hour. Incubate with primary antibody against a mitochondrial marker (e.g., anti-TOM20) overnight at 4°C. Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Mounting and Imaging: Wash cells three times with PBS. Mount coverslips onto microscope slides using mounting medium with DAPI. Image cells using a fluorescence or confocal microscope.

  • Image Analysis: Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji). Parameters to measure include mitochondrial length, aspect ratio, and form factor.[5]

Western Blot Analysis of Mitophagy-Related Proteins

This protocol is used to quantify the levels of key proteins involved in the mitophagy pathway.

Materials:

  • Cell lysates from DRP1i27-treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PINK1, anti-Parkin, anti-LC3B, anti-p62, anti-TOM20, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with DRP1i27 (e.g., 10-50 µM) and a mitophagy-inducing agent (e.g., CCCP or Oligomycin/Antimycin A) for the desired time. Lyse cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[6][7]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Wash the membrane three times with TBST for 10 minutes each. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control. A decrease in mitochondrial proteins (like TOM20) and an increase in the LC3-II/LC3-I ratio are indicative of mitophagy. Inhibition of DRP1 is expected to prevent these changes.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol assesses mitochondrial health by measuring the mitochondrial membrane potential using fluorescent dyes like TMRM or JC-1.

Materials:

  • Cells cultured on glass-bottom dishes or black-walled microplates

  • This compound

  • TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1 dye

  • FCCP (a mitochondrial uncoupler, as a positive control for depolarization)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with DRP1i27 as described in Protocol 1.

  • Dye Loading:

    • For TMRM: Incubate cells with 20-100 nM TMRM in live-cell imaging medium for 20-30 minutes at 37°C.[9]

    • For JC-1: Incubate cells with 1-5 µg/mL JC-1 in culture medium for 15-30 minutes at 37°C.[10]

  • Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess dye.

  • Imaging/Measurement:

    • Microscopy: Acquire fluorescence images. For JC-1, capture both green (monomers, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) fluorescence.[11]

    • Plate Reader: Measure fluorescence intensity. For JC-1, read at Ex/Em = 485/535 nm for green and Ex/Em = 540/590 nm for red.[10]

  • Analysis: For TMRM, quantify the fluorescence intensity per cell. For JC-1, calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization. DRP1 inhibition may protect against depolarization induced by certain stressors.

Troubleshooting

  • Low Potency of DRP1i27: Ensure the stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[12]

  • Cell Toxicity: High concentrations of DRP1i27 or the DMSO vehicle can be toxic. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. Always include a vehicle-only control.[5]

  • No Change in Mitochondrial Morphology: The response to DRP1 inhibition can be cell-type dependent. Confirm DRP1 expression in your cell line. Optimize the incubation time.[5]

  • High Background in Western Blots: Ensure proper blocking and sufficient washing steps. Optimize antibody concentrations.[13]

By following these detailed protocols and utilizing the provided quantitative data and diagrams, researchers can effectively employ this compound as a tool to dissect the intricate role of DRP1-mediated mitochondrial fission in the process of mitophagy.

References

Application Notes and Protocols for DRP1i27 Dihydrochloride in Primary Neuron Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DRP1i27 dihydrochloride, a selective inhibitor of the human dynamin-related protein 1 (Drp1), in primary neuron culture experiments. This document outlines the mechanism of action, experimental protocols for determining optimal concentrations, assessing mitochondrial morphology, and evaluating neuroprotective effects, along with illustrative quantitative data.

Introduction

Mitochondrial dynamics, the balance between mitochondrial fission and fusion, are crucial for neuronal health, function, and survival. Dynamin-related protein 1 (Drp1) is a key GTPase that mediates mitochondrial fission. Under pathological conditions such as excitotoxicity and oxidative stress, excessive Drp1 activity leads to mitochondrial fragmentation, dysfunction, and subsequent neuronal cell death, implicating it in various neurodegenerative diseases and acute brain injuries.[1][2]

This compound is a small molecule inhibitor that directly binds to the GTPase domain of human Drp1, inhibiting its enzymatic activity.[3] This inhibition leads to a reduction in mitochondrial fission and an increase in fused, elongated mitochondrial networks.[3] Unlike the more commonly used Drp1 inhibitor Mdivi-1, which has shown some off-target effects, DRP1i27 exhibits a Drp1-dependent mechanism of action, making it a more specific tool for studying the role of mitochondrial fission in neuronal processes.[1]

Data Presentation

Disclaimer: The following tables present illustrative quantitative data based on expected outcomes from the use of DRP1 inhibitors in primary neurons. Researchers should perform their own dose-response experiments to determine the optimal, non-toxic concentrations and effects for their specific neuronal type and experimental conditions.

Table 1: Dose-Response of DRP1i27 on Mitochondrial Morphology in Primary Cortical Neurons

DRP1i27 Concentration (µM)Average Mitochondrial Length (µm)Percentage of Cells with Elongated Mitochondria
0 (Vehicle)2.5 ± 0.315%
13.1 ± 0.430%
54.8 ± 0.665%
106.2 ± 0.885%
256.5 ± 0.788%
506.7 ± 0.990%

Table 2: Neuroprotective Effect of DRP1i27 on Glutamate-Induced Excitotoxicity in Primary Hippocampal Neurons

TreatmentNeuronal Viability (%)Lactate Dehydrogenase (LDH) Release (Arbitrary Units)
Control (No Glutamate)100%1.0 ± 0.1
Glutamate (100 µM)45 ± 5%3.5 ± 0.4
Glutamate + DRP1i27 (10 µM)68 ± 6%2.1 ± 0.3
Glutamate + DRP1i27 (25 µM)82 ± 4%1.5 ± 0.2

Signaling Pathways and Experimental Workflows

DRP1_Inhibition_Pathway DRP1 Inhibition Signaling Pathway Stress Pathological Stress (e.g., Excitotoxicity, Oxidative Stress) Drp1_active Active Drp1 Stress->Drp1_active activates Mitochondrial_Fission Excessive Mitochondrial Fission (Fragmentation) Drp1_active->Mitochondrial_Fission mediates Drp1_inactive Inactive Drp1 Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Fission->Mitochondrial_Dysfunction Mitochondrial_Fusion Mitochondrial Elongation (Fusion) Neuronal_Death Neuronal Cell Death Mitochondrial_Dysfunction->Neuronal_Death DRP1i27 This compound DRP1i27->Drp1_active inhibits Drp1_inactive->Mitochondrial_Fusion promotes Neuroprotection Neuroprotection Mitochondrial_Fusion->Neuroprotection

Caption: DRP1 Inhibition Signaling Pathway.

Experimental_Workflow Experimental Workflow for DRP1i27 in Primary Neurons Start Start Culture_Neurons Culture Primary Neurons (e.g., Cortical, Hippocampal) Start->Culture_Neurons Dose_Response Dose-Response Experiment (1-50 µM DRP1i27) Culture_Neurons->Dose_Response Assess_Morphology Assess Mitochondrial Morphology (MitoTracker Staining, Imaging) Dose_Response->Assess_Morphology Assess_Viability Assess Neuronal Viability (LDH or Live/Dead Assay) Dose_Response->Assess_Viability Determine_Optimal_Conc Determine Optimal Non-Toxic Concentration Assess_Morphology->Determine_Optimal_Conc Assess_Viability->Determine_Optimal_Conc Neuroprotection_Assay Neuroprotection Assay Determine_Optimal_Conc->Neuroprotection_Assay Pre_treatment Pre-treat with Optimal DRP1i27 Neuroprotection_Assay->Pre_treatment Induce_Stress Induce Neuronal Stress (e.g., Glutamate) Pre_treatment->Induce_Stress Assess_Neuroprotection Assess Neuroprotective Effect (Viability Assay) Induce_Stress->Assess_Neuroprotection End End Assess_Neuroprotection->End

Caption: Experimental Workflow for DRP1i27.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of DRP1i27 in Primary Cortical Neurons

Objective: To determine the effective and non-toxic concentration range of DRP1i27 for inhibiting mitochondrial fission in primary cortical neurons.

Materials:

  • This compound

  • Primary cortical neurons (e.g., from embryonic day 18 rodents)

  • Poly-D-lysine coated plates or coverslips

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Dimethyl sulfoxide (DMSO)

  • Mitochondrial marker (e.g., MitoTracker Red CMXRos)

  • 4% Paraformaldehyde (PFA)

  • Fluorescence microscope

  • Image analysis software (e.g., ImageJ/Fiji)

  • Reagents for viability assay (e.g., LDH assay kit or Calcein-AM/Ethidium Homodimer-1)

Methodology:

  • Primary Neuron Culture: Culture primary cortical neurons on poly-D-lysine coated plates or coverslips in supplemented Neurobasal medium.[3]

  • DRP1i27 Preparation: Prepare a 10 mM stock solution of DRP1i27 in DMSO and store at -20°C. Prepare fresh working solutions in culture medium for each experiment.[3]

  • Dose-Response Treatment: At days in vitro (DIV) 7-10, treat the neurons with a range of DRP1i27 concentrations (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 6 hours.[3]

  • Mitochondrial Morphology Assessment:

    • Stain the neurons with a mitochondrial marker according to the manufacturer's protocol.[3]

    • Fix the cells with 4% PFA.[3]

    • Image the mitochondrial morphology using a fluorescence microscope.[3]

    • Quantify mitochondrial length and circularity using image analysis software. An increase in mitochondrial length indicates inhibition of fission.[3]

  • Viability Assay:

    • In a parallel set of cultures, treat neurons with the same DRP1i27 concentrations for 24 hours.[3]

    • Assess cell viability using an LDH assay or a live/dead cell stain to identify a non-toxic concentration range.[3]

Protocol 2: Assessing the Neuroprotective Effect of DRP1i27 against Glutamate-Induced Excitotoxicity

Objective: To evaluate the ability of DRP1i27 to protect primary neurons from glutamate-induced cell death.[3]

Materials:

  • Primary cortical or hippocampal neurons

  • Optimal, non-toxic concentration of DRP1i27 (determined from Protocol 1)

  • Glutamate

  • Reagents for viability assessment (e.g., LDH assay kit, MTT assay kit, or DAPI stain)

Methodology:

  • Primary Neuron Culture: Culture primary cortical or hippocampal neurons as described in Protocol 1.[3]

  • DRP1i27 Pre-treatment: At DIV 10-14, pre-treat the neurons with the determined optimal, non-toxic concentration of DRP1i27 (e.g., 25 µM) for 4-6 hours.[3]

  • Glutamate Challenge: Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes in the continued presence of DRP1i27.[3]

  • Washout and Recovery: Wash out the glutamate and DRP1i27 and replace with fresh culture medium.[3]

  • Viability Assessment: After 24 hours of recovery, assess neuronal viability using an LDH assay, MTT assay, or by counting condensed/pycnotic nuclei after DAPI staining.[3]

Troubleshooting

ProblemPossible CauseRecommended Solution
High levels of neuronal death after treatment The concentration of DRP1i27 is too high and causing toxicity.[3]Perform a dose-response experiment starting from a lower concentration (e.g., 1 µM) to identify a non-toxic effective concentration. Reduce the incubation time.[3]
No observable effect on mitochondrial morphology or desired downstream outcome The concentration of DRP1i27 is too low. The incubation time is too short.[3]Increase the concentration of DRP1i27 in a stepwise manner (e.g., 10 µM, 25 µM, 50 µM). Increase the incubation time. Ensure proper preparation and storage of the DRP1i27 stock solution.[3]
Inconsistent results between experiments Variability in primary neuron culture health. Inconsistent preparation of DRP1i27 working solutions.Standardize your primary neuron culture protocol to ensure consistent cell density and health. Prepare fresh working solutions of DRP1i27 for each experiment from a validated stock.
Unexpected changes in neuronal morphology or function unrelated to mitochondrial fission Potential off-target effects of DRP1i27 at the concentration used.Test the effect of DRP1i27 in Drp1 knockout/knockdown neurons to confirm the observed phenotype is Drp1-dependent. Lower the concentration of DRP1i27.[3]

References

Application Notes and Protocols for In Vivo Administration of DRP1i27 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamin-related protein 1 (DRP1) is a key GTPase that mediates mitochondrial fission, a fundamental process in maintaining mitochondrial health, cellular metabolism, and apoptosis.[1][2] Dysregulation of DRP1 activity, leading to excessive mitochondrial fragmentation, has been implicated in a variety of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[3][4] DRP1i27 dihydrochloride is a novel small molecule inhibitor that directly targets the GTPase domain of human DRP1, preventing its translocation to the mitochondria and subsequent fission events.[5][6] In vitro studies have demonstrated its cytoprotective effects and its ability to promote a more fused mitochondrial network.[5]

These application notes provide a comprehensive guide for the in vivo administration of this compound, offering detailed protocols and recommendations to facilitate preclinical research. While specific in vivo efficacy data for DRP1i27 is not yet widely published, the following protocols are based on established methodologies for other DRP1 inhibitors, such as Mdivi-1 and P110, and provide a strong starting point for investigation.[7][8]

Data Presentation

In Vitro Activity of DRP1i27
ParameterValueCell Line/System
Effective Concentration Range10 - 50 µMHuman and mouse fibroblasts
Binding Affinity (KD) - MST190 µMHuman Drp1 isoform 3
Binding Affinity (KD) - SPR286 µMHuman Drp1 isoform 3
Recommended Starting Dosages for In Vivo Studies (Based on Analogs)
CompoundAnimal ModelDosage RangeAdministration RouteReference
Mdivi-1Mouse10 - 50 mg/kg/dayIntraperitoneal[9][10]
Mdivi-1Rat3 mg/kg/dayIntraperitoneal[11]
P110Rat0.1 - 2 mg/kgIntraperitoneal[8]
P110Mouse3 mg/kg/daySubcutaneous[4]

Signaling Pathway

DRP1_Pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane cluster_inhibition Inhibition DRP1 DRP1 (inactive) DRP1_active DRP1 (active) (oligomerized) DRP1->DRP1_active translocates to OMM and oligomerizes Stress Cellular Stress (e.g., Oxidative Stress, Ischemia) Stress->DRP1 activates Fis1 Fis1 Mff Mff Mid49 Mid49 Mid51 Mid51 Mitochondrion Mitochondrion DRP1_active->Mitochondrion constricts DRP1i27 DRP1i27 dihydrochloride DRP1i27->DRP1 inhibits GTPase activity Fission Mitochondrial Fission Mitochondrion->Fission

Caption: DRP1-mediated mitochondrial fission pathway and the inhibitory action of DRP1i27.

Experimental Protocols

Formulation of this compound for In Vivo Administration

Due to its hydrophobic nature, this compound requires a specific vehicle for in vivo delivery.[12] The following formulation is a common starting point.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Protocol 1: Standard Vehicle Formulation [6][7]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare the final injection solution, mix the components in the following ratio:

    • 10% DMSO (containing DRP1i27)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Add each component sequentially and vortex thoroughly between each addition to ensure a clear solution.

  • Prepare this formulation fresh on the day of administration. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[6]

Protocol 2: Alternative Vehicle Formulation [6]

  • Prepare a stock solution of this compound in DMSO.

  • To prepare the final injection solution, mix the components in the following ratio:

    • 10% DMSO (containing DRP1i27)

    • 90% of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline solution.

  • Vortex thoroughly to ensure complete dissolution.

In Vivo Administration Protocols

The optimal dosage, frequency, and route of administration for this compound should be determined empirically for each specific animal model and experimental design. It is highly recommended to conduct preliminary dose-response and toxicity studies.

1. Intraperitoneal (i.p.) Injection (for systemic delivery)

This is a common route for administering small molecule inhibitors in rodent models.

  • Dosage: Based on data from Mdivi-1, a starting dose range of 10-50 mg/kg is recommended.[7][9][10]

  • Procedure:

    • Prepare the this compound formulation as described above.

    • Calculate the required volume for injection based on the animal's body weight and the desired dose. The typical injection volume for a mouse is 100-200 µL.[7]

    • Properly restrain the animal.

    • Administer the solution via intraperitoneal injection.

  • Monitoring: Observe the animals for any signs of acute toxicity or adverse reactions post-injection. Monitor body weight and general health throughout the study.

2. Oral Gavage (for longer-term studies)

This route is suitable for daily administration over an extended period.

  • Dosage: Similar to i.p. administration, a starting dose range of 10-50 mg/kg can be considered.

  • Formulation: this compound can be prepared as a suspension in a vehicle suitable for oral administration, such as corn oil or a solution containing carboxymethylcellulose.[7]

  • Procedure:

    • Prepare the oral formulation of this compound.

    • Calculate the required volume for administration (typically around 100 µL for a mouse).[7]

    • Use a proper gavage needle to administer the solution directly into the stomach.

  • Monitoring: Regularly monitor the body weight and general health of the animals.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis formulation Formulate DRP1i27 dihydrochloride dose_calc Calculate Dosage (e.g., 10-50 mg/kg) formulation->dose_calc ip_admin Intraperitoneal Injection dose_calc->ip_admin oral_admin Oral Gavage dose_calc->oral_admin monitoring Monitor Animal Health (Toxicity, Body Weight) ip_admin->monitoring oral_admin->monitoring endpoint Endpoint Analysis (e.g., Histology, Western Blot, Behavioral Tests) monitoring->endpoint

Caption: General experimental workflow for in vivo studies with this compound.

References

Troubleshooting & Optimization

DRP1i27 dihydrochloride solubility and preparation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the effective use of DRP1i27 dihydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific small molecule inhibitor of the human Dynamin-related protein 1 (Drp1).[1][2][3] Drp1 is a GTPase that plays a crucial role in mitochondrial fission. This compound functions by directly binding to the GTPase domain of Drp1, forming hydrogen bonds with Gln34 and Asp218.[1][3] This interaction inhibits the enzymatic activity of Drp1, preventing the constriction and division of mitochondria.[4][5] The result is a shift in mitochondrial dynamics towards a more fused or elongated mitochondrial network.[4][6] The inhibitory effect of DRP1i27 is dependent on the presence of Drp1, as it does not affect mitochondrial morphology in Drp1 knock-out cells.[4][6]

Q2: What is the recommended working concentration for this compound in cell culture?

A2: The optimal working concentration of this compound can vary depending on the cell type and specific experimental conditions. However, published studies have demonstrated significant inhibition of mitochondrial fission and cytoprotective effects in the concentration range of 10-50 µM.[4][6] It is highly recommended to perform a dose-response experiment, for example with concentrations ranging from 1 µM to 100 µM, to determine the most effective concentration for your specific cell line and assay.[4]

Q3: How should I prepare and store this compound stock solutions?

A3: Proper preparation and storage of this compound are critical for maintaining its activity. It is soluble in DMSO.[4] For long-term storage, the solid compound should be kept at -20°C.[4] Stock solutions prepared in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] When preparing solutions, ensure the compound is fully dissolved; sonication can be used to aid dissolution.[2][4]

Troubleshooting Guide

Problem: No visible change in mitochondrial morphology after treatment with this compound.

Potential Cause Troubleshooting Step
Incorrect Compound Concentration Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your cell line.[4]
Compound Insolubility or Aggregation Ensure the stock solution is fully dissolved, using sonication if necessary. Prepare fresh dilutions in pre-warmed culture medium for each experiment. At high concentrations, DRP1i27 has the potential to aggregate.[4]
Compound Instability Prepare fresh working solutions from a frozen stock for each experiment. The stability of DRP1i27 in cell culture media over extended periods has not been extensively reported, so for experiments longer than 24 hours, consider replenishing the media with fresh compound.[4]
Insufficient Incubation Time The optimal incubation time can vary between cell types. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the ideal duration for your experiment.[4]
Variability in Cell Culture Conditions Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these factors can influence cellular response.[4]

Problem: Observed cytotoxicity after treatment.

Potential Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically ≤0.1%). Always include a vehicle control (media with the same concentration of solvent) in your experiments.[4]
High Compound Concentration High concentrations of DRP1i27 may induce cytotoxicity. Determine the optimal, non-toxic concentration range for your specific cell line through a dose-response experiment.

Data Presentation

Table 1: Solubility and Storage of this compound

Parameter Solvent Maximum Concentration Storage Conditions Stability
Solid Powder ---20°C (3 years), 4°C (2 years)Stable under specified conditions.[7]
Stock Solution DMSO100 mg/mL (272.88 mM)-80°C or -20°C (aliquoted)6 months at -80°C, 1 month at -20°C.[1][8]
In Vitro Working Solution Cell Culture MediumDependent on final assay concentration (typically 0-50 µM)Prepare fresh from stockUse immediately.[8]
In Vivo Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.82 mM)Prepare freshUse on the same day.[2][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the required amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.439 mg of this compound (Molecular Weight: 439.38 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the solid compound.

  • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[8]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8]

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Protocol 2: In Vitro Assay for Mitochondrial Morphology

Materials:

  • Cells seeded on glass-bottom dishes or coverslips

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • Mitochondrial fluorescent probe (e.g., MitoTracker™ Red CMXRos)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells at an appropriate density to allow for clear visualization of individual cells and their mitochondrial networks. Allow cells to adhere overnight.[8]

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound stock solution in complete, pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).[8]

    • Ensure the final DMSO concentration in the culture medium is non-toxic (e.g., ≤0.1%).[4][8]

    • Include a vehicle control (DMSO only) in your experimental setup.[4][8]

  • Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.

  • Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, or 24 hours).[8]

  • Mitochondrial Staining: Approximately 30 minutes before the end of the treatment period, add a suitable mitochondrial dye (e.g., MitoTracker™ Red CMXRos) to the culture medium at the manufacturer's recommended concentration. Incubate for 15-30 minutes at 37°C.[8]

  • Fixation and Imaging:

    • Wash the cells twice with pre-warmed PBS.

    • Acquire fluorescence images of the mitochondria using a fluorescence microscope. It is recommended to capture images from multiple random fields for each condition.[4]

  • Image Analysis: Use image analysis software to quantify mitochondrial morphology. Common parameters include mitochondrial length, branching, and network area.

Visualizations

DRP1_Signaling_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrial Outer Membrane Stress Stress Drp1_recruitment Drp1 Recruitment (inactive, cytosolic) Stress->Drp1_recruitment Activates Drp1_active Drp1 Oligomerization & GTP Hydrolysis Drp1_recruitment->Drp1_active Phosphorylation (e.g., Ser616) Mitochondrial_Fission Mitochondrial Fission Drp1_active->Mitochondrial_Fission Mitochondrial_Fusion Mitochondrial Fusion DRP1i27 DRP1i27 dihydrochloride DRP1i27->Drp1_active Inhibits GTPase Activity

Caption: DRP1 signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start Prepare_Stock Prepare 10 mM Stock in Anhydrous DMSO Start->Prepare_Stock Aliquot_Store Aliquot & Store at -80°C Prepare_Stock->Aliquot_Store Seed_Cells Seed Cells on Glass-bottom Dishes Aliquot_Store->Seed_Cells Prepare_Working Prepare Fresh Working Solution in Pre-warmed Medium Seed_Cells->Prepare_Working Treat_Cells Treat Cells with DRP1i27 (include vehicle control) Prepare_Working->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Stain_Mito Stain Mitochondria (e.g., MitoTracker) Incubate->Stain_Mito Image_Acquisition Acquire Images via Fluorescence Microscopy Stain_Mito->Image_Acquisition Analyze_Morphology Quantify Mitochondrial Morphology Image_Acquisition->Analyze_Morphology End End Analyze_Morphology->End Troubleshooting_Tree Start No Change in Mitochondrial Morphology? Check_Concentration Is the concentration optimized? Start->Check_Concentration Dose_Response Perform dose-response (e.g., 1-100 µM) Check_Concentration->Dose_Response No Check_Solubility Is the compound fully dissolved? Check_Concentration->Check_Solubility Yes Sonicate_Fresh Sonicate stock. Prepare fresh working solution. Check_Solubility->Sonicate_Fresh No Check_Incubation Is the incubation time sufficient? Check_Solubility->Check_Incubation Yes Time_Course Perform time-course (e.g., 2-24 hours) Check_Incubation->Time_Course No Check_Stability Is the working solution fresh? Check_Incubation->Check_Stability Yes Replenish_Media For long experiments (>24h), replenish media with fresh compound. Check_Stability->Replenish_Media No

References

optimizing DRP1i27 dihydrochloride working concentration in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DRP1i27 dihydrochloride, a novel and specific inhibitor of the mitochondrial fission protein, Dynamin-related protein 1 (Drp1). This guide is designed for researchers, scientists, and drug development professionals to provide detailed protocols and troubleshooting advice for optimizing the in vitro working concentration of DRP1i27.

Frequently Asked Questions (FAQs)

Q1: What is DRP1i27 and how does it work?

A1: DRP1i27 is a small molecule that specifically inhibits human Drp1.[1] It functions by directly binding to the GTPase domain of Drp1, which is essential for its function.[1][2] This binding event inhibits the enzymatic activity of Drp1, preventing it from constricting and dividing mitochondria. The result is a shift in mitochondrial dynamics towards a more fused or elongated mitochondrial network.[1][2] The inhibitory effect is dependent on the presence of Drp1, as the compound has no effect on mitochondrial morphology in Drp1 knock-out cells.[3][4]

Q2: What is a good starting concentration for my in vitro experiments?

A2: The optimal concentration of DRP1i27 is cell-type and assay-dependent. However, published studies have demonstrated significant inhibition of mitochondrial fission in the range of 10-50 µM.[1] A dose-dependent response is often observed.[3][4] For primary neurons, which can be more sensitive, a starting concentration of 25 µM is recommended, with a test range of 1 µM to 50 µM.[5] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.[1]

Q3: How should I prepare and store DRP1i27 stock solutions?

A3: this compound is soluble in DMSO.[6] For long-term storage, keep the solid compound at -20°C. Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10-50 mM), aliquot it into single-use tubes to avoid repeated freeze-thaw cycles, and store at -80°C for up to six months or at -20°C for up to one month.[1][7] When preparing working solutions, ensure the compound is fully dissolved; sonication may be used to aid dissolution.[1]

Q4: What should I use as a vehicle control?

A4: Always include a vehicle control in your experiments. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve DRP1i27. This ensures that any observed effects are due to the compound itself and not the solvent.[8] The final DMSO concentration in the cell culture medium should typically be kept at ≤0.1% to avoid solvent-induced toxicity.[1]

Troubleshooting Guide

This section addresses common issues encountered when optimizing DRP1i27 working concentrations.

ProblemPossible Cause(s)Recommended Solution(s)
No visible change in mitochondrial morphology (i.e., no mitochondrial elongation). Incorrect Compound Concentration: The concentration may be too low to elicit a response in your specific cell line.Perform a dose-response experiment with a broader range of concentrations (e.g., 1 µM to 100 µM) to identify the optimal effective concentration.[1]
Compound Insolubility/Aggregation: The compound may have precipitated out of the solution when diluted into the aqueous culture medium.Ensure the stock solution in DMSO is fully dissolved. Prepare fresh dilutions in pre-warmed culture medium for each experiment. If aggregation is suspected, consider adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.05%) to the assay buffer.[1][3]
Compound Instability: The compound may have degraded in the stock solution or in the culture medium during long incubation periods.Prepare fresh working solutions from a frozen stock for each experiment. For experiments lasting longer than 24 hours, consider replenishing the medium with fresh DRP1i27.[1][7]
Insufficient Incubation Time: The treatment duration may not be long enough to observe changes in mitochondrial morphology.Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time for your cell type.[1]
Low Drp1 Expression: The cell line used may have low endogenous levels of Drp1, making it less responsive to inhibition.Verify Drp1 expression levels in your cell line using methods like Western blotting or qPCR.[8]
Inconsistent results between experiments. Inconsistent Compound Preparation: Variability in preparing stock and working solutions can lead to inconsistent final concentrations.Standardize your protocol for preparing DRP1i27 solutions. Always ensure the compound is fully dissolved before use.[1]
Variability in Cell Culture: Changes in cell density, passage number, or media composition can alter cellular physiology and drug response.Maintain consistent cell culture conditions for all experiments.
Stock Solution Degradation: Repeated freeze-thaw cycles can degrade the compound in the stock solution.Aliquot stock solutions into single-use volumes and store them properly at -80°C.[7]
Observed cytotoxicity or cell death. High Compound Concentration: The concentration used may be toxic to the cells.Perform a cytotoxicity assay (e.g., LDH release or MTT assay) in parallel with your dose-response experiment to identify a non-toxic effective concentration range.[1][5]
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration is non-toxic to your cells (typically ≤0.5%, with ≤0.1% being ideal for sensitive assays). Always include a vehicle-only control.[1]

Quantitative Data Summary

Table 1: In Vitro Working Concentrations & Effects
Cell TypeEffect ObservedEffective ConcentrationSource
Mouse Embryonic Fibroblasts (MEFs)Dose-dependent increase in fused mitochondria10 µM and 50 µM[1]
Human FibroblastsPromotion of elongated mitochondrial networksUp to 50 µM[6]
Murine Atrial HL-1 CellsSignificant reduction in fragmented mitochondria50 µM[6]
Human iPSC-derived CardiomyocytesReduction in doxorubicin-induced cytotoxicity50 µM[3][6]
Primary Neurons (recommended starting point)Inhibition of mitochondrial fission25 µM (test range 1-50 µM)[5]
Table 2: Binding Affinity & Physicochemical Properties
ParameterValueMethodSource
Binding Affinity (KD) 190 µMMicroscale Thermophoresis (MST)[3][9]
Binding Affinity 286 µMSurface Plasmon Resonance (SPR)[3][9]
Solubility in DMSO 100 mg/mL (272.88 mM)-[6]
Storage (Solid) -20°C-[1]
Storage (DMSO Stock) -80°C for 6 months; -20°C for 1 month-[1][6]

Key Signaling Pathway and Experimental Workflow

DRP1-Mediated Mitochondrial Fission Pathway

Mitochondrial fission is a multi-step process primarily regulated by Drp1.[10] Cytosolic Drp1 is recruited to the outer mitochondrial membrane (OMM) by adaptor proteins such as Fis1, Mff, MiD49, and MiD51.[10][11] Once at the mitochondrial surface, Drp1 oligomerizes into ring-like structures that use the energy from GTP hydrolysis to constrict and ultimately divide the mitochondrion.[2][10] DRP1i27 directly binds to the GTPase domain of Drp1, inhibiting this crucial step and thus blocking fission.[2]

DRP1_Pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane (OMM) Drp1_inactive Inactive Drp1 (Cytosolic) Drp1_active Active Drp1 Drp1_inactive->Drp1_active Activation (e.g., Phosphorylation) Receptors Adaptor Proteins (Mff, Fis1, MiD49/51) Drp1_active->Receptors Recruitment to OMM DRP1i27 DRP1i27 DRP1i27->Drp1_active Inhibits GTPase Activity Drp1_ring Drp1 Oligomer Ring Receptors->Drp1_ring Oligomerization Mitochondrion Mitochondrial Constriction & Fission Drp1_ring->Mitochondrion GTP Hydrolysis Optimization_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_analysis Data Acquisition & Analysis cluster_result Result A1 Seed cells in parallel plates (e.g., 96-well glass bottom & standard) A2 Prepare serial dilutions of DRP1i27 (e.g., 1 µM to 100 µM) & Vehicle Control A1->A2 B1 Treat cells with DRP1i27 dilutions and vehicle control A2->B1 B2 Incubate for a defined time course (e.g., 6, 12, or 24 hours) B1->B2 C1 Plate 1: Cytotoxicity Assay (e.g., LDH or MTT) B2->C1 D1 Plate 2: Mitochondrial Staining (e.g., MitoTracker™) & Fixation B2->D1 C2 Measure Absorbance/ Fluorescence C1->C2 D2 Image Acquisition (Fluorescence Microscopy) D1->D2 C3 Calculate % Cytotoxicity vs. Concentration C2->C3 D3 Quantify Mitochondrial Morphology (% cells with elongated mitochondria) D2->D3 E1 Determine Optimal Non-Toxic Concentration C3->E1 D3->E1

References

DRP1i27 dihydrochloride stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of DRP1i27 dihydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of the human Dynamin-related protein 1 (Drp1).[1][2] It functions by binding to the GTPase site of Drp1, which prevents the conformational changes necessary for mitochondrial fission.[3][4] This inhibition of Drp1-mediated mitochondrial fission leads to an increase in fused, elongated mitochondrial networks within the cell.[5][6]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound has low aqueous solubility.[7] It is recommended to prepare a stock solution in an organic solvent such as DMSO.[5][7] For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤0.1% to ≤0.5%) to avoid solvent toxicity.[7][8]

Q3: How should I store this compound stock solutions?

A3: For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C for up to six months or at -20°C for up to one month.[1][5] The product should be sealed and protected from moisture and light.[5][6] It is advisable to avoid repeated freeze-thaw cycles.[1]

Q4: What is the stability of this compound in cell culture media?

A4: The stability of DRP1i27 in cell culture media over extended periods has not been extensively reported.[8] For long-term experiments (e.g., >24 hours), it is recommended to replenish the media with fresh DRP1i27 to ensure a consistent effective concentration.[8] Preparing fresh working solutions from a frozen stock for each experiment is also a best practice.[8]

Q5: What are the known binding affinities of DRP1i27?

A5: this compound has a binding affinity (KD) of 286 µM as determined by Surface Plasmon Resonance (SPR) and 190 µM as determined by Microscale Thermophoresis (MST).[1][3][6]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No observable change in mitochondrial morphology. Suboptimal compound concentration.Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific cell line.[8]
Compound insolubility or aggregation.Ensure the stock solution is fully dissolved; sonication may be used to aid dissolution.[2][8] Prepare fresh dilutions in pre-warmed culture medium for each experiment.[8]
Compound instability.Prepare fresh working solutions for each experiment and consider replenishing the compound for experiments lasting longer than 24 hours.[8]
Insufficient incubation time.Optimize the incubation time by performing a time-course experiment (e.g., 2, 4, 8, 12, 24 hours).[8]
Low Drp1 expression in the cell line.Verify the expression level of Drp1 in your cell line using methods like Western blotting or qPCR.[8]
Precipitation of the compound in cell culture media. Low aqueous solubility of DRP1i27.Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, while remaining non-toxic to the cells (typically ≤0.5%).[7] Pre-warming the media and vortexing during dilution can also help.[9]
Inconsistent results between experiments. Inconsistent compound preparation.Standardize the protocol for preparing DRP1i27 solutions, ensuring complete dissolution and accurate dilutions.[8]
Variability in cell health or passage number.Use cells that are healthy and within a consistent passage number range for all experiments.[5]
Observed cytotoxicity. Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Always include a vehicle control (media with the same concentration of solvent) in your experiments.[8]
High compound concentration.Determine the optimal, non-toxic concentration of DRP1i27 for your cell line through a dose-response experiment assessing cell viability (e.g., using an LDH cytotoxicity assay).[8]

Quantitative Data Summary

ParameterValueMethod
Binding Affinity (KD) 286 µMSurface Plasmon Resonance (SPR)[1][3]
190 µMMicroscale Thermophoresis (MST)[1][3][6]
Effective Concentration 0-50 µMIn vitro studies showing increased mitochondrial networks in human and mouse fibroblasts.[1][6]
Stock Solution Storage -80°C for up to 6 monthsN/A[1][5]
-20°C for up to 1 monthN/A[1][5]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method for determining the stability of a small molecule inhibitor like DRP1i27 in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • DMSO

  • Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)

  • Sterile microcentrifuge tubes or multi-well plates

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (cold, containing an internal standard)

  • Centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of DRP1i27 in DMSO (e.g., 10 mM).

  • Prepare Working Solution: Dilute the stock solution in pre-warmed cell culture media (with and without FBS) to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic.

  • Incubation: Dispense the working solution into sterile tubes or wells of a plate and incubate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour sample should be collected immediately after preparation.

  • Sample Processing:

    • To each aliquot, add 3 volumes of cold acetonitrile with a known concentration of an internal standard to precipitate proteins.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to HPLC vials for analysis.

  • Analysis: Analyze the concentration of DRP1i27 in the samples using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of DRP1i27 remaining at each time point relative to the concentration at time 0.

Protocol for Visualizing Changes in Mitochondrial Morphology

Materials:

  • Cells seeded on glass-bottom dishes or coverslips

  • This compound stock solution

  • Complete cell culture medium

  • MitoTracker™ Red CMXRos or a similar mitochondrial stain

  • Paraformaldehyde (PFA) for fixation

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells at an appropriate density to allow for clear visualization of individual cells and their mitochondrial networks. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare working solutions of DRP1i27 in complete cell culture medium at the desired final concentrations.

    • Include a vehicle control (DMSO only) with the same final solvent concentration.

    • Replace the old medium with the medium containing DRP1i27 or the vehicle control and incubate for the desired duration.[9]

  • Mitochondrial Staining: During the last 15-30 minutes of incubation, add MitoTracker™ stain to the culture medium according to the manufacturer's instructions.[10]

  • Fixation and Imaging:

    • Wash the cells with pre-warmed PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[9]

    • Wash the cells with PBS.

    • Mount the coverslips onto microscope slides.

    • Image the cells using a fluorescence or confocal microscope to visualize the mitochondrial network.[9]

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_proc Processing & Analysis stock Prepare DRP1i27 Stock (e.g., 10 mM in DMSO) working Prepare Working Solution (e.g., 10 µM in Media) stock->working media Prepare Cell Culture Media (with and without FBS) media->working incubate Incubate at 37°C working->incubate sampling Collect Aliquots at Time Points (0, 2, 8, 24, 48h) incubate->sampling precipitate Protein Precipitation (Cold Acetonitrile + IS) sampling->precipitate centrifuge Centrifuge precipitate->centrifuge analyze HPLC or LC-MS/MS Analysis centrifuge->analyze calculate Calculate % Remaining analyze->calculate DRP1_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Outer Membrane Drp1_inactive Inactive Drp1 Drp1_active Active Drp1 Drp1_inactive->Drp1_active Receptors Receptors (Fis1, Mff, MiD49/51) Drp1_active->Receptors Recruitment Drp1_oligomer Drp1 Oligomerization & Constriction Receptors->Drp1_oligomer Fission Mitochondrial Fission Drp1_oligomer->Fission GTP Hydrolysis Stress Cellular Stress Stress->Drp1_active Activation/ Translocation DRP1i27 DRP1i27 DRP1i27->Drp1_active Inhibition Fusion Mitochondrial Fusion (Elongated Network) Fission->Fusion Balance Shift

References

troubleshooting inconsistent results with DRP1i27 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DRP1i27 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

DRP1i27 is a potent and specific small molecule inhibitor of the human Dynamin-related protein 1 (Drp1).[1][2][3] Drp1 is a large GTPase that acts as the master regulator of mitochondrial fission, the process by which mitochondria divide.[4][5][6][7] DRP1i27 functions by directly binding to the GTPase domain of Drp1, forming hydrogen bonds with the amino acid residues Gln34 and Asp218.[1][3][8][9] This binding inhibits the protein's enzymatic GTPase activity, which is essential for the conformational changes Drp1 undergoes to constrict and divide mitochondria.[7] By inhibiting Drp1, DRP1i27 effectively blocks mitochondrial fission, leading to an increase in elongated and interconnected (fused) mitochondrial networks.[7][10][11]

Q2: How does DRP1i27 compare to the more common inhibitor, Mdivi-1?

DRP1i27 was developed as a more specific alternative to Mdivi-1.[10] While Mdivi-1 has been widely used in preclinical studies, it has several reported issues, including off-target effects (such as inhibition of mitochondrial complex I), low potency, poor water solubility, and a tendency to aggregate in solution, which can lead to inconsistent and unreliable results.[10][11][12] In contrast, DRP1i27 has been demonstrated to directly bind to human Drp1 without aggregation issues in assay buffers, indicating greater specificity and reliability for studying Drp1-mediated processes.[10][11] Its effects are shown to be Drp1-dependent, as it has no significant impact on the mitochondrial morphology in Drp1 knock-out (KO) cells.[10][11][13]

Q3: What are the recommended storage and handling procedures for this compound?

Proper storage and handling are critical for maintaining the compound's stability and ensuring experimental consistency.

  • Solid Form: Store the powder at -20°C for up to 3 years.[8]

  • Stock Solutions (in DMSO): Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous DMSO.[14] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2][14] Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][9] Always seal containers tightly and protect them from moisture and light.[2][8]

Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[15] If precipitation occurs upon dilution into aqueous media, gentle heating and/or sonication can aid dissolution.[1]

Troubleshooting Guide

Inconsistent results are a common challenge in experimental biology. This guide addresses specific issues you may encounter with DRP1i27.

IssuePotential CauseRecommended Solution
No Effect Observed (No change in mitochondrial morphology)Suboptimal Concentration: The concentration may be too low for your specific cell line or experimental conditions.Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal effective concentration.[11][16]
Compound Insolubility/Degradation: The compound may not be fully dissolved or may have degraded due to improper storage.Ensure the stock solution is fully dissolved, using sonication if necessary.[16] Prepare fresh working solutions from a properly stored, single-use aliquot for each experiment.[16]
Insufficient Incubation Time: The treatment duration may be too short to induce a visible morphological change.Conduct a time-course experiment (e.g., treating cells for 2, 4, 8, 12, and 24 hours) to identify the optimal incubation period.[16]
Low Drp1 Expression: The cell line may have low endogenous levels of Drp1, making it less responsive to inhibition.Verify Drp1 expression levels in your cell line using methods like Western blotting or qPCR.[16] Consider using a positive control cell line known to be responsive.[16]
High Cell Toxicity (Significant cell death observed)Concentration Too High: The concentration used may be above the cytotoxic threshold for your cells.Lower the concentration of DRP1i27. Refer to dose-response studies to find a concentration that inhibits fission without causing significant toxicity.[10]
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells.Always include a vehicle control with the same final solvent concentration used for the DRP1i27 treatment. Ensure the final DMSO concentration is typically ≤ 0.1%.[10][14]
Prolonged Incubation: Long exposure to the inhibitor, even at non-toxic concentrations, may be detrimental to cell health.Optimize the incubation time. A shorter treatment duration may be sufficient to observe the desired effect on mitochondrial morphology without inducing toxicity.[10]
Inconsistent Results (High variability between experiments)Inconsistent Compound Preparation: Variability in preparing stock and working solutions.Standardize the protocol for solution preparation. Use a large, validated batch of stock solution, aliquot it, and use one aliquot per experiment to ensure consistency.[10][16]
Variability in Cell Culture: Differences in cell density, passage number, or media composition can alter cellular responses.Maintain consistent cell culture conditions. Use cells within a defined passage number range and ensure they are healthy and in the logarithmic growth phase before treatment.[10][16]
Compound Precipitation: The compound has low aqueous solubility and can precipitate when diluted into culture medium.Prepare fresh dilutions in pre-warmed medium immediately before use. Visually inspect for any precipitation. Adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.05%) may help reduce aggregation.[16]

Quantitative Data Summary

The following tables summarize key quantitative data for DRP1i27 from published studies.

Table 1: Binding Affinity and Potency

Parameter Target Value Method Reference
Binding Affinity (KD) Human Drp1 Isoform 3 190 µM Microscale Thermophoresis (MST) [1][8][11]
Human Drp1 Isoform 3 286 µM Surface Plasmon Resonance (SPR) [1][8][11]

| Functional Activity | Inhibition of Drp1 GTPase Activity | Statistically significant at 5 µM | In vitro GTPase Assay |[11][17] |

Table 2: Effective Concentrations in Cellular Assays

Cell Line / Model Application Concentration(s) Observed Effect Reference
Drp1 Wild Type MEFs Mitochondrial Fusion 10 µM & 50 µM Dose-dependent increase in fused mitochondria. [11][14]
Drp1 Knock-out MEFs Specificity Control 10 µM & 50 µM No significant effect on mitochondrial morphology. [11][14]
HL-1 Cells Cytoprotection (Simulated Ischemia-Reperfusion) 50 µM Reduced cell death from 29.6% to 15.2%. [13][14]

| Human iPSC-Cardiomyocytes | Cytoprotection (Doxorubicin-induced) | 50 µM | Significant reduction in LDH release. |[13][14] |

Key Experimental Protocols

Below are detailed methodologies for common experiments involving DRP1i27.

Protocol 1: Preparation of DRP1i27 Stock and Working Solutions
  • Materials: this compound (solid), anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Stock Solution (10 mM):

    • Allow the DRP1i27 vial to reach room temperature before opening.

    • Weigh the required amount of solid. To prepare 1 mL of a 10 mM stock, use the appropriate mass based on the lot-specific molecular weight.

    • Add the corresponding volume of anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved. Use an ultrasonic bath briefly if needed to aid dissolution.[15][18]

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[14]

  • Working Solution:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration does not exceed a level toxic to your cells (typically ≤ 0.1%).[14]

Protocol 2: Analysis of Mitochondrial Morphology

This protocol assesses changes in the mitochondrial network following DRP1i27 treatment.

  • Cell Seeding: Plate cells (e.g., MEFs, HeLa) onto glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow cells to adhere and reach 50-70% confluency.[7]

  • Compound Treatment: Prepare working solutions of DRP1i27 at various concentrations (e.g., 5, 10, 50 µM) and a vehicle control (DMSO only) in pre-warmed medium.[2]

  • Incubation: Remove the existing medium and replace it with the medium containing DRP1i27 or vehicle. Incubate for the desired duration (e.g., 4-24 hours), as optimized for your cell type.[2][10]

  • Mitochondrial Staining:

    • About 30 minutes before the end of the incubation period, add a mitochondrial-specific fluorescent dye (e.g., MitoTracker™ Red CMXRos at 100-200 nM) directly to the culture medium.[14][15]

    • Incubate for 30 minutes at 37°C.

  • Fixation and Imaging:

    • Wash cells twice with pre-warmed PBS.

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[14]

    • Wash cells three times with PBS.

    • Mount coverslips onto microscope slides.

    • Image using a fluorescence or confocal microscope.

  • Analysis: Categorize cells based on mitochondrial morphology (e.g., fragmented, intermediate, tubular/elongated) and quantify the percentage of cells in each category.[7]

Visualized Workflows and Pathways

DRP1-Mediated Mitochondrial Fission Pathway

The following diagram illustrates the key steps of mitochondrial fission and highlights the inhibitory action of DRP1i27. Drp1 is recruited from the cytosol to the outer mitochondrial membrane (OMM) by receptor proteins. There, it oligomerizes into a ring that uses GTP hydrolysis to constrict and divide the mitochondrion.

G cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane (OMM) cluster_fission Drp1_cyto Inactive Drp1 (Monomer/Dimer) Receptors Receptors (Mff, MiD49/51, Fis1) Drp1_cyto->Receptors Recruitment & Activation Drp1_active Drp1 Oligomerization (Ring Assembly) Receptors->Drp1_active Constriction GTP Hydrolysis & Mitochondrial Constriction Drp1_active->Constriction Fission Mitochondrial Fission Constriction->Fission Inhibitor DRP1i27 Inhibitor->Constriction Inhibits GTPase Activity

Caption: Mechanism of DRP1i27 action on the mitochondrial fission pathway.

Troubleshooting Workflow for Inconsistent Results

This decision tree provides a logical flow to diagnose and solve common issues encountered during experiments with DRP1i27.

G Start Inconsistent Results Observed Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Is stock stored correctly? Are working solutions fresh? Check_Protocol Step 2: Review Experimental Protocol Check_Compound->Check_Protocol Yes Sol_Fresh Solution: Use fresh aliquot, prepare new solutions daily. Check_Compound->Sol_Fresh No Check_Cells Step 3: Assess Cellular Model Check_Protocol->Check_Cells Yes Sol_Standardize Solution: Standardize dilutions, incubation times, & final solvent %. Check_Protocol->Sol_Standardize No Sol_Culture Solution: Standardize passage #, confluency. Check Drp1 expression. Check_Cells->Sol_Culture No

Caption: A decision tree for troubleshooting inconsistent DRP1i27 results.

General Experimental Workflow

This diagram outlines the typical sequence of steps for a cell-based assay to evaluate the effect of DRP1i27 on mitochondrial morphology.

G A 1. Seed Cells on imaging plates B 2. Prepare DRP1i27 & Vehicle Control Solutions A->B C 3. Treat Cells (Optimized Time & Dose) B->C D 4. Stain Mitochondria (e.g., MitoTracker) C->D E 5. Fix & Mount Samples D->E F 6. Image Acquisition (Confocal Microscopy) E->F G 7. Quantify & Analyze Mitochondrial Morphology F->G

Caption: Standard workflow for a DRP1i27 mitochondrial morphology assay.

References

potential off-target effects of DRP1i27 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DRP1i27 dihydrochloride. The information is based on currently available scientific literature.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of the human dynamin-related protein 1 (Drp1).[1] It directly binds to the GTPase site of Drp1, forming hydrogen bonds with the amino acid residues Gln34 and Asp218.[1] This binding inhibits the GTPase activity of Drp1, which is essential for its function in mitochondrial fission. By inhibiting Drp1, DRP1i27 prevents the division of mitochondria, leading to an elongated or fused mitochondrial network within cells.[2][3]

Q2: What is the evidence for the on-target specificity of DRP1i27?

The primary evidence for the on-target specificity of DRP1i27 comes from studies using Drp1 knockout (KO) cells. In wild-type mouse embryonic fibroblasts (MEFs), DRP1i27 treatment leads to a dose-dependent increase in fused mitochondrial networks.[2][3] However, in Drp1 KO MEFs, DRP1i27 has no significant effect on mitochondrial morphology.[2][3][4] This demonstrates that the cellular effects of DRP1i27 on mitochondrial dynamics are dependent on the presence of its target, Drp1.

Q3: Have any off-target effects of this compound been reported?

Based on the current scientific literature, there are no specific off-target effects reported for this compound. The available research has focused on demonstrating its on-target specificity for Drp1, particularly in comparison to the less specific Drp1 inhibitor, Mdivi-1, which has known off-target effects such as inhibition of mitochondrial Complex I. The lack of effect in Drp1 knockout cells is the strongest indicator of its specificity to date.[2][3][4] However, as with any small molecule inhibitor, the possibility of yet unidentified off-target interactions cannot be entirely excluded.

Q4: How does DRP1i27 compare to the more commonly used Drp1 inhibitor, Mdivi-1?

DRP1i27 is presented as a more specific inhibitor of human Drp1 than Mdivi-1. While Mdivi-1 has been widely used, its specificity for human Drp1 has been questioned, and it is known to have off-target effects.[2] In contrast, DRP1i27 has been shown to directly bind to human Drp1 and its cellular effects on mitochondrial morphology are absent in Drp1 knockout cells, supporting a more specific, on-target mechanism of action.[2][3][4]

Troubleshooting Guide

This guide addresses potential issues that researchers may encounter during experiments with this compound, with a focus on distinguishing between potential off-target effects and other experimental variables.

Observed Issue Potential Cause Recommended Action
No effect on mitochondrial morphology Suboptimal concentration: The effective concentration can vary between cell types.Perform a dose-response experiment (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Compound insolubility: this compound may not be fully dissolved.Ensure the compound is completely dissolved in the appropriate solvent (e.g., DMSO) before preparing working solutions. Gentle warming or sonication may aid dissolution. Prepare fresh dilutions for each experiment.
Drp1-independent mitochondrial dynamics: The cell type being studied may have mitochondrial dynamics that are less dependent on Drp1-mediated fission.Confirm the expression and role of Drp1 in your cell line. As a positive control, use a known inducer of mitochondrial fission to ensure the cells are responsive.
Cellular toxicity or unexpected phenotypes High solvent concentration: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.
On-target effects leading to unexpected biology: Inhibition of Drp1 can have downstream consequences beyond changes in mitochondrial morphology, such as effects on apoptosis or cell signaling.[1]Review the literature for known downstream effects of Drp1 inhibition in your experimental system. Consider that the observed phenotype may be a direct result of on-target Drp1 inhibition.
Compound aggregation: At high concentrations, small molecules can aggregate, leading to non-specific effects.Dynamic light scattering has shown DRP1i27 to have an aggregation threshold of 130 µM in 2% DMSO and 350 µM in 5% DMSO.[3] Work below these concentrations. The addition of a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.05%) can increase the aggregation threshold.[3]
Variability between experiments Inconsistent experimental conditions: Minor variations in cell density, passage number, or treatment duration can lead to different results.Standardize all experimental parameters, including cell seeding density, passage number, and incubation times.
Compound degradation: Improper storage can lead to reduced activity of DRP1i27.Store the solid compound and stock solutions as recommended by the supplier. Avoid repeated freeze-thaw cycles of stock solutions.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available studies.

Parameter Value Method Reference
Binding Affinity (KD) 286 ± 4.4 µMSurface Plasmon Resonance (SPR)[2]
190.9 ± 0.75 µMMicroscale Thermophoresis (MST)[2]
Effective Concentration in Cells 10 µM and 50 µMMitochondrial morphology change in MEFs[2][3]
GTPase Activity Inhibition Trend of inhibition from 5-50 µM, with statistical significance at 5 µMGTPase activity assay[2][3]
Aggregation Threshold 130 µM (in 2% DMSO)Dynamic Light Scattering (DLS)[3]
350 µM (in 5% DMSO)Dynamic Light Scattering (DLS)[3]

Experimental Protocols

1. Assessment of Mitochondrial Morphology

  • Objective: To determine the effect of DRP1i27 on mitochondrial morphology.

  • Methodology:

    • Cell Culture: Plate cells on glass coverslips or in imaging-compatible plates.

    • Mitochondrial Staining: Stain mitochondria with a fluorescent dye such as MitoTracker Red CMXRos or express a mitochondria-targeted fluorescent protein.

    • DRP1i27 Treatment: Treat cells with the desired concentrations of DRP1i27 or vehicle control for a specified duration.

    • Fixation and Imaging: Fix the cells, mount the coverslips, and acquire images using fluorescence microscopy.

    • Analysis: Quantify mitochondrial morphology by categorizing cells as having fragmented, intermediate, or elongated/fused mitochondria.

2. Drp1-Dependence Assay using Knockout Cells

  • Objective: To confirm that the effects of DRP1i27 are dependent on the presence of Drp1.

  • Methodology:

    • Cell Culture: Culture both wild-type and Drp1 knockout cells under identical conditions.

    • DRP1i27 Treatment: Treat both cell lines with a range of DRP1i27 concentrations or a vehicle control.

    • Mitochondrial Morphology Assessment: Assess and quantify mitochondrial morphology as described in the protocol above.

    • Analysis: Compare the dose-response of DRP1i27 in wild-type versus knockout cells. A lack of response in the knockout cells indicates on-target specificity.[2][3][4]

Visualizations

DRP1i27_Mechanism_of_Action cluster_0 DRP1i27 Action cluster_1 Mitochondrial Fission Pathway DRP1i27 DRP1i27 dihydrochloride Drp1 Drp1 DRP1i27->Drp1 binds to GTPase site GTP GTP Drp1->GTP binds GDP GDP + Pi Drp1->GDP Inhibits GTP hydrolysis GTP->GDP hydrolysis Mitochondria_fission Mitochondrial Fission GDP->Mitochondria_fission promotes Mitochondria_elongation Mitochondrial Elongation Mitochondria_fission->Mitochondria_elongation shifts balance to

Caption: Mechanism of action of this compound in inhibiting mitochondrial fission.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_Concentration Verify DRP1i27 Concentration and Solubility Start->Check_Concentration Check_Solvent Assess Vehicle Control for Toxicity Start->Check_Solvent Check_OnTarget Consider On-Target Biological Consequences Start->Check_OnTarget Run_KO_Control Perform Experiment in Drp1 Knockout Cells Check_OnTarget->Run_KO_Control Result_KO No Effect in KO Cells? Run_KO_Control->Result_KO Conclusion_OnTarget Phenotype is Likely On-Target Result_KO->Conclusion_OnTarget Yes Conclusion_OffTarget Potential Off-Target Effect (Requires Further Investigation) Result_KO->Conclusion_OffTarget No

Caption: A logical workflow for troubleshooting unexpected results with DRP1i27.

References

DRP1i27 dihydrochloride vehicle control recommendations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using DRP1i27 dihydrochloride. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a potent and specific small molecule inhibitor of the human Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission.[1][2] It directly binds to the GTPase domain of Drp1, inhibiting its enzymatic activity.[1][2] This inhibition prevents Drp1 from constricting and dividing mitochondria, leading to a more fused or elongated mitochondrial network.[3][4] The effect of DRP1i27 is dependent on the presence of Drp1, as it does not affect mitochondrial morphology in Drp1 knock-out cells.[4]

Q2: What is the recommended solvent and storage condition for this compound?

A2: For in vitro studies, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO).[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO, aliquot it into single-use volumes, and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1] For in vivo studies, a common vehicle formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[5]

Q3: What is the recommended working concentration for this compound?

A3: The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. Published studies have demonstrated significant inhibition of mitochondrial fission and cytoprotective effects in the range of 10-50 µM.[3][4] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[3]

Q4: How should I control for potential vehicle effects in my experiments?

A4: It is critical to include a vehicle-only control group in all experiments. This group should be treated with the same final concentration of the solvent (e.g., DMSO) or vehicle mixture as the DRP1i27-treated group.[1] This allows for the differentiation of the effects of the compound from any potential effects of the vehicle itself.[6] For in vitro experiments, the final DMSO concentration should be kept as low as possible, ideally ≤0.1%, to minimize solvent-induced toxicity.[1][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable effect on mitochondrial morphology Compound Insolubility or Aggregation: this compound may not be fully dissolved in the working solution.Ensure the stock solution is fully dissolved; sonication may be used to aid dissolution. Prepare fresh dilutions in pre-warmed culture medium for each experiment.[3]
Suboptimal Compound Concentration: The concentration of DRP1i27 may be too low for the specific cell type.Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your cell line.[3]
Low Drp1 Expression: The cell line may have low endogenous levels of Drp1.Verify the expression level of Drp1 in your cell line using methods like Western blotting or qPCR.[3]
Compound Instability: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh working solutions from a frozen stock for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Observed Cellular Toxicity High Compound Concentration: Excessive concentrations of DRP1i27 may lead to off-target effects and cytotoxicity.Determine the cytotoxic threshold of DRP1i27 in your cell line using a cell viability assay (e.g., MTT, LDH release). Use concentrations below this threshold for your experiments.[3]
Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) may be toxic to the cells.Ensure the final concentration of DMSO in your culture medium is non-toxic for your specific cell line (typically ≤0.1%). Always include a vehicle-only control to assess solvent toxicity.[1][7]
Inconsistent Results Between Experiments Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect results.Maintain consistent cell culture conditions for all experiments.[3]
Inconsistent Compound Preparation: Variations in the preparation of stock and working solutions can lead to variability.Standardize your protocol for preparing DRP1i27 solutions, ensuring complete dissolution and accurate dilutions.[3]
In Vivo Vehicle-Related Issues Toxicity of Vehicle Components: The combination of DMSO, PEG300, and Tween-80 can have its own physiological effects.If vehicle toxicity is suspected, consider optimizing the formulation by reducing the percentage of organic solvents, if possible, without compromising solubility. Always include a vehicle-only control group in animal studies.[5][8]
Pulmonary Irritation (for certain administration routes): DMSO and Tween-80 can cause respiratory irritation.For sensitive administration routes, consider alternative formulations or lower concentrations of potentially irritating components.[5]

Data Presentation

Table 1: Summary of In Vitro Efficacy of this compound

Cell LineExperimental ModelDRP1i27 ConcentrationOutcomeReference
Mouse Embryonic Fibroblasts (MEFs)Mitochondrial Morphology10 µM and 50 µMStatistically significant increase in fused mitochondrial networks[4]
Murine Atrial HL-1 CellsSimulated Ischemia-Reperfusion Injury50 µMSignificant reduction in cell death (from 29.55% to 15.17%)[4]
Murine Atrial HL-1 CellsSimulated Ischemia-Reperfusion Injury50 µMSignificant reduction in cells with fragmented mitochondria (from 63.14% to 36.62%)[4]
Human iPSC-derived CardiomyocytesDoxorubicin-induced Cytotoxicity50 µMSignificant reduction in cytotoxicity (LDH release)[4][9]

Note: There is currently a lack of published in vivo efficacy data for DRP1i27.[10]

Experimental Protocols

In Vitro: Vehicle Control Preparation (DMSO)
  • Stock Solution Preparation (10 mM):

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution. Sonication can be used if necessary.

    • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

  • Working Solution and Vehicle Control Preparation:

    • On the day of the experiment, thaw an aliquot of the DRP1i27 stock solution.

    • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Crucially, prepare a parallel vehicle control by adding the same volume of DMSO used for the highest DRP1i27 concentration to the cell culture medium.

    • Ensure the final concentration of DMSO in the culture medium is kept to a minimum (ideally ≤0.1%).

In Vivo: Vehicle Control Formulation

A commonly used vehicle for in vivo administration of hydrophobic compounds like DRP1i27 is a mixture of DMSO, PEG300, Tween-80, and saline.

Example Formulation (for a 1 mL working solution):

  • Start with a concentrated stock solution of DRP1i27 in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the components sequentially:

    • 100 µL of the DRP1i27 DMSO stock solution.

    • 400 µL of PEG300. Mix well.

    • 50 µL of Tween-80. Mix well.

    • 450 µL of sterile saline. Mix well to obtain a clear solution.

  • This results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • The vehicle control should be prepared with the same components and ratios, substituting the DRP1i27 stock solution with pure DMSO.

  • This formulation should be prepared fresh on the day of use. Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.

Mandatory Visualizations

DRP1_Signaling_Pathway cluster_stress Cellular Stress cluster_drp1_regulation DRP1 Regulation Stress e.g., Oxidative Stress, Ischemia-Reperfusion DRP1_inactive DRP1 (inactive) Cytosolic Stress->DRP1_inactive Activates DRP1_active DRP1 (active) Translocated to Mitochondria DRP1_inactive->DRP1_active DRP1_active->DRP1_inactive Mitochondria_fission Mitochondrial Fission DRP1_active->Mitochondria_fission Induces DRP1i27 DRP1i27 dihydrochloride DRP1i27->DRP1_active Inhibits GTPase Activity Mitochondria_fused Fused Mitochondria Mitochondria_fused->Mitochondria_fission Mitochondria_fragmented Fragmented Mitochondria Mitochondria_fission->Mitochondria_fragmented

Caption: DRP1-mediated mitochondrial fission signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Fibroblasts, Cardiomyocytes) Treatment_Groups 2. Prepare Treatment Groups - DRP1i27 (various conc.) - Vehicle Control (e.g., DMSO) Cell_Culture->Treatment_Groups Incubation 3. Treatment Incubation (e.g., 24 hours) Treatment_Groups->Incubation Staining 4. Mitochondrial Staining (e.g., MitoTracker) or Cell Viability Assay (e.g., LDH) Incubation->Staining Imaging 5a. Fluorescence Microscopy (for morphology) Staining->Imaging Assay_Reading 5b. Plate Reader (for viability) Staining->Assay_Reading Quantification 6a. Image Analysis (Quantify mitochondrial morphology) Imaging->Quantification Data_Analysis 6b. Data Analysis (Calculate % viability) Assay_Reading->Data_Analysis

Caption: General experimental workflow for assessing the in vitro effects of this compound.

References

minimizing cytotoxicity of DRP1i27 dihydrochloride in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of DRP1i27 dihydrochloride, particularly in long-term experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

DRP1i27 is a potent and specific inhibitor of the human Dynamin-related protein 1 (Drp1).[1][2] It directly binds to the GTPase site of Drp1, preventing the hydrolysis of GTP, which is a critical step for mitochondrial fission.[3] This inhibition leads to an elongation of the mitochondrial network.[1]

Q2: What is the recommended working concentration for this compound?

The optimal concentration of DRP1i27 is cell-type dependent and should be determined empirically. However, an effective concentration range for in vitro studies is generally between 10 µM and 50 µM.[2][3][4] It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 1 µM) to identify the optimal concentration for your specific cell line and experimental goals.[5]

Q3: How should I prepare and store this compound stock solutions?

For long-term storage, this compound powder should be stored at -20°C. To prepare a stock solution, dissolve the powder in anhydrous DMSO to a high concentration (e.g., 10-50 mM).[6] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for up to one month.[1] When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium.[1]

Q4: Is this compound cytotoxic?

While DRP1i27 has been shown to have cytoprotective effects in some models of cellular injury,[2][4][7] like any chemical compound, it can exhibit cytotoxicity at high concentrations or with prolonged exposure. The primary sources of cytotoxicity in long-term studies are often related to the compound's stability in culture, the concentration used, and the toxicity of the solvent (DMSO).

Troubleshooting Guide: Minimizing Cytotoxicity in Long-Term Studies

This guide addresses specific issues that may arise when using this compound in experiments lasting longer than 24 hours.

Issue 1: Observed Cytotoxicity After Prolonged Incubation

If you observe increased cell death, reduced cell viability, or altered morphology in your long-term experiments, consider the following causes and solutions:

  • Compound Instability: The stability of DRP1i27 in cell culture media over extended periods has not been extensively documented.[5]

    • Solution: For experiments lasting longer than 24 hours, it is recommended to replenish the cell culture medium with freshly prepared this compound every 24-48 hours. This ensures a consistent concentration of the active compound and removes any potential degradation byproducts.

  • High Compound Concentration: Continuous exposure to a high concentration of the inhibitor may induce cellular stress.

    • Solution: Perform a long-term dose-response experiment to determine the minimum effective concentration that achieves the desired biological effect with minimal toxicity over your experimental timeframe.

  • Solvent Toxicity: The solvent used to dissolve DRP1i27, typically DMSO, can be toxic to cells, especially with repeated applications in long-term studies.[1]

    • Solution: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally ≤0.1%.[1][6] Always include a vehicle control (cells treated with the same concentration of DMSO as the experimental group) to distinguish between solvent-induced and compound-induced cytotoxicity.

Issue 2: Compound Precipitation in Culture Medium

Precipitation of DRP1i27 can lead to inconsistent results and potential cytotoxicity.

  • Cause: DRP1i27 has low aqueous solubility.

    • Solution: When preparing your working solution, dilute the DMSO stock in pre-warmed (37°C) cell culture medium and vortex gently.[1] Avoid preparing large volumes of working solution that will sit for extended periods before use.

Data Summary

Table 1: In Vitro Efficacy and Cytoprotective Concentrations of DRP1i27

Cell LineInjury ModelDRP1i27 ConcentrationOutcomeReference
Murine atrial HL-1 cellsSimulated Ischemia-Reperfusion50 µMReduced cell death from 29.55% to 15.17%[4][8]
Human iPSC-derived CardiomyocytesDoxorubicin-induced toxicity50 µMSignificantly reduced LDH release[4][7]
Human and Mouse FibroblastsBasal conditions10 µM and 50 µMDose-dependent increase in fused mitochondria[4][7]

Experimental Protocols

Protocol 1: Long-Term DRP1i27 Treatment with Media Replenishment

This protocol is designed to maintain a consistent concentration of DRP1i27 and minimize cytotoxicity in long-term cell culture experiments.

  • Cell Seeding: Plate cells at a density that will not result in over-confluence by the end of the experiment. Allow cells to adhere overnight.

  • Initial Treatment: Prepare the desired final concentration of DRP1i27 in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is ≤0.1%. Remove the old medium from the cells and replace it with the DRP1i27-containing medium. Include a vehicle control group with the same DMSO concentration.

  • Media Replenishment (every 24-48 hours):

    • Prepare fresh DRP1i27-containing medium and vehicle control medium.

    • Carefully aspirate the old medium from the cell culture plates.

    • Gently add the freshly prepared medium to the respective wells.

Protocol 2: Assessment of Cytotoxicity using LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density.

  • Treatment: Treat cells with a range of DRP1i27 concentrations and a vehicle control for the desired long-term duration, following the media replenishment protocol if necessary. Include a positive control for maximum LDH release (usually provided in the assay kit).

  • Sample Collection: At the end of the incubation period, carefully collect the cell culture supernatant.

  • LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves mixing the supernatant with a reaction mixture and measuring the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment condition relative to the positive control.

Visualizations

DRP1_Signaling_Pathway DRP1 Signaling Pathway and Inhibition by DRP1i27 cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion DRP1_inactive Inactive DRP1 DRP1_active Active DRP1 Oligomer DRP1_inactive->DRP1_active Recruitment & Oligomerization Mitochondrial_Fission Mitochondrial Fission DRP1_active->Mitochondrial_Fission GTP Hydrolysis Stress_Signal Cellular Stress Stress_Signal->DRP1_inactive Activation DRP1i27 DRP1i27 DRP1i27->DRP1_active Inhibition

Caption: DRP1 signaling pathway and the inhibitory action of DRP1i27.

Experimental_Workflow Workflow for Minimizing Cytotoxicity in Long-Term Studies Start Start Long-Term Experiment Dose_Response Determine Minimum Effective Concentration (Short-term dose-response) Start->Dose_Response Long_Term_Setup Set up Long-Term Culture with DRP1i27 and Vehicle Control Dose_Response->Long_Term_Setup Media_Change Replenish Media with Fresh DRP1i27 every 24-48h Long_Term_Setup->Media_Change Monitor_Cytotoxicity Monitor Cell Viability/Morphology (e.g., Microscopy, LDH Assay) Media_Change->Monitor_Cytotoxicity Monitor_Cytotoxicity->Media_Change Continue Experiment Endpoint Endpoint Analysis Monitor_Cytotoxicity->Endpoint Conclude Experiment

Caption: Experimental workflow for long-term studies with DRP1i27.

Troubleshooting_Logic Troubleshooting Logic for DRP1i27 Cytotoxicity Observed_Cytotoxicity Cytotoxicity Observed in Long-Term Experiment? Check_Concentration Is Concentration Optimized? (Lowest effective dose) Observed_Cytotoxicity->Check_Concentration Yes No_Issue Continue Experiment Observed_Cytotoxicity->No_Issue No Check_Solvent Is DMSO Concentration ≤0.1%? Is Vehicle Control Included? Check_Concentration->Check_Solvent Yes Optimize_Protocol Optimize Protocol: - Lower Concentration - Reduce DMSO - Increase Replenishment Frequency Check_Concentration->Optimize_Protocol No Check_Replenishment Is Media with Fresh DRP1i27 Replenished Regularly? Check_Solvent->Check_Replenishment Yes Check_Solvent->Optimize_Protocol No Check_Replenishment->Optimize_Protocol No Check_Replenishment->No_Issue Yes

Caption: Troubleshooting flowchart for addressing DRP1i27 cytotoxicity.

References

DRP1i27 dihydrochloride dose-response curve generation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DRP1i27 dihydrochloride in their experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the human Dynamin-related protein 1 (Drp1).[1][2] It directly binds to the GTPase site of Drp1, inhibiting its enzymatic activity.[1][2] This inhibition of GTP hydrolysis prevents the conformational changes necessary for Drp1 to constrict and divide mitochondria, thus blocking mitochondrial fission.[2]

Q2: What is the expected cellular effect of DRP1i27 treatment?

A2: Treatment with DRP1i27 leads to an increase in mitochondrial fusion, resulting in elongated and interconnected mitochondrial networks.[2][3] This effect has been observed in a dose-dependent manner in various cell lines, including human and mouse fibroblasts.[4][5][6] The compound's effect is dependent on the presence of Drp1, as it has no significant impact on mitochondrial morphology in Drp1 knockout cells.[4][5][6]

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound should be dissolved in anhydrous Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).[3][7] For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1][7] It is important to avoid repeated freeze-thaw cycles.[3][7]

Q4: What is a typical effective concentration range for DRP1i27 in cell culture experiments?

A4: The optimal working concentration of DRP1i27 can vary depending on the cell type and the specific experimental endpoint.[8] However, an effective concentration range of 10 µM to 50 µM has been shown to induce significant changes in mitochondrial morphology and provide cytoprotective effects in various cell lines.[3][4][6]

Troubleshooting Guide

Issue 1: No observable change in mitochondrial morphology after DRP1i27 treatment.

  • Possible Cause 1: Inactive Compound.

    • Troubleshooting Step: Ensure the this compound stock solution was prepared correctly in anhydrous DMSO and stored properly at -20°C or -80°C, avoiding multiple freeze-thaw cycles.[3][7] Prepare a fresh working solution from the stock for each experiment.

  • Possible Cause 2: Insufficient Concentration or Incubation Time.

    • Troubleshooting Step: Perform a dose-response experiment with a broader range of concentrations (e.g., 1 µM to 100 µM) and a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal conditions for your specific cell line.

  • Possible Cause 3: Cell Line Insensitivity.

    • Troubleshooting Step: Confirm the expression and activity of Drp1 in your cell line. The effect of DRP1i27 is dependent on the presence of its target.[4][5][6]

  • Possible Cause 4: Low Cell Viability.

    • Troubleshooting Step: Assess cell viability using a standard assay (e.g., Trypan Blue, MTT). High levels of cell death can mask the effects on mitochondrial morphology. Ensure the final DMSO concentration is not toxic to your cells (typically ≤ 0.1%).[7]

Issue 2: High variability in dose-response curve data.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Troubleshooting Step: Ensure a uniform cell density across all wells of your microplate. Variations in cell number can lead to inconsistent responses.

  • Possible Cause 2: Pipetting Errors.

    • Troubleshooting Step: Use calibrated pipettes and proper pipetting techniques to minimize errors during serial dilutions and reagent additions. Performing independent repeats of the dose-response curve with freshly prepared concentration series can help evaluate errors in drug concentration.[9]

  • Possible Cause 3: Assay Interference.

    • Troubleshooting Step: If using a fluorescence-based assay, be aware that some compounds can autofluoresce or quench the signal.[9] Include appropriate controls, such as wells with the compound but without cells, to check for interference.

  • Possible Cause 4: Incomplete Curve.

    • Troubleshooting Step: Ensure your dose range is wide enough to capture the top and bottom plateaus of the sigmoidal curve. If the curve is incomplete, the calculated IC50/EC50 value may be inaccurate.[10]

Issue 3: Unexpected cytotoxicity at effective concentrations.

  • Possible Cause 1: Off-target Effects.

    • Troubleshooting Step: While DRP1i27 is reported to be a specific inhibitor of human Drp1, high concentrations may lead to off-target effects.[8] Try to use the lowest effective concentration that produces the desired phenotype.

  • Possible Cause 2: Solvent Toxicity.

    • Troubleshooting Step: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) and consistent across all treatments, including the vehicle control.[7]

  • Possible Cause 3: Prolonged Inhibition of Mitochondrial Fission.

    • Troubleshooting Step: Long-term inhibition of mitochondrial fission can be detrimental to cell health. Consider shorter incubation times or washout experiments to assess the reversibility of the effects.

Quantitative Data

Table 1: Reported Effective Concentrations of DRP1i27

Cell Line/SystemApplicationEffective ConcentrationReference
Human and mouse fibroblastsIncreased mitochondrial fusion10 µM and 50 µM[4]
Murine atrial HL-1 cellsReduction in cell death (simulated ischemia-reperfusion)50 µM[4][6]
Murine atrial HL-1 cellsReduction in fragmented mitochondria50 µM[4][6]
Human iPSC-derived cardiomyocytesProtection against doxorubicin-induced toxicity50 µM[6]

Table 2: Binding Affinity of DRP1i27 to Human Drp1

MethodBinding Affinity (KD)Reference
Surface Plasmon Resonance (SPR)286 µM[4]
Microscale Thermophoresis (MST)190 µM[4]

Experimental Protocols

Protocol 1: Generation of a Dose-Response Curve for Mitochondrial Morphology

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for microscopy at a density that will result in 50-70% confluency at the time of imaging.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[7] On the day of the experiment, perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control with the same final DMSO concentration.[7]

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of DRP1i27 or the vehicle control. Incubate for the desired duration (e.g., 24 hours).[8]

  • Mitochondrial Staining: Thirty minutes before imaging, add a mitochondrial stain (e.g., MitoTracker™ Red CMXRos at 100-200 nM) to the culture medium.[3][8]

  • Fixation and Permeabilization: Wash the cells with pre-warmed PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[8] After washing with PBS, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if additional antibody staining is required.[8]

  • Imaging: Mount the coverslips and acquire images using a fluorescence or confocal microscope.

  • Data Analysis: Quantify mitochondrial morphology by categorizing cells into distinct phenotypes (e.g., fragmented, intermediate, and tubular/elongated).[2] Plot the percentage of cells with elongated mitochondria against the log of the DRP1i27 concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.[10]

Visualizations

DRP1_Signaling_Pathway cluster_0 Cytosol cluster_1 Mitochondrial Outer Membrane DRP1_inactive Inactive DRP1 (dimer/tetramer) DRP1_active Active DRP1 DRP1_inactive->DRP1_active conformational change Receptors Receptors (FIS1, MFF, MiD49/51) DRP1_active->Receptors recruitment DRP1i27 DRP1i27 DRP1i27->DRP1_active inhibits GTPase activity DRP1_ring DRP1 Ring (Oligomerized) Receptors->DRP1_ring assembly Fission Mitochondrial Fission DRP1_ring->Fission GTP hydrolysis Stress Cellular Stress PTMs Post-Translational Modifications (e.g., Phosphorylation) Stress->PTMs activates PTMs->DRP1_inactive activates

Caption: DRP1 signaling pathway and the inhibitory action of DRP1i27.

Dose_Response_Workflow A 1. Cell Seeding B 2. DRP1i27 Serial Dilution & Cell Treatment A->B C 3. Incubation B->C D 4. Mitochondrial Staining (e.g., MitoTracker) C->D E 5. Fixation & Imaging D->E F 6. Image Analysis & Quantification of Morphology E->F G 7. Plot Dose vs. Response (Log concentration) F->G H 8. Non-linear Regression (EC50 Calculation) G->H

Caption: Experimental workflow for generating a dose-response curve.

References

issues with DRP1i27 dihydrochloride precipitating in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DRP1i27 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a potent and specific small-molecule inhibitor of the human Dynamin-related protein 1 (Drp1).[1][2][3] Drp1 is a GTPase that plays a crucial role in regulating mitochondrial fission.[4][5] DRP1i27 binds directly to the GTPase site of Drp1, forming hydrogen bonds with Gln34 and Asp218, which inhibits its enzymatic activity.[6][7] This inhibition of Drp1-mediated mitochondrial fission leads to an increase in fused and elongated mitochondrial networks.[1][2] It has been developed as a more specific alternative to the commonly used Drp1 inhibitor, Mdivi-1, which has reported off-target effects.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term storage, this compound powder should be stored at 4°C, sealed, and protected from moisture and light.[8] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or at -20°C for one month.[1][6]

Q3: In which experimental models has DRP1i27 been used effectively?

A3: DRP1i27 has been successfully used in various in vitro models, including human and mouse fibroblasts, murine atrial HL-1 cells, and human iPSC-derived cardiomyocytes.[1] It has demonstrated protective effects against simulated ischemia-reperfusion injury and doxorubicin-induced toxicity.[1][5] The inhibitor's effect is dependent on the presence of Drp1, as it shows no effect in Drp1 knock-out cells.[2][9]

Troubleshooting Guide

Issue: Precipitation of this compound in Cell Culture Media

Q: I am observing a precipitate after diluting my DRP1i27 DMSO stock solution into my cell culture medium. What is causing this and how can I prevent it?

A: Cause: this compound has low aqueous solubility.[1][7] When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer or cell culture medium, the final solvent concentration may be too low to keep the compound dissolved, leading to precipitation.[1]

Solutions:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum (typically ≤ 0.1%) to reduce solvent-induced toxicity while maintaining solubility.[1][10]

  • Pre-warm the Medium: Before adding the DRP1i27 stock solution, pre-warm the cell culture medium to 37°C.[10]

  • Proper Mixing Technique: Add the DRP1i27 stock solution dropwise to the pre-warmed medium while vortexing or gently swirling to ensure rapid and uniform dispersion.[10]

  • Sonication: If precipitation persists, gentle sonication in an ultrasonic bath can help to dissolve the compound.[2][10]

  • Fresh Preparations: Prepare working solutions fresh for each experiment from a frozen stock to avoid degradation or precipitation over time.[11]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published studies.

ParameterValueCell Line/SystemReference
Effective Concentration Range 0 - 50 µMHuman and mouse fibroblasts[12][13]
Concentration for Mitochondrial Morphology Analysis 5, 10, 50 µMHL-1 cells[12]
Concentration for Cytoprotection (vs. Doxorubicin) 50 µMHuman iPSC-derived cardiomyocytes[12]
Binding Affinity (KD) - Microscale Thermophoresis (MST) 190 µMHuman Drp1 isoform 3[6][12]
Binding Affinity (KD) - Surface Plasmon Resonance (SPR) 286 µMHuman Drp1 isoform 3[6][12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening.

  • Weigh the required amount of DRP1i27. For example, to prepare 1 mL of a 10 mM stock solution, use the molecular weight (439.38 g/mol ) to calculate the required mass.

  • Add the appropriate volume of anhydrous DMSO to the solid DRP1i27.[10]

  • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[10]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[10]

  • Store the aliquots at -80°C for long-term storage (up to 6 months).[6]

Protocol 2: Assessment of Mitochondrial Morphology

This protocol provides a general guideline for assessing the effect of DRP1i27 on mitochondrial morphology in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, fibroblasts)

  • Glass-bottom dishes or coverslips

  • Complete cell culture medium

  • DRP1i27 stock solution (10 mM in DMSO)

  • MitoTracker™ Red CMXRos or a similar mitochondrial stain

  • Paraformaldehyde (PFA) for fixation

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that allows for clear visualization of individual cells and their mitochondrial networks. Allow cells to adhere overnight.[10]

  • Compound Treatment:

    • Prepare a series of dilutions of the DRP1i27 stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).[10]

    • Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%).[10]

    • Include a vehicle control (DMSO only) at the same final concentration.[10]

    • Remove the old medium from the cells and replace it with the medium containing DRP1i27 or the vehicle.

    • Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, or 24 hours).[10]

  • Mitochondrial Staining:

    • Approximately 30 minutes before the end of the treatment period, add MitoTracker™ Red CMXRos to the culture medium at the manufacturer's recommended concentration.[10][14]

    • Incubate for 15-30 minutes at 37°C.[10][14]

  • Fixation and Imaging:

    • Wash the cells twice with pre-warmed PBS.[10]

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[10]

    • Wash the cells three times with PBS.[10]

    • Mount the coverslips onto microscope slides with an appropriate mounting medium, which can include a nuclear counterstain like DAPI.[14]

    • Image the cells using a fluorescence or confocal microscope to visualize the mitochondrial network.[10]

Visualizations

Signaling Pathway and Mechanism of Action

DRP1_Pathway cluster_mito Mitochondrial Outer Membrane Stress Stimuli Stress Stimuli Drp1_inactive Inactive Drp1 (Cytosolic) Stress Stimuli->Drp1_inactive Drp1_active Active Drp1 (Recruited to Mitochondria) Drp1_inactive->Drp1_active Recruitment & Activation Mitochondria Mitochondria Drp1_active->Mitochondria Fused_Mitochondria Elongated/Fused Mitochondria Fission Mitochondrial Fission Mitochondria->Fission Mediates DRP1i27 DRP1i27 DRP1i27->Drp1_active Inhibits GTPase Activity

Caption: Mechanism of DRP1i27 action on the mitochondrial fission pathway.

Experimental Workflow for Troubleshooting Precipitation

Troubleshooting_Workflow start Start: DRP1i27 Precipitation Observed prep_stock Prepare fresh 10 mM stock in anhydrous DMSO start->prep_stock warm_media Pre-warm cell culture medium to 37°C prep_stock->warm_media add_drug Add DRP1i27 stock dropwise while vortexing warm_media->add_drug check_precipitate Check for Precipitation add_drug->check_precipitate sonicate Gentle Sonication check_precipitate->sonicate Yes proceed Proceed with Experiment check_precipitate->proceed No check_again Re-check for Precipitation sonicate->check_again check_again->proceed No fail Consider alternative solubilization strategy (e.g., different vehicle) check_again->fail Yes

Caption: A logical workflow for troubleshooting DRP1i27 precipitation issues.

References

determining optimal incubation time for DRP1i27 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal incubation time for DRP1i27 dihydrochloride in various experimental settings.

Frequently Asked Questions (FAQs)

???+ question "What is this compound and its mechanism of action?"

???+ question "What is a recommended starting point for incubation time?"

???+ question "How do I design an experiment to determine the optimal incubation time?"

???+ question "What factors can influence the optimal incubation time?"

???+ question "Are there stability concerns with long-term incubations?"

Troubleshooting Guide

???+ question "Problem: I don't see any change in mitochondrial morphology after treatment."

???+ question "Problem: I am observing significant cytotoxicity in my treated cells."

???+ question "Problem: My results are inconsistent between experiments."

Data Summary

Table 1: Effective Concentrations and Incubation Times for DRP1i27

Cell Line/SystemConcentration(s)Incubation TimeObserved Effect
Human and mouse fibroblasts0 - 50 µMNot specifiedIncreased cellular networks of mitochondria.[1]
HL-1 cells5, 10, 50 µM24 hoursChange in mitochondrial morphology.[2]
HL-1 cells50 µMDuring simulated ischemia-reperfusionReduced mitochondrial fragmentation and cell death.[3][4]
Human iPSC-derived cardiomyocytes50 µMNot specifiedProtection against doxorubicin-induced toxicity.[2][3]
Drp1 Wild Type MEFs10 µM and 50 µMNot specifiedDose-dependent increase in mitochondrial fusion.[3]

Table 2: Example Time-Course Experiment Design

Time PointAction
0 hoursTreat cells with DRP1i27 or vehicle control.
2 hoursFix, stain, and image a subset of cells.
4 hoursFix, stain, and image a subset of cells.
8 hoursFix, stain, and image a subset of cells.
12 hoursFix, stain, and image a subset of cells.
24 hoursFix, stain, and image a subset of cells.

Experimental Protocols

Protocol: Time-Course Analysis of DRP1i27 on Mitochondrial Morphology

This protocol provides a framework for determining the optimal incubation time of DRP1i27 by observing changes in mitochondrial morphology.

Materials:

  • Cultured cells (e.g., HeLa, fibroblasts)

  • Glass-bottom dishes or coverslips

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • MitoTracker™ Red CMXRos or similar mitochondrial stain

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that allows for clear visualization of individual cells and their mitochondrial networks. Allow cells to adhere overnight.[5]

  • Preparation of DRP1i27: Prepare a concentrated stock solution (e.g., 10 mM) of DRP1i27 in anhydrous DMSO. On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10 µM). Include a vehicle control with the same final concentration of DMSO (≤0.1%).[6][5]

  • Treatment: Remove the old medium from the cells and replace it with the medium containing either DRP1i27 or the vehicle control.[6]

  • Incubation: Incubate the cells for various durations (e.g., 2, 4, 8, 12, 24 hours) at 37°C in a 5% CO₂ incubator.[7][5]

  • Mitochondrial Staining: Approximately 30 minutes before the end of each incubation time point, add MitoTracker™ Red CMXRos (final concentration ~100-200 nM) to the culture medium. Incubate for 15-30 minutes at 37°C.[5][2]

  • Fixation: After staining, wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[5][2]

  • Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides if necessary. Image the cells using a fluorescence or confocal microscope to visualize the mitochondrial network.[5]

  • Analysis: Acquire images from multiple random fields for each condition and time point. Quantify changes in mitochondrial morphology. Mitochondria can be categorized as fragmented (small, punctate), intermediate, or tubular/elongated (interconnected network).[8] The optimal incubation time is the earliest point at which a significant shift towards a tubular/elongated morphology is observed compared to the vehicle control.

Visualizations

DRP1_Signaling_Pathway DRP1 Signaling and Inhibition by DRP1i27 cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane DRP1_inactive Inactive Drp1 Receptors Receptors (Mff, MiD49/51, Fis1) DRP1_inactive->Receptors Recruitment DRP1_active Active Oligomerized Drp1 Receptors->DRP1_active Oligomerization Fission Mitochondrial Fission DRP1_active->Fission GTP Hydrolysis Stress Cellular Stress Stress->DRP1_inactive Activates DRP1i27 DRP1i27 DRP1i27->DRP1_active Inhibits GTPase Activity

Caption: DRP1 signaling pathway leading to mitochondrial fission and the point of inhibition by DRP1i27.

Experimental_Workflow Workflow for Determining Optimal Incubation Time A 1. Seed Cells on coverslips/dishes B 2. Prepare DRP1i27 and Vehicle Control A->B C 3. Treat Cells B->C D 4. Incubate for Various Time Points (2-24h) C->D E 5. Stain Mitochondria (e.g., MitoTracker) D->E F 6. Fix Cells (e.g., 4% PFA) E->F G 7. Acquire Images (Fluorescence Microscopy) F->G H 8. Analyze Morphology (Fragmented vs. Tubular) G->H

Caption: General experimental workflow for determining the optimal incubation time of DRP1i27.

References

Validation & Comparative

DRP1i27 Dihydrochloride vs. Mdivi-1: A Comparative Guide to Specificity in DRP1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating mitochondrial dynamics, the selection of a specific and reliable inhibitor for Dynamin-related protein 1 (Drp1) is paramount. This guide provides an objective comparison of two prominent Drp1 inhibitors, DRP1i27 dihydrochloride and Mdivi-1, with a focus on their specificity, supported by experimental data and detailed methodologies.

While Mdivi-1 has been a widely used tool in the field for years, a growing body of evidence highlights significant off-target effects, complicating the interpretation of experimental results.[1][2] In contrast, this compound has emerged as a more specific inhibitor with a well-defined mechanism of action, directly targeting human Drp1.[3][4] This guide aims to dissect the quantitative data, experimental protocols, and signaling pathways to provide a clear understanding of the distinct pharmacological profiles of these two compounds.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and Mdivi-1, highlighting the critical differences in their interaction with Drp1 and their off-target effects.

Table 1: On-Target Activity against Drp1

ParameterThis compoundMdivi-1Reference(s)
Binding Affinity (KD) 190 µM (MST), 286 µM (SPR)0.23 ± 1.8 µM (MST)1, No binding (SPR)[4]
GTPase Activity Inhibition Dose-dependent inhibitionSignificant inhibition at 5 µM, but not at higher concentrations[4]
Inhibitory Constant (Ki) Not Reported>1.2 mM (human Drp1)[4]
Cellular Efficacy (Mitochondrial Elongation) 10-50 µM (Drp1-dependent)10-50 µM (Drp1-independent effects reported)[4][5]

1 The binding of Mdivi-1 to human Drp1 is inconclusive and may be influenced by compound aggregation.[4]

Table 2: Off-Target Effects

Off-TargetThis compoundMdivi-1Reference(s)
Mitochondrial Complex I No reported effectsReversible inhibitor[1][6]
Reactive Oxygen Species (ROS) Production No reported direct effectsModulates ROS production[2][3]
Other Reported Off-Targets None reportedInhibition of rapidly activating delayed-rectifier K(+) current, modulation of intracellular Ca2+ signaling[4][7]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and Mdivi-1 are crucial for understanding their cellular effects. DRP1i27 directly binds to the GTPase domain of human Drp1, inhibiting its enzymatic activity and preventing mitochondrial fission.[8][9] In contrast, the primary cellular effects of Mdivi-1 at commonly used concentrations appear to be independent of Drp1, mainly through the inhibition of mitochondrial Complex I.[1][6]

DRP1_Signaling_Pathway Drp1_inactive Inactive Drp1 (dimer) Drp1_active Active Drp1 (oligomer) Drp1_inactive->Drp1_active Receptors Receptors (Fis1, Mff, MiD49/51) Drp1_active->Receptors Translocation & Binding Fission_site Mitochondrial Fission Site Receptors->Fission_site Mitochondrion Mitochondrion Fission_site->Mitochondrion Constriction & Scission (GTP Hydrolysis) Fission Mitochondrial Fission Mitochondrion->Fission Cellular_Stress Cellular Stress (e.g., oxidative stress, apoptosis signals) Cellular_Stress->Drp1_inactive Activates

Caption: DRP1-mediated mitochondrial fission signaling pathway.

Inhibitor_Mechanisms cluster_DRP1i27 This compound cluster_Mdivi1 Mdivi-1 DRP1i27 DRP1i27 Drp1_GTPase Drp1 GTPase Domain DRP1i27->Drp1_GTPase Direct Binding Inhibition_Fission Inhibition of Mitochondrial Fission Drp1_GTPase->Inhibition_Fission Mdivi1 Mdivi-1 ComplexI Mitochondrial Complex I Mdivi1->ComplexI Inhibition Drp1_Human Human Drp1 Mdivi1->Drp1_Human Poor/Inconclusive Inhibition Off_Target_Effects Off-Target Effects (e.g., altered ROS, Ca2+ signaling) ComplexI->Off_Target_Effects

Caption: Mechanisms of action for DRP1i27 and Mdivi-1.

Experimental Protocols

To aid researchers in the independent evaluation of these inhibitors, detailed methodologies for key experiments are provided below.

Drp1 GTPase Activity Assay

This assay quantifies the rate of GTP hydrolysis by recombinant Drp1 in the presence and absence of inhibitors.

Principle: A common method is the malachite green colorimetric assay, which detects the release of inorganic phosphate (Pi) from GTP.[10]

Protocol:

  • Prepare reaction mixtures in a 96-well plate containing assay buffer, recombinant human Drp1 protein, and the inhibitor (this compound or Mdivi-1) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the mixtures at 37°C for 15 minutes.

  • Initiate the reaction by adding a saturating concentration of GTP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a malachite green reagent, which forms a colored complex with the released inorganic phosphate.

  • Measure the absorbance of the solution at approximately 620-650 nm using a microplate reader.

  • Calculate the percentage of GTPase activity inhibition for each inhibitor concentration relative to the vehicle control.

Mitochondrial Morphology Analysis

This experiment assesses the effect of the inhibitors on mitochondrial structure in cultured cells.

Principle: Inhibition of Drp1-mediated fission leads to an increase in mitochondrial fusion, resulting in elongated and interconnected mitochondrial networks.

Protocol:

  • Plate cells (e.g., human fibroblasts or mouse embryonic fibroblasts) on glass coverslips. For specificity control, use both wild-type and Drp1 knock-out (KO) cell lines.[4]

  • Transfect cells with a mitochondria-targeted fluorescent protein (e.g., Mito-GFP) or stain with a mitochondria-specific dye (e.g., MitoTracker Red CMXRos).

  • Treat the cells with various concentrations of this compound or Mdivi-1 (e.g., 10-50 µM) or vehicle control for a specified duration (e.g., 4-24 hours).

  • Fix the cells with 4% paraformaldehyde.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence or confocal microscope.

  • Quantify mitochondrial morphology. This can be done by classifying cells into categories (e.g., fragmented, intermediate, elongated/tubular) or by using image analysis software to measure parameters such as mitochondrial length, aspect ratio, and form factor.[9]

  • Compare the effects of the inhibitors in wild-type versus Drp1 KO cells to determine if the observed changes in mitochondrial morphology are Drp1-dependent.[4]

Cell Viability and Cytotoxicity Assays

These assays determine the protective or toxic effects of the inhibitors under conditions of cellular stress.

Principle: Excessive mitochondrial fission is often associated with apoptosis. Inhibitors of pathological fission may protect cells from stress-induced death.

Protocol:

  • Seed cells in 96-well plates.

  • Pre-treat the cells with this compound or Mdivi-1 at various concentrations for a specified time.

  • Induce cellular stress using a relevant model, such as simulated ischemia-reperfusion injury or treatment with a cytotoxic agent (e.g., doxorubicin).[4]

  • Assess cell viability using assays such as MTT, or measure cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.[11]

  • Analyze the data to determine if the inhibitors provide a cytoprotective effect.

Experimental_Workflow start Start: Select Inhibitor (DRP1i27 or Mdivi-1) biochemical_assay Biochemical Assay: GTPase Activity start->biochemical_assay cell_based_assay Cell-Based Assays start->cell_based_assay off_target_screen Off-Target Screening: (e.g., Complex I Activity) start->off_target_screen data_analysis Data Analysis & Interpretation biochemical_assay->data_analysis morphology Mitochondrial Morphology (WT vs. Drp1 KO cells) cell_based_assay->morphology viability Cell Viability/ Cytotoxicity cell_based_assay->viability morphology->data_analysis viability->data_analysis off_target_screen->data_analysis conclusion Conclusion on Specificity and Efficacy data_analysis->conclusion

Caption: A logical workflow for comparing the specificity of Drp1 inhibitors.

Conclusion

References

Validating DRP1i27 Dihydrochloride Specificity Using Drp1 Knockout Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the on-target specificity of a pharmacological inhibitor is a cornerstone of rigorous preclinical validation. This guide provides a comparative analysis of DRP1i27 dihydrochloride, a potent inhibitor of the mitochondrial fission protein Drp1, utilizing Drp1 knockout (KO) cells to unequivocally demonstrate its specificity. This approach stands in contrast to older inhibitors like Mdivi-1, whose off-target effects have raised concerns.[1][2]

Dynamin-related protein 1 (Drp1) is a master regulator of mitochondrial fission, a crucial process for maintaining mitochondrial health and function.[3] Its dysregulation is implicated in a variety of diseases, making it a compelling therapeutic target.[4] DRP1i27 was identified through in-silico screening and has been shown to directly bind to the GTPase domain of human Drp1.[3][5] The definitive test of its specificity, however, lies in its activity—or lack thereof—in cells genetically devoid of its target.

Comparative Efficacy on Mitochondrial Morphology

The primary and most visually apparent cellular effect of Drp1 inhibition is a shift in mitochondrial morphology towards an elongated and interconnected, or "fused," state.[3] Experiments comparing the effects of DRP1i27 on wild-type (WT) and Drp1 knockout (KO) mouse embryonic fibroblasts (MEFs) provide striking evidence of its specificity.

In a key study, treatment of WT MEFs with DRP1i27 resulted in a clear, dose-dependent increase in the percentage of cells displaying elongated mitochondria.[1] Conversely, DRP1i27 had no discernible effect on the mitochondrial morphology of Drp1 KO MEFs.[1][6] These knockout cells already exhibit a hyperfused mitochondrial network at baseline due to the congenital absence of the primary fission protein.[3] This stark difference underscores that the mitochondrial fusion induced by DRP1i27 is entirely dependent on the presence of Drp1.[1]

Quantitative Analysis of Mitochondrial Morphology
Cell TypeTreatmentConcentration (µM)Cells with Elongated Mitochondria (%)
Drp1 Wild Type MEFs DMSO (Vehicle)-Baseline
DRP1i2710Statistically significant increase vs. DMSO[1]
DRP1i2750Further statistically significant increase[1]
Drp1 Knockout MEFs DMSO (Vehicle)-High baseline percentage
DRP1i2710No significant effect[1]
DRP1i2750No significant effect[1]

Mechanism of Action and Binding Affinity

DRP1i27 acts as a direct inhibitor by binding to the GTPase site of Drp1.[4][5] This binding event, facilitated by hydrogen bonds with specific amino acid residues like Gln34 and Asp218, prevents the GTP hydrolysis necessary for Drp1 to constrict and divide mitochondria.[5] The binding affinity of DRP1i27 to human Drp1 has been quantified using multiple techniques, providing further evidence of a direct interaction.

DRP1i27 Binding Affinity
AssayBinding Affinity (KD)
Surface Plasmon Resonance (SPR)286 µM[1][5]
Microscale Thermophoresis (MST)190 µM[1][5]

Experimental Protocols

To enable researchers to replicate and validate these findings, detailed experimental protocols are provided below.

Cell Culture and Treatment
  • Cell Lines: Drp1 wild-type and knockout mouse embryonic fibroblasts (MEFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Treatment: Cells are seeded on glass coverslips. This compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the final desired concentrations (e.g., 10 µM and 50 µM). A DMSO-only control is run in parallel. Cells are incubated with the compound for a specified period (e.g., 24 hours) to induce changes in mitochondrial morphology.

Mitochondrial Morphology Analysis
  • Staining: To visualize mitochondria, live cells are incubated with a mitochondrial-specific fluorescent probe, such as MitoTracker™ Red CMXRos (e.g., 200 nM), for 30 minutes at 37°C.[3]

  • Fixation: Following staining, cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[3]

  • Mounting and Imaging: After fixation, the coverslips are washed again with PBS and mounted on microscope slides using an anti-fade mounting medium. Images are acquired using a fluorescence microscope.

  • Quantification: Mitochondrial morphology is categorized into distinct phenotypes: fragmented (small, punctate mitochondria), intermediate, and elongated/tubular (interconnected mitochondrial networks).[4] The percentage of cells exhibiting each morphology is determined by counting a sufficient number of cells (e.g., >100) for each condition. Statistical analysis (e.g., ANOVA) is used to determine the significance of any observed changes.[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of mitochondrial fission and the experimental workflow for validating DRP1i27 specificity.

Mitochondrial_Fission_Pathway Cytosolic_Drp1 Cytosolic Drp1 (Inactive) Recruitment Recruitment to Mitochondrial Surface Cytosolic_Drp1->Recruitment Mitochondrial_Drp1 Drp1 Oligomerization on Mitochondria Recruitment->Mitochondrial_Drp1 Adaptors Adaptor Proteins (Mff, MiD49/51, Fis1) Adaptors->Recruitment GTP_Hydrolysis GTP Hydrolysis Mitochondrial_Drp1->GTP_Hydrolysis Constriction Mitochondrial Constriction & Fission GTP_Hydrolysis->Constriction DRP1i27 DRP1i27 DRP1i27->GTP_Hydrolysis Inhibits

Caption: Mitochondrial fission pathway and the inhibitory action of DRP1i27.

Experimental_Workflow start Start culture_cells Culture Drp1 WT and Drp1 KO MEFs start->culture_cells treat_cells Treat with DRP1i27 (or DMSO vehicle) culture_cells->treat_cells stain_mito Stain Mitochondria (e.g., MitoTracker) treat_cells->stain_mito fix_image Fix, Mount, and Image Cells stain_mito->fix_image quantify Quantify Mitochondrial Morphology fix_image->quantify compare Compare Effects in WT vs. KO Cells quantify->compare conclusion Conclusion: Specificity Confirmed compare->conclusion

References

Validating DRP1i27 Dihydrochloride: A Comparative Guide to Drp1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DRP1i27 Dihydrochloride with Alternative Drp1 Inhibitors, Supported by Experimental Data and Detailed Protocols.

The dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission, has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders and cancer. The development of specific and potent Drp1 inhibitors is crucial for both advancing our understanding of mitochondrial dynamics and for pioneering new therapeutic strategies. This guide provides a comprehensive comparison of the novel Drp1 inhibitor, this compound, with other commonly used alternatives, focusing on the biochemical assays used to validate their inhibitory effects.

This compound is a potent small molecule inhibitor that directly targets the GTPase domain of human Drp1.[1] By binding to this active site, it prevents the hydrolysis of GTP, a critical step for the conformational changes required for Drp1 to constrict and sever the mitochondrial outer membrane.[1] This guide will delve into the experimental data supporting its mechanism and performance in comparison to other inhibitors like Mdivi-1 and the peptide-based inhibitor P110.

Performance Comparison of Drp1 Inhibitors

The efficacy of Drp1 inhibitors can be assessed through a variety of biochemical and cell-based assays. The following tables summarize key quantitative data for this compound and its alternatives. It is important to note that direct head-to-head comparisons in a single study are often lacking in published literature, and experimental conditions can significantly influence the results.[2]

Table 1: Biochemical and Binding Properties of Drp1 Inhibitors

InhibitorMechanism of ActionTargetBinding Affinity (Kd)IC50 (GTPase Assay)
This compound GTPase inhibitorDrp1 GTPase Domain286 µM (SPR)[3], 190 µM (MST)Significant inhibition at 50 µM[3]
Mdivi-1 Allosteric inhibitor (disputed)Drp1 (yeast homolog, Dnm1)0.23 µM (MST, human Drp1)[4], No binding (SPR, human Drp1)[3]1-10 µM (yeast Dnm1)[3], Poor inhibitor of human Drp1 (Kᵢ >1.2 mM)[5][6]
P110 Peptide inhibitorDisrupts Drp1-Fis1 interactionNot typically measured by KdInhibits ~50% of GTPase activity at 1 µM[7]

Table 2: Cellular Effects of Drp1 Inhibitors

InhibitorEffective Concentration for Mitochondrial ElongationKey Quantitative Findings on Mitochondrial MorphologyKnown Specificity Issues
This compound 10-50 µM[2]Dose-dependent increase in fused mitochondrial networks in human and mouse fibroblasts.[3]Shown to have a Drp1-dependent effect.[3]
Mdivi-1 10-50 µM[2]Increased mitochondrial length and networking in some studies.[2]Controversial specificity; reported to have off-target effects, including inhibition of mitochondrial complex I.[6]
P110 1-10 µM[2]Reduces mitochondrial fragmentation in response to stressors.[2]Generally considered more specific than Mdivi-1, but as a peptide, it may have different cell permeability and stability.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the experimental approaches for validating Drp1 inhibitors, the following diagrams are provided.

stress Cellular Stress drp1_cyto Drp1 (Cytosol) (Inactive) stress->drp1_cyto drp1_mito Drp1 Recruitment to Mitochondria drp1_cyto->drp1_mito drp1_oligo Drp1 Oligomerization & GTP Loading drp1_mito->drp1_oligo gtp_hydrolysis GTP Hydrolysis drp1_oligo->gtp_hydrolysis fission Mitochondrial Fission gtp_hydrolysis->fission receptors Mitochondrial Receptors (Fis1, Mff, MiD49/51) receptors->drp1_mito inhibitor_drp1i27 DRP1i27 inhibitor_drp1i27->gtp_hydrolysis inhibitor_mdivi1 Mdivi-1 inhibitor_mdivi1->drp1_oligo inhibitor_p110 P110 inhibitor_p110->drp1_mito Disrupts Drp1-Fis1 Interaction

Drp1-mediated mitochondrial fission and points of inhibition.

cluster_1 start Start: Hypothesis (Compound inhibits Drp1) biochemical Biochemical Assays (In Vitro) start->biochemical gtpase GTPase Activity Assay (e.g., Malachite Green) biochemical->gtpase binding Direct Binding Assays (SPR, MST) biochemical->binding cellular Cell-Based Assays (In Cellulo) gtpase->cellular binding->cellular morphology Mitochondrial Morphology (Fluorescence Microscopy) cellular->morphology western Western Blot (Drp1 Phosphorylation) cellular->western validation Validation of Drp1 Inhibition morphology->validation western->validation

References

A Comparative Guide to DRP1 Inhibitors: DRP1i27 Dihydrochloride vs. P110 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular biology, the regulation of mitochondrial dynamics is paramount to maintaining cellular health and function. The process of mitochondrial fission, orchestrated by the Dynamin-related protein 1 (Drp1), has emerged as a critical therapeutic target for a spectrum of diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer. The development of specific Drp1 inhibitors is a key focus for researchers seeking to modulate mitochondrial dynamics for therapeutic benefit. This guide provides a detailed comparison of two prominent Drp1 inhibitors: the small molecule DRP1i27 dihydrochloride and the peptide-based inhibitor P110. This comparison aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct mechanisms, a summary of their performance based on available data, and the experimental protocols utilized in their evaluation.

Mechanism of Action: Two Distinct Strategies to Inhibit Mitochondrial Fission

This compound and P110 employ fundamentally different approaches to thwart Drp1-mediated mitochondrial fission.

This compound is a small molecule that directly targets the GTPase domain of the human Drp1 protein.[1][2][3] By binding to this catalytic site, DRP1i27 prevents the hydrolysis of GTP, an essential step for the conformational changes Drp1 undergoes to constrict and divide mitochondria.[3] Molecular docking studies suggest that DRP1i27 forms hydrogen bonds with key amino acid residues, such as Gln34 and Asp218, within the GTPase domain, effectively locking the enzyme in an inactive state.[1][2]

P110 , on the other hand, is a peptide inhibitor designed to disrupt the interaction between Drp1 and one of its mitochondrial anchor proteins, Mitochondrial Fission 1 Protein (Fis1).[4][5][6] Drp1 is recruited from the cytosol to the mitochondrial outer membrane by receptor proteins, including Fis1, Mff, and Mid49/51.[7] P110 selectively interferes with the Drp1-Fis1 interaction, thereby preventing the localization of Drp1 to the mitochondria and the subsequent fission events.[5][8] This targeted disruption allows P110 to inhibit pathological mitochondrial fragmentation while potentially preserving the physiological, homeostatic functions of Drp1 mediated by other adaptor proteins.[8]

Performance Data: A Comparative Overview

Table 1: Quantitative Comparison of this compound and P110

ParameterThis compoundP110 Peptide InhibitorSource(s)
Target Drp1 GTPase DomainDrp1-Fis1 Interaction[1][2],[4][5]
Binding Affinity (KD) 190 µM (via MST)Not Reported[1][2][9]
Effective Concentration 10-50 µM in cell culture1-10 µM in cell culture[2][9][10],[4][5][11]
Cellular Effect Promotes mitochondrial elongationReduces mitochondrial fragmentation[9][12],[4][5]

Table 2: Summary of Reported Experimental Observations

ObservationThis compoundP110 Peptide InhibitorSource(s)
Inhibition of Drp1 GTPase Activity Demonstrated direct inhibition.Inhibits Drp1 GTPase activity, but the effect is likely indirect by preventing mitochondrial localization.[9][13],[5]
Effect on Mitochondrial Morphology Dose-dependent increase in fused mitochondrial networks in fibroblasts. No effect in Drp1 knock-out cells.Prevents mitochondrial fragmentation induced by stressors like MPP+ and CCCP in neuronal cells.[9][12],[5]
Cytoprotective Effects Reduced cell death in a simulated ischemia-reperfusion injury model.Protected against neuronal cell death and neurite loss in a Parkinson's disease cell culture model.[9][12],[5]
Specificity Shown to be Drp1-dependent.Selective for the Drp1-Fis1 interaction; no effect on Drp1 interaction with Mff or MIEF1. Does not affect the GTPase activity of MFN1, OPA1, or dynamin-1.[9][12],[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

DRP1 Signaling Pathway and Inhibition cluster_cytosol Cytosol cluster_mito Mitochondrial Outer Membrane Drp1_inactive Inactive Drp1 (dimer/tetramer) Drp1_active Active Drp1 Drp1_inactive->Drp1_active GTP Binding Fis1 Fis1 Drp1_active->Fis1 Recruitment Mff Mff Drp1_active->Mff Mid49_51 MiD49/51 Drp1_active->Mid49_51 DRP1i27 DRP1i27 DRP1i27->Drp1_active Inhibits GTPase Activity Drp1_ring Drp1 Oligomeric Ring Fis1->Drp1_ring Mff->Drp1_ring Mid49_51->Drp1_ring Fission Mitochondrial Fission Drp1_ring->Fission GTP Hydrolysis P110 P110 P110->Fis1 Blocks Interaction Mitochondrion Mitochondrion Fission->Mitochondrion Stress Cellular Stress (e.g., Oxidative Stress) Stress->Drp1_inactive Activation (Post-translational modifications)

Caption: DRP1 signaling pathway and points of inhibition.

Experimental Workflow for Inhibitor Evaluation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_quantification Quantification & Results start Seed Cells treatment Treat with Inhibitor (DRP1i27 or P110) + Vehicle Control start->treatment stressor Induce Mitochondrial Stress (Optional, e.g., MPP+, CCCP) treatment->stressor morphology Mitochondrial Morphology Analysis (Fluorescence Microscopy) stressor->morphology biochem Biochemical Assays (GTPase activity, Co-IP) stressor->biochem viability Cell Viability/Toxicity Assays (LDH, MTT, etc.) stressor->viability quant_morph Quantify Mitochondrial Length, Aspect Ratio, Fragmentation morphology->quant_morph quant_biochem Measure Enzyme Activity, Protein-Protein Interaction biochem->quant_biochem quant_viability Determine Cell Survival Rates viability->quant_viability results Comparative Data Analysis quant_morph->results quant_biochem->results quant_viability->results

Caption: A generalized experimental workflow.

Detailed Experimental Protocols

Protocol 1: Assessment of Mitochondrial Morphology

This protocol outlines the general steps for visualizing and quantifying changes in mitochondrial morphology following inhibitor treatment.

Materials:

  • Cells of interest (e.g., human fibroblasts, SH-SY5Y neuroblastoma cells)

  • This compound or P110 peptide inhibitor

  • Vehicle control (e.g., DMSO)

  • Mitochondrial fluorescent probe (e.g., MitoTracker Red CMXRos)

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with the desired concentrations of DRP1i27, P110, or vehicle control for the specified duration (e.g., 2-24 hours).

  • Mitochondrial Staining: During the last 30 minutes of incubation, add the mitochondrial fluorescent probe to the culture medium according to the manufacturer's instructions.

  • Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization (Optional): If co-staining for intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Mounting: Wash the coverslips with PBS and mount them onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Acquire images using a fluorescence microscope. Capture multiple random fields for each experimental condition.

  • Image Analysis: Use image analysis software to quantify mitochondrial morphology. Common parameters include:

    • Aspect Ratio: The ratio of the major to the minor axis of a mitochondrion. A higher aspect ratio indicates a more elongated morphology.

    • Form Factor: A measure of particle size and shape complexity. A higher form factor suggests a more branched and interconnected mitochondrial network.

    • Categorization: Manually or automatically classify cells based on their predominant mitochondrial morphology (e.g., fragmented, intermediate, tubular/fused).

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Drp1-Fis1 Interaction (Primarily for P110)

This protocol is used to determine if P110 disrupts the interaction between Drp1 and Fis1.

Materials:

  • Treated and untreated cell lysates

  • Antibody against Drp1 or Fis1

  • Protein A/G magnetic beads

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Lyse the cells in a suitable lysis buffer and quantify the protein concentration.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Drp1) overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an antibody against the interacting protein (e.g., anti-Fis1). The presence or absence of a band corresponding to Fis1 will indicate the level of interaction with Drp1.

Conclusion

This compound and the P110 peptide inhibitor represent two distinct and valuable tools for the study of mitochondrial dynamics and the development of novel therapeutics. DRP1i27 offers a direct, small-molecule approach to inhibiting the core GTPase activity of Drp1, while P110 provides a more targeted, peptide-based strategy to disrupt a specific protein-protein interaction involved in Drp1 recruitment. The choice between these inhibitors will depend on the specific research question, the experimental system, and the desired level of specificity. As research in this field progresses, further studies directly comparing these and other Drp1 inhibitors will be invaluable in elucidating the nuanced roles of mitochondrial fission in health and disease.

References

Off-Target Screening Showdown: A Comparative Guide to DRP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of mitochondrial dynamics, the specificity of chemical probes is paramount. This guide provides an objective comparison of DRP1i27 dihydrochloride with its alternatives, focusing on their off-target profiles, supported by available experimental data.

Dynamin-related protein 1 (Drp1) has emerged as a critical therapeutic target in a variety of diseases, from neurodegenerative disorders to cancer. The inhibition of its GTPase activity, which is essential for mitochondrial fission, is a key strategy being explored. While several inhibitors have been developed, their off-target effects can confound experimental results and pose safety concerns. This guide delves into the specifics of this compound, a novel and direct inhibitor of human Drp1, and compares its off-target profile with the widely used inhibitor, Mdivi-1, and the peptide inhibitor, P110.

Quantitative Off-Target Profile Comparison

A direct comparison of the off-target profiles of DRP1 inhibitors is crucial for the selection of the most appropriate tool for research and development. The following table summarizes the available quantitative data. It is important to note that comprehensive off-target screening panel data for this compound is not yet publicly available, a critical gap in its characterization.

Target/ProcessThis compoundMdivi-1P110
Primary Target (Drp1) On-Target On-Target On-Target
Human Drp1 Binding (Kd)190 µM (MST)[1][2][3], 286 µM (SPR)[1][2][3]Inconclusive direct binding to human Drp1[1][3][4]Direct binder to Drp1[5]
Drp1 GTPase ActivityInhibition observed[1][2][3][6]Inhibits yeast Drp1 (IC50 = 1-10 µM)[3]; Poorly inhibits human Drp1 (Ki > 1.2 mM)Inhibits Drp1 GTPase activity
Off-Target Profile
Kinase Panel ScreenData not publicly availableProtein Kinase CK2α' identified as a potential targetData not publicly available
Mitochondrial Complex INo reported effectInhibitor (Significant at 25-100 µM)No reported effect on mitochondrial respiration[7][8]
Other Dynamin-related proteinsDrp1-dependent effects observed in knockout cells[1][3]-No effect on Dynamin 1 or other mitochondrial dynamics-related proteins[9]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the Drp1-mediated mitochondrial fission pathway, a general workflow for off-target screening, and the logical flow for assessing inhibitor selectivity.

drp1_pathway DRP1-Mediated Mitochondrial Fission Pathway Cytosolic_Drp1 Cytosolic Drp1 (inactive) Recruitment Recruitment and Oligomerization Cytosolic_Drp1->Recruitment Mitochondrial_Receptors Mitochondrial Receptors (Fis1, Mff, MiD49/51) Mitochondrial_Receptors->Recruitment GTP_Hydrolysis GTP Hydrolysis Recruitment->GTP_Hydrolysis Mitochondrial_Constriction Mitochondrial Constriction and Fission GTP_Hydrolysis->Mitochondrial_Constriction DRP1i27 DRP1i27 DRP1i27->GTP_Hydrolysis Inhibits P110 P110 P110->Recruitment Inhibits Drp1-Fis1 interaction

DRP1 Signaling Pathway

off_target_workflow Experimental Workflow for Off-Target Screening Test_Compound Test Compound (e.g., DRP1i27) Primary_Assay Primary Target Assay (Drp1 GTPase Activity) Test_Compound->Primary_Assay Broad_Screening Broad Off-Target Panel (e.g., Kinase Panel) Test_Compound->Broad_Screening Data_Analysis Data Analysis and Hit Validation Primary_Assay->Data_Analysis Cellular_Assays Cell-Based Assays (e.g., Mitochondrial Respiration) Broad_Screening->Cellular_Assays Cellular_Assays->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Off-Target Screening Workflow

inhibitor_selectivity Inhibitor Selectivity Logic Inhibitor Drp1 Inhibitor Direct_Binding Direct Binding to Drp1? (SPR, MST) Inhibitor->Direct_Binding GTPase_Inhibition Inhibition of Drp1 GTPase Activity? Direct_Binding->GTPase_Inhibition Yes Non_Specific Non-Specific Effects Direct_Binding->Non_Specific No KO_Cell_Effect Effect in Drp1 KO cells? GTPase_Inhibition->KO_Cell_Effect Yes GTPase_Inhibition->Non_Specific No Off_Target_Screen Broad Off-Target Screen (No Hits) KO_Cell_Effect->Off_Target_Screen No KO_Cell_Effect->Non_Specific Yes Specific_Inhibitor Specific Drp1 Inhibitor Off_Target_Screen->Specific_Inhibitor Yes Off_Target_Screen->Non_Specific No

Inhibitor Selectivity Assessment

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.

Off-Target Kinase Panel Screening
  • Objective: To determine the selectivity of a Drp1 inhibitor against a broad range of protein kinases.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, typically DMSO.

    • Kinase Panel: Utilize a commercially available kinase panel (e.g., Eurofins DiscoverX, Reaction Biology) that includes a diverse set of human kinases.

    • Assay Principle: The assay typically measures the ability of the test compound to inhibit the phosphorylation of a substrate by each kinase in the panel. This is often a radiometric assay using [γ-33P]-ATP or a fluorescence-based assay.

    • Procedure:

      • Dispense the kinase, substrate, and ATP into the wells of a microtiter plate.

      • Add the test compound at a fixed concentration (e.g., 10 µM) to the wells.

      • Incubate the plate to allow the kinase reaction to proceed.

      • Stop the reaction and measure the amount of phosphorylated substrate.

    • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). Hits are identified as kinases that show significant inhibition (e.g., >50%). Follow-up dose-response curves are generated for any identified hits to determine the IC50 value.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)
  • Objective: To assess the effect of a Drp1 inhibitor on mitochondrial function by measuring the oxygen consumption rate (OCR).

  • Methodology:

    • Cell Culture: Seed cells (e.g., C2C12 myotubes, primary neurons) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with the Drp1 inhibitor at various concentrations for the desired duration.

    • Assay Procedure:

      • Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

      • Place the cell culture plate in the Seahorse XF Analyzer.

      • Perform a baseline OCR measurement.

      • Sequentially inject mitochondrial stressors:

        • Oligomycin (Complex V inhibitor): To measure ATP-linked respiration.

        • FCCP (uncoupler): To measure maximal respiration.

        • Rotenone/Antimycin A (Complex I and III inhibitors): To measure non-mitochondrial respiration.

    • Data Analysis: The OCR values are normalized to cell number or protein content. Key parameters of mitochondrial respiration (basal respiration, ATP production, maximal respiration, and spare respiratory capacity) are calculated to determine the effect of the inhibitor on the electron transport chain.

Surface Plasmon Resonance (SPR)
  • Objective: To measure the binding affinity and kinetics of a Drp1 inhibitor to purified Drp1 protein.

  • Methodology:

    • Protein Immobilization: Purified recombinant human Drp1 is immobilized on a sensor chip surface.

    • Analyte Preparation: Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer.

    • Binding Measurement:

      • Inject the different concentrations of the analyte over the sensor chip surface.

      • The binding of the analyte to the immobilized Drp1 causes a change in the refractive index, which is measured in real-time as a response unit (RU).

      • After the association phase, inject running buffer to measure the dissociation of the analyte.

    • Data Analysis: The binding data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Microscale Thermophoresis (MST)
  • Objective: To determine the binding affinity of a Drp1 inhibitor to Drp1 in solution.

  • Methodology:

    • Protein Labeling: Purified Drp1 is fluorescently labeled.

    • Sample Preparation: A series of dilutions of the unlabeled test compound is prepared. Each dilution is mixed with a constant concentration of the fluorescently labeled Drp1.

    • Measurement:

      • The samples are loaded into capillaries.

      • An infrared laser is used to create a microscopic temperature gradient within the capillaries.

      • The movement of the fluorescently labeled Drp1 along this temperature gradient (thermophoresis) is measured. The binding of the test compound to Drp1 alters its thermophoretic properties.

    • Data Analysis: The change in thermophoresis is plotted against the concentration of the test compound. The data is fitted to a binding curve to calculate the dissociation constant (Kd).

Drp1 GTPase Activity Assay
  • Objective: To measure the rate of GTP hydrolysis by Drp1 and the inhibitory effect of the test compound.

  • Methodology:

    • Reaction Setup: In a microtiter plate, combine purified recombinant Drp1 with a reaction buffer containing GTP and MgCl2.

    • Inhibitor Addition: Add the test compound at various concentrations to the reaction wells. Include a vehicle control (DMSO).

    • Incubation: Incubate the plate at 37°C to allow the GTPase reaction to proceed.

    • Phosphate Detection: The amount of inorganic phosphate (Pi) released from GTP hydrolysis is measured using a colorimetric method, such as a malachite green-based assay. The absorbance is read on a plate reader.

    • Data Analysis: A standard curve is used to determine the concentration of Pi released. The rate of GTP hydrolysis is calculated for each inhibitor concentration, and the data is plotted to determine the IC50 value of the inhibitor.

Conclusion

The available evidence strongly suggests that this compound is a more specific inhibitor of human Drp1 compared to the widely used Mdivi-1. The Drp1-dependent cellular effects of DRP1i27, as demonstrated in Drp1 knockout cells, provide robust evidence for its on-target activity[1][3]. In contrast, Mdivi-1 exhibits significant off-target effects, most notably the inhibition of mitochondrial Complex I, which can confound the interpretation of experimental results. The peptide inhibitor P110 also appears to be highly selective, with reports indicating no effect on other dynamin-related proteins[9].

However, the lack of a comprehensive, publicly available off-target screening panel for this compound remains a critical knowledge gap. For researchers and drug development professionals, while DRP1i27 represents a promising and more specific tool for interrogating Drp1 function, the potential for unknown off-target interactions cannot be entirely dismissed without such data. It is therefore recommended that researchers using DRP1i27 consider its characterization in relevant secondary assays to ensure the observed phenotypes are solely attributable to Drp1 inhibition. As the field advances, a collective effort to fully characterize the selectivity profiles of all chemical probes will be essential for the rigorous and reproducible investigation of mitochondrial dynamics in health and disease.

References

Interpreting DRP1 Inhibition: A Comparative Guide to DRP1i27 Dihydrochloride and Other Common Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting and Interpreting Data from DRP1 Inhibitors

The dynamin-related protein 1 (DRP1) has emerged as a critical regulator of mitochondrial fission, a fundamental process in cellular homeostasis, and its dysregulation is implicated in a host of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer. Consequently, the use of DRP1 inhibitors has become a cornerstone of research in these fields. This guide provides an objective comparison of the novel inhibitor, DRP1i27 dihydrochloride, against other widely used alternatives—Mdivi-1, P110, and Dynasore. We present a comprehensive analysis of their mechanisms of action, specificity, and supporting experimental data to aid researchers in making informed decisions for their studies.

Executive Summary

The selection of an appropriate DRP1 inhibitor is paramount for the accurate interpretation of experimental results. While Mdivi-1 has been historically prevalent, its utility is increasingly questioned due to significant off-target effects, most notably the inhibition of mitochondrial respiratory complex I. In contrast, this compound has been identified as a direct and specific inhibitor of human DRP1, binding to its GTPase domain.[1][2] P110, a peptide-based inhibitor, offers a targeted approach by disrupting the specific protein-protein interaction between DRP1 and its receptor Fis1. Dynasore, a broad-spectrum dynamin inhibitor, lacks specificity for DRP1 and affects other dynamin family members involved in endocytosis. This guide will delve into the quantitative differences between these inhibitors, provide detailed experimental protocols for their evaluation, and present visual aids to clarify their mechanisms and experimental application.

Data Presentation: Quantitative Comparison of DRP1 Inhibitors

The following tables summarize key quantitative parameters for this compound and its alternatives, providing a basis for objective comparison.

Inhibitor Mechanism of Action Target Binding Affinity (K_D_) IC_50_ (DRP1 GTPase Activity) Effective Concentration (Cell-Based Assays)
This compound Direct inhibitor of the GTPase domainHuman DRP1190 µM (MST), 286 µM (SPR)[3][4]Trend of inhibition at 5-50 µM[5]10-50 µM[6]
Mdivi-1 Allosteric inhibitor (disputed for human DRP1)Yeast Dnm1 (Drp1 homolog), Mitochondrial Complex INot reported for human DRP1>1.2 mM (for human DRP1)[7]10-50 µM[6][8]
P110 Peptide inhibitor of protein-protein interactionDRP1-Fis1 interactionNot reportedNot applicable (inhibits interaction, not enzyme activity)1-2 µM[9][10]
Dynasore Non-competitive inhibitor of GTPase activityDynamin 1, Dynamin 2, DRP1Not reported~15 µM (for Dynamin 1/2)[11]15-80 µM[12][13]
Inhibitor Off-Target(s) Off-Target IC_50_ / Effect Specificity Notes
This compound Not extensively characterized, but no effect in Drp1 knock-out cells suggests high specificity for DRP1-mediated processes.[7]Not reportedEffects on mitochondrial morphology are dependent on the presence of DRP1.[7]
Mdivi-1 Mitochondrial Complex IInhibition observed at 25-100 µM[12]The observed cellular effects may be due to complex I inhibition rather than DRP1 inhibition.[14]
P110 None reportedDoes not affect other dynamin family members.[15]Specific for the DRP1-Fis1 interaction, may not inhibit DRP1 recruitment by other receptors (Mff, MiD49/51).[16]
Dynasore Dynamin 1, Dynamin 2IC_50_ ~15 µM[11]Broadly inhibits dynamin-dependent processes, including endocytosis.[17]

Mandatory Visualizations

To visually summarize the key concepts discussed, the following diagrams have been generated using Graphviz.

Cytosol Cytosol Mitochondrion Mitochondrion DRP1_inactive Inactive DRP1 (dimer) DRP1_active Active DRP1 (oligomer) DRP1_inactive->DRP1_active Activation (e.g., phosphorylation) Receptors Receptors (Fis1, Mff, MiD49/51) DRP1_active->Receptors Recruitment Constriction Constriction & GTP Hydrolysis Receptors->Constriction Fission Mitochondrial Fission Constriction->Fission DRP1i27 DRP1i27 DRP1i27->Constriction Inhibits GTPase Mdivi1 Mdivi-1 Mdivi1->Constriction Inhibits GTPase (disputed in humans) ComplexI Complex I Mdivi1->ComplexI Inhibits P110 P110 P110:s->Receptors:n Blocks DRP1-Fis1 interaction Dynasore Dynasore Dynasore->Constriction Inhibits GTPase start Start: Prepare Cells and Inhibitors treatment Treat Cells with Inhibitors (and controls) start->treatment g_assay Drp1 GTPase Activity Assay treatment->g_assay m_morphology Mitochondrial Morphology Analysis treatment->m_morphology c_viability Cell Viability Assay treatment->c_viability data_analysis Data Analysis and Comparison g_assay->data_analysis m_morphology->data_analysis c_viability->data_analysis conclusion Conclusion on Inhibitor Efficacy and Specificity data_analysis->conclusion

References

DRP1i27 Dihydrochloride: A Potent Alternative in Models with Mdivi-1 Limitations

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of DRP1i27 dihydrochloride and Mdivi-1, offering a promising alternative for researchers encountering limitations with the widely-used mitochondrial fission inhibitor, Mdivi-1. This guide provides a detailed comparison of their mechanisms, specificity, and supporting experimental data, tailored for researchers, scientists, and drug development professionals.

The study of mitochondrial dynamics, a critical process in cellular health and disease, has long relied on chemical probes to modulate the activity of key proteins. Dynamin-related protein 1 (Drp1) is a master regulator of mitochondrial fission, and its inhibition is a key therapeutic strategy in various diseases, including neurodegenerative disorders and cancer. For years, Mdivi-1 has been the go-to inhibitor for studying the effects of Drp1. However, mounting evidence has cast doubt on its specificity, with reports of off-target effects and inconclusive binding to human Drp1.[1][2][3]

This has led to the development of novel, more specific Drp1 inhibitors. Among these, this compound has emerged as a potent and direct inhibitor of human Drp1, offering a more reliable tool for studying mitochondrial fission.[1][4] This guide provides a comprehensive comparison of this compound and Mdivi-1, with a focus on the potential efficacy of DRP1i27 in models where Mdivi-1 may be ineffective or produce confounding results.

Comparison of Inhibitor Characteristics

FeatureThis compoundMdivi-1
Mechanism of Action Direct inhibitor, binds to the GTPase site of human Drp1.[4][5]Allosteric inhibitor with a controversial mechanism; may not directly bind to human Drp1.[1][6][7]
Specificity Specific for human Drp1; no effect observed in Drp1 knock-out cells.[2][8]Non-specific effects reported, including inhibition of mitochondrial complex I.[6][9][10]
Binding Affinity (KD) 190 µM (via MST), 286 µM (via SPR) to human Drp1.[1][4]Inconclusive and varying binding affinities reported, potentially due to aggregation.[1][2][8]
Inhibitory Concentration Dose-dependent inhibition of Drp1 GTPase activity.[1] IC50 for mitochondrial fragmentation is reported to be more potent than Mdivi-1.[11]IC50 of 1-10 μM for yeast Drp1 homolog, Dnm1.[1] Efficacy against human Drp1 is debated.
In Vivo Data No published in vivo data available.[12]Has been used in various in vivo models, but off-target effects may confound results.[3][12]

Signaling Pathways and Inhibitor Action

The following diagram illustrates the Drp1-mediated mitochondrial fission pathway and highlights the distinct mechanisms of action for DRP1i27 and Mdivi-1.

cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane (OMM) cluster_inhibitors Inhibitor Action Drp1_inactive Inactive Drp1 (dimer) Drp1_active Active Drp1 (oligomer) Drp1_inactive->Drp1_active Activation (e.g., phosphorylation) Receptors Receptors (Mff, MiD49/51, Fis1) Drp1_active->Receptors Recruitment Drp1_ring Drp1 Ring (constriction) Receptors->Drp1_ring Oligomerization Fission Mitochondrial Fission Drp1_ring->Fission GTP Hydrolysis Mitochondrion Mitochondrion DRP1i27 DRP1i27 DRP1i27->Drp1_ring Inhibits GTPase activity Mdivi1 Mdivi-1 Mdivi1->Drp1_active Prevents oligomerization (proposed, controversial)

Caption: Drp1-mediated mitochondrial fission and inhibitor action.

Experimental Protocols

Quantification of Mitochondrial Morphology

A key experiment to assess the efficacy of Drp1 inhibitors is the analysis of mitochondrial morphology.

start Cell Culture (e.g., fibroblasts, cardiomyocytes) treatment Treatment with DRP1i27 or Mdivi-1 start->treatment staining Mitochondrial Staining (e.g., MitoTracker Red CMXRos) treatment->staining imaging Fluorescence Microscopy staining->imaging analysis Image Analysis (quantify mitochondrial length, circularity, and network connectivity) imaging->analysis end Comparative Efficacy Data analysis->end

Caption: Workflow for quantifying mitochondrial morphology.

Detailed Methodology:

  • Cell Culture: Plate cells (e.g., human fibroblasts or iPSC-derived cardiomyocytes) on glass-bottom dishes suitable for high-resolution imaging.

  • Inhibitor Treatment: Treat cells with varying concentrations of this compound or Mdivi-1 for a specified duration (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

  • Mitochondrial Staining: Incubate cells with a mitochondrial-specific fluorescent dye, such as MitoTracker Red CMXRos, according to the manufacturer's protocol. This dye accumulates in mitochondria with an intact membrane potential.[5]

  • Fluorescence Imaging: Acquire images using a fluorescence microscope equipped with a high-resolution camera.

  • Image Analysis and Quantification:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify mitochondrial morphology.

    • Categorize cells based on their mitochondrial morphology:

      • Fragmented: Predominantly small, spherical mitochondria.

      • Intermediate: A mix of fragmented and elongated mitochondria.

      • Elongated/Tubular: A highly interconnected mitochondrial network.[5]

    • Calculate the percentage of cells in each category for each treatment condition.

    • Perform statistical analysis to determine the significance of the observed changes.

Drp1 GTPase Activity Assay

This assay directly measures the enzymatic activity of Drp1 and the inhibitory effect of the compounds.

Detailed Methodology:

  • Recombinant Protein: Use purified, recombinant human Drp1 protein.

  • GTPase Assay Kit: Employ a colorimetric GTPase assay kit that measures the amount of inorganic phosphate (Pi) released during GTP hydrolysis.

  • Reaction Setup:

    • In a 96-well plate, combine recombinant Drp1 with the assay buffer.

    • Add serial dilutions of this compound or Mdivi-1.

    • Initiate the reaction by adding GTP.

  • Measurement: After a defined incubation period, stop the reaction and measure the absorbance at a specific wavelength to quantify the amount of Pi released.

  • Data Analysis:

    • Calculate the percentage of GTPase activity relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion

While Mdivi-1 has been a widely used tool in the study of mitochondrial dynamics, its questionable specificity and inconclusive binding to human Drp1 present significant limitations. The off-target effects of Mdivi-1, particularly its inhibition of mitochondrial complex I, can lead to misinterpretation of experimental results.[6][9]

This compound represents a significant advancement, offering a potent and, critically, a direct and specific inhibitor of human Drp1.[1][2][4] Its mechanism of action has been validated in Drp1 knock-out cells, where it shows no effect, confirming its on-target activity.[2][8] For researchers working in models where Mdivi-1 yields ambiguous or inconsistent data, or for those seeking a more reliable and specific tool to probe Drp1 function, this compound provides a superior alternative. While in vivo data for DRP1i27 is still forthcoming, its well-characterized in vitro profile makes it an invaluable tool for precise investigation of Drp1-mediated processes.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of DRP1i27 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of DRP1i27 dihydrochloride, a potent inhibitor of the human dynamin-related protein 1 (Drp1). Adherence to these procedures is critical for laboratory safety and environmental protection.

Disclaimer: The following procedures are a general guide based on standard practices for handling heterocyclic chemical compounds in a research setting. It is imperative to consult the official Safety Data Sheet (SDS) provided by your supplier for this compound and to strictly adhere to the hazardous waste disposal protocols established by your institution's Environmental Health and Safety (EHS) department.[1][2] Local regulations may vary and must be followed.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3]

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its form (solid, in solution, or contaminating labware). Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]

1. Disposal of Solid (Pure) this compound:

  • Step 1: Carefully transfer any unwanted solid this compound into a designated hazardous waste container that is compatible with the chemical.[5][6] The container must be in good condition, with no leaks or cracks.[1]

  • Step 2: Securely close the container.

  • Step 3: Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1][7] Do not use abbreviations.[1]

  • Step 4: Store the container in a designated satellite accumulation area, segregated from incompatible materials.[5][6]

  • Step 5: Arrange for pickup and disposal through your institution's EHS department.

2. Disposal of this compound Solutions:

  • Step 1: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and compatible hazardous waste container.[8] It is best practice to use separate containers for halogenated and non-halogenated solvent wastes.[8]

  • Step 2: Do not mix incompatible wastes in the same container.[8]

  • Step 3: Clearly label the container with "Hazardous Waste," the full chemical name, the solvent used (e.g., DMSO, saline), and the estimated concentration of this compound.[7]

  • Step 4: Keep the container sealed except when adding more waste.[1][5]

  • Step 5: Store the container in a designated satellite accumulation area and arrange for EHS pickup.

3. Disposal of Contaminated Labware and Materials:

  • Solid Waste: Items such as gloves, weigh boats, and absorbent paper contaminated with this compound should be collected in a clearly labeled, sealed plastic bag or container designated for solid hazardous waste.[1]

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container for hazardous chemical waste.[9]

  • Glassware:

    • Grossly Contaminated: Glassware with visible residue should be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as liquid hazardous waste.[1] After rinsing, the glassware can be washed for reuse or disposed of in a designated broken glass box.

    • Empty Containers: Original product containers should be triple-rinsed with a suitable solvent.[1] The rinsate must be collected as hazardous waste.[1][7] After rinsing and air-drying in a fume hood, deface the label and dispose of the container as regular laboratory glass waste or according to your institution's policy.[7][10]

Quantitative Data Summary

Due to the absence of a specific, publicly available Safety Data Sheet for this compound, quantitative disposal parameters are not explicitly defined. The following table provides general guidelines for hazardous chemical waste management.

ParameterGuidelineSource
pH of Aqueous Waste For corrosive wastes, pH is typically ≤ 2 or ≥ 12.5. Neutralization may be required before disposal.[6]
Satellite Accumulation Limit Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in a lab.[5]
Empty Container Rinsing Rinse three times with a solvent capable of removing the chemical. The volume of each rinse should be about 5% of the container's volume.[7]

Experimental Workflow and Disposal Logic

The following diagram illustrates the general decision-making process for the disposal of a research chemical like this compound.

Chemical_Disposal_Workflow cluster_prep Preparation & Identification cluster_form Determine Waste Form cluster_disposal Disposal Path cluster_final Final Steps start Unwanted DRP1i27 dihydrochloride Generated sds Consult SDS and Institutional EHS Protocols start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe hood Work in a Chemical Fume Hood ppe->hood form What is the form of the waste? hood->form solid Solid Chemical Waste (Pure Compound) form->solid Solid liquid Liquid Chemical Waste (Solutions) form->liquid Liquid contaminated Contaminated Materials (Gloves, Glassware, Sharps) form->contaminated Contaminated Material collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid->collect_liquid collect_contaminated Segregate and Collect in Appropriate Labeled Containers (Solid, Sharps, etc.) contaminated->collect_contaminated store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_contaminated->store pickup Arrange for EHS Hazardous Waste Pickup store->pickup

Fig 1. General workflow for chemical waste disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.